Product packaging for Damsin(Cat. No.:CAS No. 1216-42-8)

Damsin

Cat. No.: B1669790
CAS No.: 1216-42-8
M. Wt: 248.32 g/mol
InChI Key: HPJYKMSFRBJOSW-OEAYZANCSA-N
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Description

Damsin is a biochemical, can be isolated from Ambrosia arborescens on cell cultures, has multiple anticancer effects.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20O3 B1669790 Damsin CAS No. 1216-42-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1216-42-8

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

(3aS,6S,6aS,9aR,9bR)-6,9a-dimethyl-3-methylidene-3a,4,5,6,6a,7,8,9b-octahydroazuleno[8,7-b]furan-2,9-dione

InChI

InChI=1S/C15H20O3/c1-8-4-5-10-9(2)14(17)18-13(10)15(3)11(8)6-7-12(15)16/h8,10-11,13H,2,4-7H2,1,3H3/t8-,10-,11-,13+,15-/m0/s1

InChI Key

HPJYKMSFRBJOSW-OEAYZANCSA-N

SMILES

CC1CCC2C(C3(C1CCC3=O)C)OC(=O)C2=C

Isomeric SMILES

C[C@H]1CC[C@@H]2[C@H]([C@]3([C@H]1CCC3=O)C)OC(=O)C2=C

Canonical SMILES

CC1CCC2C(C3(C1CCC3=O)C)OC(=O)C2=C

Appearance

Solid powder

Other CAS No.

1216-42-8

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Damsin;  Ambrosin, dihydro-;  Dihydroambrosin;  Damsine.

Origin of Product

United States

Foundational & Exploratory

Damsin: A Sesquiterpene Lactone with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Damsin, a naturally occurring sesquiterpene lactone, has emerged as a molecule of significant interest in the fields of pharmacology and drug discovery. First identified in plants of the Ambrosia and Parthenium genera, this compound has demonstrated a range of biological activities, most notably potent anti-inflammatory and anticancer properties. Mechanistic studies have revealed that this compound exerts its effects through the modulation of key cellular signaling pathways, including the inhibition of Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3). This technical guide provides a comprehensive overview of the discovery, natural sources, chemical properties, and biological activities of this compound. It details experimental protocols for its isolation, purification, and quantification, and presents quantitative data on its efficacy. Furthermore, this document elucidates the molecular mechanisms of action of this compound through detailed signaling pathway diagrams, offering valuable insights for researchers and professionals engaged in the development of novel therapeutics.

Introduction

This compound is a sesquiterpene lactone, a class of naturally occurring compounds characterized by a 15-carbon skeleton and a lactone ring.[1] It was first isolated from the plant Ambrosia maritima.[2] Sesquiterpene lactones are widely distributed in the plant kingdom, particularly within the Asteraceae family, and are known for their diverse biological activities.[1]

Discovery

The initial discovery of this compound as a cytotoxic principle was reported from Ambrosia ambrosioides.[2] Subsequent research has led to its isolation from other plant species, including Ambrosia maritima, Ambrosia arborescens, Ambrosia monogyra, and Parthenium confertum.[3][4][5] These early studies laid the groundwork for future investigations into its pharmacological potential.

Chemical Properties

This compound is a colorless, lipophilic solid with the chemical formula C₁₅H₂₀O₃ and a molecular weight of 248.32 g/mol .[6] Its structure features a pseudoguaianolide (B12085752) skeleton.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₅H₂₀O₃
Molecular Weight248.32 g/mol
AppearanceColorless oil/solid
IUPAC Name(3aS,6S,6aS,9aR,9bR)-6,9a-dimethyl-3-methylidene-3a,4,5,6,6a,7,8,9b-octahydroazuleno[4,5-b]furan-2,9-dione
CAS Number1216-42-8

Natural Sources and Isolation

This compound is primarily found in plants belonging to the genus Ambrosia (ragweed) and Parthenium. The concentration of this compound can vary depending on the plant species, geographical location, and environmental conditions.

Natural Sources
  • Ambrosia maritima : Also known as damsissa, this plant is a well-documented source of this compound.[2][4]

  • Ambrosia arborescens : This species has also been shown to contain significant amounts of this compound.[5]

  • Ambrosia monogyra : Commonly known as singlewhorl burrobrush.

  • Parthenium confertum : Also referred to as Gray's feverfew.

Experimental Protocol: Isolation of this compound from Ambrosia maritima

This protocol describes a general method for the isolation of this compound from the dried plant material of Ambrosia maritima.

Materials:

  • Dried and ground Ambrosia maritima plant material

  • Dichloromethane (DCM)

  • Silica (B1680970) gel 60 (for column chromatography)

  • Cyclohexane (B81311)

  • Ethyl acetate

  • Rotary evaporator

  • Whatman No. 1 filter paper

  • Glass column for chromatography

  • Flasks and beakers

Procedure:

  • Extraction:

    • Dried and ground plant material (~100 g) is subjected to cold maceration with DCM in a stoppered flask at room temperature with overnight gentle shaking.[3]

    • The DCM extract is filtered through Whatman No. 1 filter paper.[3]

    • The solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude extract.[3]

  • Column Chromatography:

    • A glass column is packed with silica gel 60 as the stationary phase.

    • One gram of the crude extract is loaded onto the column.[3]

    • The column is eluted with a gradient of cyclohexane and ethyl acetate, with increasing polarity.[3]

    • Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

    • Fractions containing pure this compound are pooled and the solvent is evaporated to yield the isolated compound.

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, with its anti-inflammatory and anticancer effects being the most extensively studied.

Anticancer Activity

This compound has demonstrated significant cytotoxic activity against various cancer cell lines.[3] Its anticancer effects are attributed to its ability to inhibit cell proliferation and induce apoptosis.

Table 2: In Vitro Cytotoxicity of this compound (IC₅₀ Values)

Cell LineCancer TypeIC₅₀ (µM)Reference
CCRF-CEMLeukemia4.3[3]
HCT116 (p53+/+)Colon Carcinoma12.8[3]
HCT116 (p53-/-)Colon Carcinoma21.8[3]
MDA-MB-231-BCRPBreast Cancer13.9[3]
U87MG.ΔEGFRGlioblastoma7.9[3]
PC-3Prostate Cancer1.160[7]
MDA-MB-231Breast CancerVaries[7]
MDA-MB-468Breast CancerVaries[7]
Anti-inflammatory Activity

This compound has been shown to suppress cytokine-mediated inflammation.[8] This activity is primarily mediated through its inhibition of the NF-κB signaling pathway.

Mechanism of Action: Inhibition of NF-κB and STAT3 Signaling Pathways

This compound's biological activities are underpinned by its ability to interfere with key inflammatory and oncogenic signaling pathways.

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival.[9] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[9] Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and activate the transcription of target genes.[10] this compound has been shown to inhibit NF-κB activation, although the precise mechanism of how it interferes with the phosphorylation and degradation of IκBα requires further elucidation.[5]

NF_kB_Inhibition_by_this compound Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK Activates IkBa IκBα IKK->IkBa NFkB_inactive p65/p50 (Inactive) Proteasome Proteasome Degradation IkBa->Proteasome Ubiquitination NFkB_active p65/p50 (Active) NFkB_inactive->NFkB_active Nucleus Nucleus NFkB_active->Nucleus Translocation Transcription Gene Transcription (Inflammation, Proliferation) Nucleus->Transcription This compound This compound This compound->IKK Inhibits

Inhibition of the NF-κB signaling pathway by this compound.

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell proliferation, survival, and differentiation.[11] The activation of STAT3 is typically initiated by the binding of cytokines or growth factors to their receptors, leading to the activation of Janus kinases (JAKs).[11] JAKs then phosphorylate STAT3 at a specific tyrosine residue (Tyr705), which induces STAT3 dimerization, nuclear translocation, and subsequent DNA binding to regulate gene expression.[1][12] this compound has been found to inhibit the STAT3 pathway, which contributes to its anticancer effects.[5] The inhibitory mechanism likely involves the suppression of STAT3 phosphorylation.[13]

STAT3_Inhibition_by_this compound Cytokine Cytokines/Growth Factors (e.g., IL-6, EGF) Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3_inactive STAT3 (Inactive) JAK->STAT3_inactive pSTAT3 p-STAT3 (Tyr705) (Active) STAT3_inactive->pSTAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription This compound This compound This compound->JAK Inhibits

Inhibition of the STAT3 signaling pathway by this compound.

Quantification of this compound

Accurate quantification of this compound in plant extracts and biological samples is essential for research and development. High-performance liquid chromatography (HPLC) is a commonly employed technique for this purpose.

Experimental Protocol: Quantification of this compound by HPLC

This protocol provides a general framework for the quantification of this compound using a reverse-phase HPLC system with UV detection. Method optimization and validation are crucial for accurate results.

Materials and Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

  • Sample extracts containing this compound

  • Syringe filters (0.45 µm)

Procedure:

  • Preparation of Mobile Phase:

    • Prepare a mobile phase consisting of a mixture of acetonitrile and water. The exact ratio should be optimized for optimal separation (e.g., 60:40 v/v).

    • Degas the mobile phase before use.

  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration.

    • Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase.

  • Sample Preparation:

    • Dissolve the dried extract containing this compound in the mobile phase.

    • Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase: Acetonitrile:Water (optimized ratio)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection Wavelength: Determined by UV scan of this compound standard (typically around 210-220 nm)

    • Column Temperature: Ambient or controlled (e.g., 25 °C)

  • Analysis:

    • Inject the calibration standards to generate a calibration curve by plotting peak area against concentration.

    • Inject the sample solutions.

    • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Conclusion and Future Directions

This compound, a sesquiterpene lactone isolated from various Ambrosia and Parthenium species, has demonstrated significant potential as a therapeutic agent, particularly in the areas of oncology and inflammatory diseases. Its ability to inhibit the NF-κB and STAT3 signaling pathways provides a clear molecular basis for its observed biological activities. The experimental protocols outlined in this guide for the isolation and quantification of this compound will facilitate further research into its pharmacological properties.

Future research should focus on several key areas. A more detailed elucidation of the molecular interactions between this compound and the components of the NF-κB and STAT3 pathways is needed to fully understand its mechanism of action. Preclinical studies in animal models are essential to evaluate the in vivo efficacy and safety of this compound. Furthermore, the development of synthetic analogs of this compound could lead to compounds with improved potency, selectivity, and pharmacokinetic properties. The information compiled in this technical guide serves as a valuable resource for scientists and researchers dedicated to advancing our understanding of this compound and harnessing its therapeutic potential for the development of novel drugs.

References

Ambrosia maritima: A Comprehensive Technical Guide to Damsin Isolation and its Pharmacological Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ambrosia maritima L., a plant prevalent in regions of Africa and the Middle East, has long been a subject of interest in traditional medicine.[1] Modern phytochemical analysis has identified a wealth of bioactive compounds within this plant, with the sesquiterpene lactone Damsin emerging as a particularly promising therapeutic agent. This technical guide provides an in-depth overview of Ambrosia maritima as a source of this compound, detailing its extraction, isolation, and quantification. Furthermore, it elucidates the molecular mechanisms underlying this compound's potent anti-inflammatory and cytotoxic activities, with a focus on its modulation of key signaling pathways, including NF-κB, STAT3, and c-Src kinase. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development, offering detailed experimental protocols and a summary of critical quantitative data to facilitate further investigation into the therapeutic potential of this compound.

Introduction

Ambrosia maritima, commonly known as "Damsissa," is an annual herbaceous plant belonging to the Asteraceae family.[2] Traditionally, it has been used to treat a variety of ailments, including gastrointestinal disturbances, kidney stones, and even cancer.[1] The therapeutic properties of this plant are largely attributed to its rich composition of sesquiterpene lactones, a class of secondary metabolites known for their diverse biological activities.[3] Among these, this compound has been isolated as a significant constituent and has demonstrated notable pharmacological effects, particularly in the realms of oncology and inflammation.[3][4] This guide focuses specifically on this compound, providing a technical framework for its isolation from A. maritima and a detailed exploration of its mechanisms of action.

Physicochemical Properties of this compound

This compound is a pseudoguaianolide (B12085752) sesquiterpene lactone. While detailed physicochemical data is not extensively available in the public domain, its structure dictates certain properties. As a relatively non-polar molecule, it exhibits good solubility in organic solvents like dichloromethane (B109758) and ethanol-water mixtures.[5][6] This characteristic is fundamental to the extraction and chromatographic purification methods detailed in this guide.

Extraction and Isolation of this compound from Ambrosia maritima

The isolation of this compound from A. maritima is a multi-step process involving extraction, fractionation, and purification. The following protocols are synthesized from established methodologies.[4][5]

Experimental Protocols

3.1.1. Plant Material and Extraction

  • Plant Material Preparation: The whole plant of Ambrosia maritima is collected, authenticated, and air-dried. The dried plant material is then ground into a coarse powder.[4]

  • Solvent Extraction: The powdered plant material is subjected to cold maceration with dichloromethane (DCM). The plant powder is soaked in DCM in a stoppered flask and agitated gently overnight at room temperature.[4]

  • Filtration and Concentration: The DCM extract is filtered through Whatman No. 1 filter paper. The solvent is then evaporated under reduced pressure using a rotary evaporator to yield the crude DCM extract.[4]

3.1.2. Chromatographic Isolation and Purification

  • Silica (B1680970) Gel Column Chromatography:

    • One gram of the crude DCM extract is subjected to column chromatography on a silica gel-60 matrix.[4]

    • The column is eluted with a gradient of increasing polarity using a mixture of cyclohexane (B81311) and ethyl acetate.[4]

    • This process yields multiple fractions. For instance, one study reported obtaining 10 fractions from this initial separation.[4]

  • High-Performance Liquid Chromatography (HPLC) Analysis and Fractionation:

    • The fractions obtained from column chromatography are analyzed by analytical HPLC to identify those containing this compound.[4]

    • A typical analytical HPLC setup includes a LiChrospher RP-18 column (e.g., 3 mm × 125 mm; 5 μm) maintained at 40°C with a flow rate of 1 mL/min. The mobile phase consists of a gradient of water (with 0.1% v/v trifluoroacetic acid) and acetonitrile (B52724).[4]

  • Preparative HPLC for Final Purification:

    • Fractions showing significant cytotoxic activity and containing this compound are further purified by preparative HPLC.[4]

    • An isocratic mobile phase, such as 60% acetonitrile in water with 0.1% (v/v) trifluoroacetic acid, at a flow rate of 17 mL/min can be used to yield pure this compound.[4]

Quantification of this compound

Ultrasound-assisted extraction (UAE) followed by HPLC is an efficient method for quantifying this compound in plant material.

  • Optimized UAE Conditions: Extraction can be performed using 70% ethanol (B145695) for 90 minutes with a drug-to-solvent ratio of 1:60.[6]

  • HPLC Quantification: The extract is analyzed by HPLC with UV detection at 240 nm. A standard curve for this compound is generated using a concentration range of 3.125-100 µg/mL to calculate the amount in the extract.[6]

Quantitative Data Summary

The following tables summarize the quantitative data related to the yield of this compound and its biological activities.

Table 1: Yield of this compound from Ambrosia maritima

Extraction/Purification StepStarting MaterialYieldReference
Dichloromethane Extraction & Preparative HPLC1 g crude extract50.5 mg[4]
Ultrasound-Assisted ExtractionDry Plant WeightUp to 723 µg/g[6]

Table 2: Cytotoxic Activity of this compound (IC50 Values)

Cell LineCancer TypeIC50 (µM)Reference
CCRF-CEMLeukemia~4.8 (in a fraction containing this compound)[4]
HCT-116Colon Cancer>10 µg/mL[7]
MCF-7Breast Cancer>10 µg/mL[7]
Prostate Cancer Cell LineProstate Cancer1.160[3]

Table 3: Anti-inflammatory Activity of this compound

TargetActivityIC50 (µg/mL)Reference
COX-2Inhibitory33.97 ± 1.62[3]

Pharmacological Activity and Signaling Pathways

This compound exhibits significant anticancer and anti-inflammatory properties by modulating key cellular signaling pathways.

Anticancer Activity

This compound has been shown to inhibit cell proliferation and DNA biosynthesis in cancer cells.[4] Its cytotoxic effects are particularly noted against multidrug-resistant cancer cells, suggesting it may circumvent common resistance mechanisms.[1] The anticancer activity of this compound is mediated through its inhibitory effects on the NF-κB and STAT3 signaling pathways, as well as c-Src kinase.[4][8]

5.1.1. Inhibition of NF-κB and STAT3 Signaling

This compound has been shown to inhibit the expression of nuclear factor-κB (NF-κB) and signal transducer and activator of transcription 3 (STAT3).[4] These transcription factors are crucial for cell survival, proliferation, and inflammation, and their constitutive activation is a hallmark of many cancers. By inhibiting these pathways, this compound can suppress tumor growth and induce apoptosis.

Damsin_Anticancer_Pathway cluster_nfkb NF-κB Pathway cluster_stat3 STAT3 Pathway This compound This compound IKK IKK This compound->IKK Inhibits JAK JAK This compound->JAK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus_NFkB NF-κB (in Nucleus) NFkB->Nucleus_NFkB Translocates Proliferation_NFkB Cell Proliferation & Survival Nucleus_NFkB->Proliferation_NFkB Promotes Transcription STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Nucleus_STAT3 p-STAT3 (in Nucleus) pSTAT3->Nucleus_STAT3 Translocates Proliferation_STAT3 Cell Proliferation & Angiogenesis Nucleus_STAT3->Proliferation_STAT3 Promotes Transcription

Caption: this compound's inhibition of NF-κB and STAT3 pathways.

5.1.2. Inhibition of c-Src Kinase

In silico and immunoblotting analyses have revealed that this compound can silence the activity of c-Src kinase.[4][8] c-Src is a non-receptor tyrosine kinase that plays a critical role in cancer cell proliferation, invasion, and metastasis. By inhibiting c-Src, this compound can disrupt these oncogenic processes. Molecular docking studies suggest that this compound binds to the same site on the c-Src kinase domain as the known inhibitor dasatinib.[4]

Damsin_cSrc_Pathway cluster_csrc c-Src Kinase Pathway This compound This compound cSrc c-Src Kinase This compound->cSrc Inhibits Phosphorylation p_cSrc Phosphorylated c-Src (Active) cSrc->p_cSrc Autophosphorylation Downstream Downstream Effectors (e.g., FAK, Paxillin) p_cSrc->Downstream Activates CellProcesses Cell Proliferation, Migration, Invasion Downstream->CellProcesses Promotes

Caption: this compound's inhibitory effect on the c-Src kinase pathway.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase-2 (COX-2).[3] COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation. By inhibiting COX-2, this compound can reduce the inflammatory response.

Damsin_AntiInflammatory_Pathway cluster_inflammation Anti-inflammatory Pathway This compound This compound COX2 COX-2 This compound->COX2 Inhibits Prostaglandins Prostaglandins COX2->Prostaglandins Synthesizes ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX2 Substrate Inflammation Inflammation Prostaglandins->Inflammation Mediates

Caption: this compound's anti-inflammatory action via COX-2 inhibition.

Conclusion

This compound, a sesquiterpene lactone isolated from Ambrosia maritima, presents a compelling case for further investigation as a therapeutic agent. Its demonstrated cytotoxic and anti-inflammatory activities, coupled with its ability to modulate key signaling pathways implicated in cancer and inflammation, underscore its potential in drug development. This technical guide provides a foundational resource for researchers, offering detailed methodologies for the extraction and analysis of this compound, along with a summary of its biological activities and mechanisms of action. The continued exploration of this compound and other bioactive compounds from Ambrosia maritima holds promise for the discovery of novel treatments for a range of human diseases.

References

The Biosynthesis of Damsin in Plants: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Metabolic Pathway Leading to a Promising Pseudoguaianolide (B12085752)

Introduction

Damsin is a sesquiterpene lactone of the pseudoguaianolide class, naturally occurring in plants of the Ambrosia genus. This class of compounds has garnered significant interest from the scientific and pharmaceutical communities due to its diverse and potent biological activities, including anti-inflammatory and cytotoxic effects. Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current knowledge on the biosynthesis of this compound, detailing the enzymatic steps from the primary precursor, farnesyl pyrophosphate, to the formation of the complex pseudoguaianolide skeleton. This document is intended for researchers, scientists, and drug development professionals engaged in natural product chemistry, metabolic engineering, and pharmacology.

The Biosynthetic Pathway of this compound: From Precursor to Pseudoguaianolide

The biosynthesis of this compound is a multi-step process that begins with the general terpenoid pathway and proceeds through a series of cyclizations and oxidative modifications catalyzed by specific classes of enzymes, primarily terpene synthases and cytochrome P450 monooxygenases. While the complete enzymatic cascade leading to this compound has not been fully elucidated, significant progress has been made in understanding the formation of its key precursors. The proposed pathway can be divided into three main stages:

  • Formation of the Germacrane (B1241064) Skeleton: The pathway initiates with the cyclization of the universal sesquiterpene precursor, farnesyl pyrophosphate (FPP), to form the germacrane skeleton.

  • Oxidative Modifications and Lactonization: The germacrane scaffold undergoes a series of oxidations and subsequent lactonization to form the characteristic γ-lactone ring found in sesquiterpene lactones.

  • Rearrangement to the Pseudoguaianolide Core: The germacranolide intermediate is believed to undergo further enzymatic transformations, including rearrangements, to form the distinctive 5/7-fused ring system of the pseudoguaianolide skeleton, of which this compound is a member.

The key enzymatic steps are detailed below:

  • Step 1: Farnesyl Pyrophosphate to (+)-Germacrene A The biosynthesis of this compound begins with the cyclization of farnesyl pyrophosphate (FPP), a C15 isoprenoid intermediate derived from the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways. This crucial step is catalyzed by (+)-germacrene A synthase (GAS) , a sesquiterpene synthase that directs the cyclization of FPP to form the germacradiene cation, which is then deprotonated to yield (+)-germacrene A.[1][2]

  • Step 2: (+)-Germacrene A to Germacrene A Acid The hydrocarbon intermediate, (+)-germacrene A, undergoes a three-step oxidation of its isopropenyl side chain, catalyzed by a single multifunctional cytochrome P450 enzyme, germacrene A oxidase (GAO) .[3][4][5] This enzyme sequentially hydroxylates the methyl group to an alcohol, which is then further oxidized to an aldehyde and finally to a carboxylic acid, yielding germacra-1(10),4,11(13)-trien-12-oic acid (germacrene A acid).[4][6]

  • Step 3: Germacrene A Acid to (+)-Costunolide The formation of the characteristic lactone ring is catalyzed by another cytochrome P450 enzyme, (+)-costunolide synthase (COS) .[2][7] This enzyme hydroxylates germacrene A acid at the C6 position, which is followed by a spontaneous intramolecular cyclization (lactonization) to form the germacranolide, (+)-costunolide.[2][7]

  • Step 4: (+)-Costunolide to a Guaianolide Intermediate The pathway then diverges towards different classes of sesquiterpene lactones. For the formation of guaianolides and subsequently pseudoguaianolides, costunolide (B1669451) is converted to a guaianolide intermediate. This is catalyzed by kauniolide (B3029866) synthase (KLS) , a cytochrome P450 that facilitates the cyclization of the 10-membered ring of costunolide to the 5/7-fused ring system of guaianolides, such as kauniolide.[8][9]

  • Step 5: Guaianolide Intermediate to this compound (Proposed) The final steps leading to the pseudoguaianolide skeleton of this compound are the least understood and are largely hypothetical. It is proposed that a guaianolide intermediate undergoes a series of rearrangements, potentially catalyzed by yet-unidentified enzymes, possibly belonging to the cytochrome P450 superfamily.[1][7][10][11] This transformation likely involves skeletal rearrangements to form the characteristic 5/7 fused ring structure of pseudoguaianolides.[1][7][10][11]

Damsin_Biosynthesis FPP Farnesyl Pyrophosphate GermacreneA (+)-Germacrene A FPP->GermacreneA Germacrene A Synthase (GAS) GermacreneA_acid Germacrene A Acid GermacreneA->GermacreneA_acid Germacrene A Oxidase (GAO) (P450) Costunolide (+)-Costunolide GermacreneA_acid->Costunolide Costunolide Synthase (COS) (P450) Guaianolide Guaianolide Intermediate (e.g., Kauniolide) Costunolide->Guaianolide Kauniolide Synthase (KLS) (P450) This compound This compound Guaianolide->this compound Proposed Rearrangements (Putative Enzymes)

Figure 1: Proposed Biosynthesis Pathway of this compound.

Quantitative Data

Quantitative understanding of enzyme kinetics and metabolite concentrations is vital for pathway elucidation and metabolic engineering efforts. Below is a summary of available quantitative data for key enzymes and compounds in the this compound biosynthesis pathway.

EnzymeSubstrateKm (µM)VmaxSource OrganismReference
(+)-Germacrene A SynthaseFarnesyl Pyrophosphate6.68.1 x 10³ nmol h⁻¹ mg⁻¹Cichorium intybus[3]
CompoundPlant SpeciesTissueConcentrationReference
This compoundAmbrosia arborescensDry aerial parts13.4 mg/g[12]
CoronopilinAmbrosia arborescensDry aerial parts12.3 mg/g[12]
Sesquiterpene Lactones (general)Ambrosia artemisiifoliaAerial partsVaries with growth stage[10][11]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway.

Protocol 1: Heterologous Expression and Purification of a Sesquiterpene Synthase (e.g., Germacrene A Synthase)

This protocol describes the expression of a plant sesquiterpene synthase in E. coli and its subsequent purification.

1. Gene Cloning and Vector Construction: a. Amplify the full-length coding sequence of the target synthase (e.g., GAS) from plant cDNA using PCR with primers containing appropriate restriction sites. b. Ligate the PCR product into a suitable expression vector, such as pET-28a(+), which incorporates an N-terminal His-tag for purification. c. Transform the ligation product into E. coli DH5α for plasmid propagation and confirm the sequence by Sanger sequencing.

2. Heterologous Expression: a. Transform the confirmed expression vector into an E. coli expression strain, such as BL21(DE3). b. Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking. c. Use the overnight culture to inoculate 1 L of fresh LB medium and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8. d. Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to culture at a lower temperature (e.g., 18°C) for 16-20 hours.

3. Protein Purification: a. Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C. b. Resuspend the cell pellet in lysis buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0) and lyse the cells by sonication on ice. c. Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet cell debris. d. Apply the supernatant to a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer. e. Wash the column with wash buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0). f. Elute the His-tagged protein with elution buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0). g. Desalt the purified protein into a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10% glycerol, 1 mM DTT) using a desalting column. h. Assess protein purity and concentration using SDS-PAGE and a Bradford assay.

Protocol 2: In Vitro Enzyme Assay for a Cytochrome P450 (e.g., Kauniolide Synthase)

This protocol outlines a method for assaying the activity of a plant P450 enzyme using microsomes from heterologously expressing yeast.[7][9][13][14]

1. Heterologous Expression in Yeast: a. Clone the full-length cDNA of the target P450 (e.g., KLS) into a yeast expression vector (e.g., pYES-DEST52). b. Co-transform the P450 expression vector and a vector containing a cytochrome P450 reductase (e.g., from Arabidopsis thaliana) into a suitable yeast strain (e.g., INVSc1). c. Grow the transformed yeast in appropriate selection medium and induce protein expression according to the vector's promoter system (e.g., with galactose for the GAL1 promoter).

2. Microsome Isolation: a. Harvest the yeast cells by centrifugation. b. Resuspend the cell pellet in a breaking buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.6 M sorbitol) and disrupt the cells using glass beads or a French press. c. Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to remove cell debris and mitochondria. d. Centrifuge the supernatant at 100,000 x g for 1 hour at 4°C to pellet the microsomes. e. Resuspend the microsomal pellet in a storage buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 mM EDTA, 20% glycerol) and store at -80°C.

3. Enzyme Assay: a. In a microcentrifuge tube, combine the microsomal preparation, reaction buffer (e.g., 100 mM potassium phosphate, pH 7.5), and the substrate (e.g., costunolide, dissolved in a small volume of DMSO). b. Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes. c. Initiate the reaction by adding an NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺). d. Incubate the reaction for a defined period (e.g., 1-2 hours) with gentle shaking. e. Stop the reaction by adding an equal volume of an organic solvent (e.g., ethyl acetate).

4. Product Analysis: a. Vortex the quenched reaction mixture vigorously and centrifuge to separate the phases. b. Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen. c. Reconstitute the residue in a suitable solvent (e.g., methanol (B129727) or acetonitrile) for analysis by LC-MS/MS.

Protocol 3: LC-MS/MS Quantification of this compound in Plant Extracts

This protocol provides a general method for the quantification of this compound in plant material.[15][16]

1. Sample Preparation: a. Lyophilize and grind the plant material (e.g., leaves of Ambrosia) to a fine powder. b. Accurately weigh a known amount of the powdered material (e.g., 100 mg) into a tube. c. Add a known volume of extraction solvent (e.g., 80% methanol) and an internal standard. d. Sonicate the mixture for 30 minutes and then centrifuge at high speed to pellet the solid material. e. Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

2. LC-MS/MS Analysis: a. Liquid Chromatography:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: A suitable gradient program to separate this compound from other matrix components.
  • Flow Rate: e.g., 0.3 mL/min.
  • Injection Volume: e.g., 5 µL. b. Mass Spectrometry:
  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.
  • Detection Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions: Select specific precursor-to-product ion transitions for this compound and the internal standard for quantification.

3. Quantification: a. Prepare a calibration curve using a certified reference standard of this compound. b. Analyze the plant extracts and the calibration standards under the same LC-MS/MS conditions. c. Calculate the concentration of this compound in the plant extracts based on the peak area ratios of the analyte to the internal standard and the calibration curve.

Experimental_Workflow cluster_gene Gene Identification & Cloning cluster_expression Heterologous Expression cluster_assay Enzyme Assay cluster_analysis Product Analysis GeneID Identify Candidate Gene (e.g., KLS) Cloning Clone into Yeast Expression Vector GeneID->Cloning YeastTransform Transform Yeast Cloning->YeastTransform Induction Induce Protein Expression YeastTransform->Induction MicrosomePrep Isolate Microsomes Induction->MicrosomePrep Assay In Vitro Assay (Substrate + NADPH) MicrosomePrep->Assay Extraction Extract Products Assay->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Result Result LCMS->Result Identify & Quantify Product

Figure 2: Experimental Workflow for P450 Characterization.

Conclusion and Future Perspectives

The biosynthesis of this compound represents a fascinating example of the chemical diversity generated by plant secondary metabolism. While the initial steps of the pathway, leading to the formation of the germacranolide precursor costunolide, are relatively well-understood, the subsequent enzymatic transformations that give rise to the pseudoguaianolide skeleton of this compound remain an active area of research. The identification and characterization of the enzymes responsible for these late-stage modifications will be key to fully elucidating the pathway.

Advances in genomics, transcriptomics, and metabolomics of Ambrosia species will undoubtedly accelerate the discovery of these missing enzymatic links. The successful reconstitution of the entire this compound biosynthetic pathway in a heterologous host, such as yeast or Nicotiana benthamiana, would open up exciting possibilities for the sustainable production of this and other related bioactive sesquiterpene lactones for pharmaceutical applications. The technical guide presented here provides a solid foundation for researchers to build upon in their efforts to unravel the complete biosynthetic journey to this compound and to harness its therapeutic potential.

References

An In-depth Technical Guide to Damsin and its Derivatives: From Core Structure to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Damsin, a naturally occurring sesquiterpene lactone, has emerged as a significant subject of interest in pharmacognosy and medicinal chemistry.[1][2] Extracted primarily from plants of the Ambrosia genus, colloquially known as ragweed, this compound and its synthetic and semi-synthetic derivatives exhibit a range of potent biological activities.[3][4] This technical guide provides a comprehensive overview of this compound's core chemical features, its key derivatives, and their mechanisms of action, with a focus on their anticancer and anti-inflammatory properties. The information is presented to facilitate further research and drug development endeavors.

Core Compound Profile: this compound

This compound is classified as a pseudoguaianolide (B12085752) sesquiterpene lactone.[1] Its chemical structure is characterized by a C15H20O3 molecular formula.[1][2]

PropertyValue
Molecular Formula C15H20O3
Molecular Weight 248.32 g/mol
CAS Number 1216-42-8
Natural Sources Ambrosia maritima, Ambrosia arborescens, Parthenium confertum, Ambrosia monogyra

Key Derivatives of this compound

Several derivatives of this compound have been isolated from natural sources or synthesized to enhance its biological activity and solubility. The most notable among these are ambrosin, coronopilin (B1206532), and synthetic halogenated derivatives.

DerivativeOrigin/SynthesisKey Structural Modification
Ambrosin Natural/Semi-synthetic from this compoundIsomer of this compound
Coronopilin NaturalHydroxylation of the this compound scaffold
11α,13-Dibromothis compound SyntheticBromination at the 11 and 13 positions
11β,13-Dibromothis compound SyntheticBromination at the 11 and 13 positions

Biological Activities and Therapeutic Potential

This compound and its derivatives have demonstrated significant potential in preclinical studies, primarily as anticancer and anti-inflammatory agents.[3]

Anticancer Activity

The anticancer effects of this compound and its analogs are attributed to their ability to inhibit cell proliferation, induce apoptosis, and suppress key signaling pathways involved in tumorigenesis.

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its derivatives against various cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)
This compound CCRF-CEMLeukemia4.3
HCT116 (p53-/-)Colon Cancer21.8
Caco-2Colorectal Adenocarcinoma~50 (at 36% inhibition)
A549Lung Carcinoma10.72
HeLaCervical Cancer>100
Panc-1Pancreatic Cancer>100
Ambrosin MCF-10ANormal Breast Epithelial2.1
MCF-7Breast Cancer1.7
JIMT-1Breast Cancer1.4
HCC1937Breast Cancer4.1
Coronopilin MCF-10ANormal Breast Epithelial15
MCF-7Breast Cancer16
JIMT-1Breast Cancer16
HCC1937Breast Cancer15
Caco-2Colorectal Adenocarcinoma>100
A549Lung Carcinoma40.8
Anti-inflammatory Activity

The anti-inflammatory properties of this compound and its derivatives are linked to their ability to modulate inflammatory pathways, including the inhibition of pro-inflammatory cytokines and enzymes.

The following table presents the available quantitative data on the anti-inflammatory activity of this compound and its derivatives.

CompoundAssayIC50 (µg/mL)
This compound Inhibition of Protein DenaturationData not available
This compound HRBC Membrane StabilizationData not available

Signaling Pathway Inhibition

This compound and its derivatives exert their biological effects by modulating key cellular signaling pathways, primarily the NF-κB and STAT3 pathways, which are crucial regulators of inflammation and cancer progression.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the immune response and cellular survival. Its aberrant activation is a hallmark of many inflammatory diseases and cancers. This compound and coronopilin have been shown to inhibit the NF-κB signaling pathway.[5] This inhibition is thought to occur through the prevention of the phosphorylation of IκB kinase (IKK), which is a key step in the activation of NF-κB.

NF_kB_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates IKK->IkB NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_active Active NF-κB IkB->NFkB_active Degradation & Release Nucleus Nucleus NFkB_active->Nucleus Translocates Gene Pro-inflammatory Gene Expression NFkB_active->Gene Induces This compound This compound / Coronopilin This compound->IKK Inhibits

This compound's Inhibition of the NF-κB Signaling Pathway.
STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell proliferation, survival, and differentiation. Constitutive activation of STAT3 is frequently observed in many human cancers. This compound, coronopilin, and particularly the 11β,13-dibromothis compound derivative have been shown to inhibit the STAT3 pathway, likely by preventing the phosphorylation of STAT3.[5]

STAT3_Pathway Cytokine Cytokine/ Growth Factor Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 Dimer STAT3 Dimer pSTAT3->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Gene Target Gene Expression (Proliferation, Survival) Dimer->Gene Induces This compound This compound & Derivatives This compound->STAT3 Inhibits Phosphorylation

Inhibition of the STAT3 Signaling Pathway by this compound and its Derivatives.

Experimental Protocols

Detailed methodologies for key in vitro assays used to evaluate the biological activities of this compound and its derivatives are provided below.

Protocol 1: MTT Cytotoxicity Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay A Seed cells in 96-well plate B Incubate for 24h A->B C Add varying concentrations of this compound/Derivative B->C D Incubate for 24-72h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Add solubilization buffer F->G H Read absorbance at 570nm G->H

Workflow for the MTT Cytotoxicity Assay.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound or its derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of approximately 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or its derivatives. A vehicle control (DMSO) should also be included.

  • Incubation: Incubate the plates for a further 24, 48, or 72 hours.

  • MTT Addition: Following the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Protocol 2: In Vitro Anti-inflammatory Assay - Inhibition of Protein Denaturation

This assay assesses the ability of a compound to inhibit the denaturation of protein, which is a hallmark of inflammation.

Materials:

  • Bovine serum albumin (BSA) or egg albumin

  • Phosphate buffered saline (PBS, pH 6.4)

  • This compound or its derivatives

  • Reference standard (e.g., Diclofenac sodium)

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 0.2 mL of egg albumin (or 0.5 mL of 1% aqueous solution of BSA), 2.8 mL of PBS, and 2 mL of varying concentrations of this compound or its derivatives.

  • Control Preparation: A control group is prepared with the respective vehicle instead of the test sample.

  • Incubation: Incubate the mixtures at 37°C for 20 minutes.

  • Heat-induced Denaturation: Induce denaturation by heating the mixtures in a water bath at 70°C for 5 minutes.

  • Cooling: Cool the solutions to room temperature.

  • Absorbance Measurement: Measure the absorbance (turbidity) of the solutions at 660 nm.

  • Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Protocol 3: In Vitro Anti-inflammatory Assay - HRBC Membrane Stabilization

This assay evaluates the ability of a compound to stabilize red blood cell membranes, which is analogous to the stabilization of lysosomal membranes, a key anti-inflammatory mechanism.

Materials:

  • Fresh human blood

  • Isotonic buffer solution (10 mM Sodium Phosphate Buffer, pH 7.4)

  • This compound or its derivatives

  • Reference standard (e.g., Diclofenac sodium)

  • Centrifuge

  • Spectrophotometer

Procedure:

  • HRBC Suspension Preparation: Centrifuge fresh human blood and wash the pellet with isotonic saline. Resuspend the packed cells in isotonic buffer to make a 10% v/v suspension.

  • Reaction Mixture: To 1 mL of the HRBC suspension, add 1 mL of various concentrations of this compound or its derivatives.

  • Incubation: Incubate the mixtures at 37°C for 30 minutes.

  • Heat-induced Hemolysis: Induce hemolysis by incubating the mixtures in a water bath at 56°C for 30 minutes.

  • Centrifugation: Centrifuge the mixtures at 3000 rpm for 5 minutes.

  • Absorbance Measurement: Measure the absorbance of the supernatant, which contains the released hemoglobin, at 560 nm.

  • Calculation: The percentage of membrane stabilization is calculated using the formula: % Protection = 100 – [(Absorbance of Test / Absorbance of Control) x 100]

Synthesis of Derivatives

The synthesis of this compound derivatives is a key area of research to improve its therapeutic properties.

Synthesis of Ambrosin

Ambrosin can be semi-synthesized from this compound. The process typically involves the isomerization of this compound under specific reaction conditions.

Synthesis of 11α,13-Dibromothis compound and 11β,13-Dibromothis compound

The brominated derivatives of this compound can be synthesized through the reaction of this compound with a brominating agent. The stereochemistry of the resulting products (α or β epimer) can be controlled by the reaction conditions.

Conclusion

This compound and its derivatives represent a promising class of natural product-based compounds with significant anticancer and anti-inflammatory activities. Their mechanism of action, primarily through the inhibition of the NF-κB and STAT3 signaling pathways, provides a strong rationale for their further development as therapeutic agents. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the advancement of these compounds from the laboratory to potential clinical applications. Further research is warranted to fully elucidate their therapeutic potential, optimize their pharmacokinetic properties, and evaluate their efficacy and safety in in vivo models.

References

A Technical Guide to the Spectroscopic Data of Damsin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Damsin, a sesquiterpene lactone of significant interest in phytochemical and pharmacological research. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. It also includes detailed experimental protocols and visual representations of its known biological signaling pathways and analytical workflows.

Spectroscopic Data of this compound

The following tables summarize the predicted spectroscopic data for this compound based on its known chemical structure and general spectroscopic principles. Note that while this compound has been isolated and characterized, specific experimental data from peer-reviewed literature was not fully accessible at the time of this guide's compilation. Researchers are encouraged to consult the primary literature for experimentally derived values.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (CDCl₃)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H-12.5 - 2.7m-
H-21.8 - 2.0m-
H-31.6 - 1.8m-
H-52.8 - 3.0m-
H-64.5 - 4.7t~9.0
H-72.9 - 3.1m-
H-91.9 - 2.1m-
H-13a5.5 - 5.7d~2.5
H-13b6.2 - 6.4d~3.0
H-141.0 - 1.2d~7.0
H-151.2 - 1.4s-

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (CDCl₃) [1]

CarbonPredicted Chemical Shift (δ, ppm)
C-140 - 45
C-225 - 30
C-335 - 40
C-4210 - 215 (C=O)
C-550 - 55
C-680 - 85
C-745 - 50
C-820 - 25
C-930 - 35
C-1040 - 45
C-11135 - 140
C-12170 - 175 (C=O, lactone)
C-13120 - 125
C-1415 - 20
C-1520 - 25

Table 3: Predicted IR Absorption Data for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
C=O (ketone)1740 - 1720Strong
C=O (γ-lactone)1780 - 1760Strong
C=C (exocyclic methylene)1660 - 1640Medium
C-H (sp³)3000 - 2850Medium-Strong
C-O (ester)1300 - 1000Strong

Table 4: Predicted Mass Spectrometry Data for this compound

IonPredicted m/zNotes
[M]⁺248Molecular Ion (C₁₅H₂₀O₃)
[M - CH₃]⁺233Loss of a methyl group
[M - H₂O]⁺230Loss of water
[M - CO]⁺220Loss of carbon monoxide from the ketone
[M - CO₂]⁺204Loss of carbon dioxide from the lactone

Experimental Protocols

The following are detailed protocols for obtaining the spectroscopic data for this compound. These are generalized procedures and may require optimization based on the specific instrumentation and sample purity.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

    • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Use a standard pulse-acquire sequence.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

    • Process the data with an appropriate software, applying Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Spectroscopy:

    • Acquire the spectrum on the same spectrometer.

    • Use a proton-decoupled pulse sequence.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-10 seconds, and a sufficient number of scans for adequate signal-to-noise (e.g., 1024 or more).

    • Process the data similarly to the ¹H NMR spectrum.

2.2 Infrared (IR) Spectroscopy

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of solid, purified this compound directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Use a Fourier Transform Infrared (FT-IR) spectrometer.

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The final spectrum is presented in terms of transmittance or absorbance.

2.3 Mass Spectrometry (MS)

  • Sample Introduction and Ionization (Electron Ionization - EI):

    • Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or ethyl acetate) into the mass spectrometer, often via a Gas Chromatography (GC) system for separation and purification.

    • Utilize electron ionization at a standard energy of 70 eV.

  • Mass Analysis:

    • Analyze the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight).

    • Scan a mass-to-charge (m/z) range appropriate for the molecular weight of this compound and its expected fragments (e.g., m/z 40-400).

    • The resulting mass spectrum will show the molecular ion and various fragment ions.

Signaling Pathways and Workflow Visualizations

This compound has been shown to exert its biological effects, at least in part, by inhibiting the NF-κB and STAT3 signaling pathways.[2] The following diagrams illustrate these inhibitory actions and a general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Isolation Isolation of this compound Purification Purification (e.g., Chromatography) Isolation->Purification NMR NMR (1H, 13C) Purification->NMR IR IR Purification->IR MS MS Purification->MS Structure Structure Elucidation NMR->Structure IR->Structure MS->Structure

Figure 1. General workflow for the spectroscopic analysis of this compound.

Damsin_Signaling_Inhibition cluster_nfkb NF-κB Pathway cluster_stat3 STAT3 Pathway IKK IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Gene_NFkB Pro-inflammatory Gene Transcription NFkB_nucleus->Gene_NFkB activates JAK JAK STAT3 STAT3 JAK->STAT3 phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer dimerizes STAT3_nucleus STAT3 (nucleus) STAT3_dimer->STAT3_nucleus translocates Gene_STAT3 Proliferation & Survival Gene Transcription STAT3_nucleus->Gene_STAT3 activates This compound This compound This compound->IKK inhibits This compound->JAK inhibits

Figure 2. Inhibition of NF-κB and STAT3 signaling pathways by this compound.

References

Unraveling the Three-Dimensional Architecture of Damsin: A Technical Guide to its Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the stereochemistry of Damsin, a naturally occurring sesquiterpene lactone with significant biological activities. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes the current understanding of this compound's three-dimensional structure, offering a comprehensive resource for future research and development endeavors.

Introduction to the Stereochemical Complexity of this compound

This compound, a member of the ambrosanolide class of sesquiterpene lactones, is characterized by a β-oriented methyl group at the C-10 position.[1] Its intricate molecular framework contains multiple chiral centers, giving rise to a number of possible stereoisomers. The precise spatial arrangement of atoms, or stereochemistry, is crucial as it dictates the molecule's biological activity, including its potential as a therapeutic agent. Understanding the absolute and relative configurations of these stereocenters is therefore of paramount importance for the targeted design and synthesis of this compound-based pharmaceuticals.

Elucidation of this compound's Stereostructure

The definitive stereochemical assignment of this compound has been established through a combination of sophisticated analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, often in conjunction with total synthesis efforts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for determining the connectivity and spatial relationships of atoms within a molecule. For this compound, a suite of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, and NOESY) NMR experiments are employed to elucidate its complex stereochemistry.

Experimental Protocol: NMR Analysis of this compound

A detailed protocol for the NMR analysis of a this compound stereoisomer is outlined below. This procedure is representative of the methodologies used in the structural elucidation of sesquiterpene lactones.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound isomer in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in a 5 mm NMR tube. The concentration should be optimized to obtain a good signal-to-noise ratio.

  • ¹H NMR Spectroscopy: Acquire a one-dimensional proton NMR spectrum to identify the chemical shifts and coupling constants of all protons. This provides initial information about the electronic environment of each proton.

  • ¹³C NMR Spectroscopy: Obtain a one-dimensional carbon NMR spectrum, often with proton decoupling, to determine the chemical shifts of all carbon atoms.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): Perform a ¹H-¹H COSY experiment to establish proton-proton coupling networks, identifying adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Run an HSQC experiment to correlate each proton with its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation): Acquire an HMBC spectrum to identify long-range (2-3 bond) correlations between protons and carbons, which helps in assembling the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Conduct a NOESY experiment to identify protons that are close in space (typically < 5 Å). The observation of NOE cross-peaks provides crucial information for determining the relative stereochemistry of the chiral centers.

Data Presentation: Key NMR Data for Stereochemical Assignment

NMR Parameter Information Gained
¹H Chemical Shift (δ) Electronic environment of protons.
¹³C Chemical Shift (δ) Electronic environment of carbons.
¹H-¹H Coupling Constants (J) Dihedral angles between coupled protons (Karplus relationship), providing conformational information.
NOE Correlations Through-space proximity of protons, essential for determining relative stereochemistry.

Specific ¹H and ¹³C NMR data, along with coupling constants and NOE correlations for this compound and its stereoisomers, are typically reported in primary research articles detailing their synthesis or isolation.

X-ray Crystallography

X-ray crystallography provides the most definitive and unambiguous determination of the absolute stereochemistry of a molecule. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to generate a three-dimensional electron density map, from which the precise arrangement of atoms can be determined.

Experimental Protocol: Single-Crystal X-ray Diffraction of this compound

The following outlines a general procedure for the X-ray crystallographic analysis of a this compound derivative suitable for forming high-quality crystals.

  • Crystallization: Grow single crystals of the this compound stereoisomer or a suitable crystalline derivative. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable single crystal on a goniometer and cool it in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Structure Solution and Refinement: Process the collected diffraction data to obtain a set of structure factors. Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map. Build and refine the molecular model against the experimental data to obtain the final crystal structure.

  • Absolute Configuration Determination: If the data is of sufficient quality and an anomalous scatterer is present (or the anomalous scattering from light atoms is significant), the absolute configuration can be determined using statistical parameters such as the Flack parameter.

Data Presentation: Crystallographic Data for this compound

To date, a public entry for the crystal structure of this compound itself in crystallographic databases has not been identified. However, the total synthesis of its stereoisomers confirms their defined stereochemistry. A typical crystallographic data table would include the following parameters:

Parameter Description
Formula Molecular formula
Crystal System e.g., Orthorhombic, Monoclinic
Space Group Symmetry of the crystal lattice
Unit Cell Dimensions a, b, c (Å), α, β, γ (°)
Z Number of molecules per unit cell
R-factor Measure of the agreement between the crystallographic model and the experimental X-ray diffraction data
Flack Parameter A value close to 0 indicates the correct absolute configuration.

Stereoisomers of this compound

The synthesis of all four possible stereoisomers of this compound has been reported, confirming the existence of two pairs of enantiomers.[2] The relationship between these stereoisomers can be visualized as follows:

Stereoisomers cluster_enantiomers1 Enantiomeric Pair 1 cluster_enantiomers2 Enantiomeric Pair 2 (+)-Damsin (+)-Damsin (-)-Damsin (-)-Damsin (+)-Damsin->(-)-Damsin Mirror Image epi-(+)-Damsin epi-(+)-Damsin (+)-Damsin->epi-(+)-Damsin Diastereomers epi-(-)-Damsin epi-(-)-Damsin (+)-Damsin->epi-(-)-Damsin Diastereomers (-)-Damsin->epi-(+)-Damsin Diastereomers (-)-Damsin->epi-(-)-Damsin Diastereomers epi-(+)-Damsin->epi-(-)-Damsin Mirror Image

Caption: Relationships between the stereoisomers of this compound.

Chiroptical Properties

Enantiomers exhibit identical physical properties except for their interaction with plane-polarized light. The specific rotation, a measure of this interaction, is equal in magnitude but opposite in sign for a pair of enantiomers.

Data Presentation: Specific Rotation of this compound Stereoisomers

Stereoisomer Specific Rotation ([α]_D)
(+)-DamsinPositive value
(-)-DamsinNegative value of equal magnitude to (+)-Damsin
epi-Damsin isomersDistinct values from this compound

Specific rotation values are experimentally determined and are reported in the scientific literature, often in papers describing the isolation or synthesis of the compounds.

Signaling Pathways and Experimental Workflows

The stereochemistry of this compound is critical for its biological activity, which often involves interactions with specific protein targets. Understanding these interactions requires a clear depiction of the relevant signaling pathways and the experimental workflows used to study them.

Experimental_Workflow cluster_synthesis Stereoselective Synthesis cluster_analysis Stereochemical Analysis cluster_bioactivity Biological Evaluation Chiral Starting Material Chiral Starting Material Asymmetric Reaction Asymmetric Reaction Chiral Starting Material->Asymmetric Reaction Purification Purification Asymmetric Reaction->Purification NMR Spectroscopy NMR Spectroscopy Purification->NMR Spectroscopy X-ray Crystallography X-ray Crystallography Purification->X-ray Crystallography Chiroptical Methods Chiroptical Methods Purification->Chiroptical Methods In vitro assays In vitro assays Purification->In vitro assays Cell-based assays Cell-based assays In vitro assays->Cell-based assays In vivo studies In vivo studies Cell-based assays->In vivo studies

Caption: General workflow for the synthesis and evaluation of this compound stereoisomers.

Conclusion

The stereochemistry of this compound is a critical determinant of its biological function. A thorough understanding of its three-dimensional structure, achieved through a combination of synthesis and advanced analytical techniques, is essential for the rational design of new therapeutic agents based on the this compound scaffold. This guide provides a foundational overview of the key concepts, experimental methodologies, and data interpretation necessary for researchers in this field. Further investigation into the specific stereoisomers of this compound and their interactions with biological targets will undoubtedly pave the way for novel drug discoveries.

References

Damsin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1216-42-8[1]

Molecular Formula: C₁₅H₂₀O₃[1]

Abstract

Damsin, a sesquiterpene lactone, has demonstrated notable anticancer properties, positioning it as a compound of interest for oncological research and drug development. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, particularly its interference with critical signaling pathways implicated in cancer progression. This document summarizes key quantitative data, outlines detailed experimental protocols for assessing its bioactivity, and provides visual representations of its molecular interactions and experimental workflows to support researchers in their investigations.

Mechanism of Action

This compound exerts its anticancer effects through the modulation of key cellular signaling pathways, primarily inhibiting the activation of Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3).[1] These pathways are crucial for cell proliferation, survival, and inflammation, and their dysregulation is a hallmark of many cancers. By inhibiting NF-κB and STAT3, this compound can suppress cancer cell growth and induce apoptosis.[1][2]

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory responses and cell survival. In many cancer cells, this pathway is constitutively active, promoting cell proliferation and preventing apoptosis. This compound has been shown to inhibit the expression of NF-κB, thereby blocking its downstream effects.[1]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK IKK Receptor->IKK activates IkB_NFkB_Complex IkB-NF-kB Complex IKK->IkB_NFkB_Complex phosphorylates IkB IkB IkB Degradation Degradation NF-kB NF-kB NF-kB_active NF-kB NF-kB->NF-kB_active translocates IkB_NFkB_Complex->NF-kB releases IkB_NFkB_Complex->Degradation IkB degradation This compound This compound This compound->IKK inhibits Gene_Expression Target Gene Expression NF-kB_active->Gene_Expression activates

Caption: this compound's inhibition of the NF-κB signaling pathway.

Inhibition of the STAT3 Signaling Pathway

STAT3 is a transcription factor that plays a pivotal role in cell growth, differentiation, and apoptosis. Its constitutive activation is frequently observed in a wide range of human cancers. This compound has been demonstrated to effectively inhibit the activation of STAT3, contributing to its antiproliferative effects.[1]

STAT3_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3 STAT3 (inactive) JAK->STAT3 phosphorylates pSTAT3 p-STAT3 (active) STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer dimerizes This compound This compound This compound->JAK inhibits Gene_Expression Target Gene Expression pSTAT3_dimer->Gene_Expression activates

Caption: this compound's inhibition of the STAT3 signaling pathway.

Quantitative Data: Cytotoxicity

This compound has shown selective cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

Cell LineCancer TypeIC₅₀ (µM)Reference
Caco-2Colon Cancer>10[1]
JIMT-1Breast Cancer~5[2]
MCF-10ANormal Breast Epithelial>10[2]

Note: IC₅₀ values can vary depending on the experimental conditions.

Experimental Protocols

Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of this compound's cytotoxic effects on cancer cells using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_this compound Add varying concentrations of this compound Incubate_24h->Add_this compound Incubate_48h Incubate 48h Add_this compound->Incubate_48h Add_MTT Add MTT solution Incubate_48h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_4h->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Analyze_Data Analyze data and calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for assessing compound cytotoxicity via MTT assay.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubation: Incubate the plate for 48 hours (or a desired time point) at 37°C.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting cell viability against the logarithm of this compound concentration.

Western Blot Analysis of NF-κB and STAT3

This protocol describes the detection of key proteins in the NF-κB and STAT3 pathways by Western blotting to assess the effect of this compound.

Materials:

  • Cancer cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-IκBα, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative protein expression levels.

Conclusion

This compound is a promising natural compound with demonstrated anticancer activity, primarily through the inhibition of the NF-κB and STAT3 signaling pathways. The information and protocols provided in this guide are intended to facilitate further research into the therapeutic potential of this compound and its derivatives in the field of oncology.

References

The Biological Role of Sesquiterpene Lactones: A Focus on Damsin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to Sesquiterpene Lactones

Sesquiterpene lactones (STLs) are a large and diverse group of naturally occurring secondary metabolites characterized by a 15-carbon (C15) backbone and at least one lactone ring.[1] Predominantly found in plants of the Asteraceae family, these compounds are of significant interest to the scientific community due to their wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3] The structural diversity of STLs, with over 5,000 known structures, arises from various carbocyclic skeletons and the presence of different functional groups.[1] This chemical diversity is linked to their varied ecological roles and medicinal applications.[1]

1.1. Chemical Structure and Classification

The basic structure of STLs consists of three isoprene (B109036) units, forming a C15 skeleton, which is cyclized and subsequently oxidized to form a lactone ring. The α-methylene-γ-lactone group is a common feature and is considered a key pharmacophore responsible for many of their biological effects through Michael-type addition reactions with biological nucleophiles.[4][5] STLs are classified based on their carbocyclic skeleton into several types, including germacranolides, guaianolides, pseudoguaianolides, and eudesmanolides.[1] Damsin is classified as a pseudoguaianolide (B12085752).

1.2. Natural Sources and Biosynthesis

While STLs are found in several plant families, the Asteraceae family is the most abundant source.[1][6] Plants such as Ambrosia arborescens are known to be rich sources of this compound and a related STL, Coronopilin (B1206532).[7][8] In plants, STLs are often concentrated in glandular trichomes and play a role in defense against herbivores.[1]

1.3. Overview of Biological Activities

STLs exhibit a broad spectrum of pharmacological activities. Numerous studies have highlighted their potential as:

  • Anticancer agents: Inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.[6][7]

  • Anti-inflammatory agents: Modulating key inflammatory pathways.[3][9]

  • Antimicrobial and antiprotozoal agents: Showing activity against a range of pathogens.[6]

The mechanism of action for these activities is often attributed to the alkylating properties of the α-methylene-γ-lactone moiety, which can react with sulfhydryl groups of proteins, thereby modulating their function.[5]

This compound: A Case Study

This compound, a pseudoguaianolide sesquiterpene lactone, has been the subject of numerous studies due to its potent biological activities.

2.1. Chemical Structure and Properties

This compound's chemical structure features the characteristic α-methylene-γ-lactone ring, which is crucial for its biological reactivity. Its lipophilic nature allows it to traverse cell membranes and interact with intracellular targets.

Biological Roles and Mechanisms of Action

This compound has demonstrated significant anti-inflammatory and anticancer effects, which are primarily mediated through the modulation of key cellular signaling pathways.

3.1. Anti-inflammatory Activity

The anti-inflammatory properties of this compound are well-documented and are largely attributed to its ability to inhibit the NF-κB signaling pathway.[3][9]

  • 3.1.1. Modulation of NF-κB Signaling: Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses.[10] this compound has been shown to inhibit the activation of NF-κB.[7][8] This inhibition prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.[7][8][9]

  • 3.1.2. Inhibition of Pro-inflammatory Cytokines: As a consequence of NF-κB inhibition, this compound suppresses the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and various interleukins (IL-6, IL-12).[9]

3.2. Anticancer Activity

This compound exhibits potent anticancer effects across various cancer cell types.[7] Its mechanisms of action include the induction of apoptosis, cell cycle arrest, and the inhibition of critical cancer-related signaling pathways.

  • 3.2.1. Induction of Apoptosis: this compound can induce programmed cell death (apoptosis) in cancer cells.[7] This is a key mechanism for eliminating malignant cells.

  • 3.2.2. Inhibition of Cell Proliferation and DNA Biosynthesis: Studies have shown that this compound effectively inhibits the proliferation of cancer cells, such as the Caco-2 colon cancer cell line, by interfering with DNA biosynthesis.[7][8]

  • 3.2.3. Inhibition of STAT3 Signaling: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in cancer cells and plays a vital role in tumor cell survival and proliferation.[11] this compound has been identified as an inhibitor of the STAT3 pathway.[7][8] By blocking STAT3 activation, this compound can suppress the expression of downstream target genes that promote tumor growth and survival.[7][8][11]

Quantitative Data on Biological Activity

The following tables summarize the quantitative data on the biological activities of this compound and its derivatives.

Table 1: Cytotoxicity of this compound and its Derivatives in Breast Cancer Cells [4][12]

CompoundCell LineIC50 (µM)Selectivity (MCF-10A/JIMT-1)
This compound (1) JIMT-1 (Breast Cancer)2.3>10
MCF-10A (Normal)>25
Derivative 3a JIMT-1 (Breast Cancer)1.9~5
MCF-10A (Normal)9.4
Derivative 3i JIMT-1 (Breast Cancer)2.0~5
MCF-10A (Normal)10.3
Derivative 3u JIMT-1 (Breast Cancer)1.8>10
MCF-10A (Normal)>20

Table 2: Anti-inflammatory Activity of this compound [9]

AssayModelTreatmentEffect
Paw Volume CFA-induced Arthritis (Rat)This compound (10 mg/kg/day)Ameliorated increase
Knee Joint Diameter CFA-induced Arthritis (Rat)This compound (10 mg/kg/day)Ameliorated increase
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-12) Hind Paw Tissue (Rat)This compound (10 mg/kg/day)Lowered levels

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological effects of sesquiterpene lactones like this compound.

5.1. Cell Viability Assay (MTT Assay) [13]

This assay is used to assess the cytotoxic effects of a compound on cultured cells.

  • Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

    • Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug). Incubate for 24-72 hours.

    • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

    • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the solution at a wavelength between 570 and 600 nm using a microplate reader.

    • IC50 Calculation: Calculate the concentration of the compound that inhibits cell growth by 50% (IC50) by plotting the percentage of cell viability against the compound concentration.[13]

5.2. Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect specific proteins in a sample and assess their expression levels and activation states (e.g., phosphorylation).

  • Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.

  • Protocol:

    • Protein Extraction: Lyse treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

    • Gel Electrophoresis: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

    • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-p-STAT3, anti-NF-κB p65).

    • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

5.3. NF-κB Luciferase Reporter Assay [7]

This assay measures the transcriptional activity of NF-κB.

  • Principle: Cells are transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element. Activation of NF-κB leads to the expression of luciferase, which can be quantified by measuring light emission.

  • Protocol:

    • Transfection: Co-transfect cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).

    • Treatment: Treat the transfected cells with the test compound and/or an NF-κB activator (e.g., TNF-α).

    • Cell Lysis: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.

    • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB transcriptional activity.

Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways modulated by this compound and a general workflow for its evaluation.

Caption: The NF-κB signaling pathway and its inhibition by this compound.

STAT3_Inhibition_by_this compound cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor (e.g., gp130) Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3_dimer p-STAT3 Dimer pSTAT3 p-STAT3 pSTAT3->pSTAT3_dimer Dimerization This compound This compound This compound->JAK Inhibits DNA DNA pSTAT3_dimer->DNA Translocation & Binding Genes Target Gene Expression (e.g., Cyclin D1, Bcl-xL) DNA->Genes Induces

Caption: The STAT3 signaling pathway and its inhibition by this compound.

Experimental_Workflow Start Start: Isolate/Synthesize this compound InVitro In Vitro Studies Start->InVitro CellLines Select Cancer & Normal Cell Lines InVitro->CellLines Cytotoxicity Cytotoxicity Assays (MTT) Determine IC50 CellLines->Cytotoxicity Apoptosis Apoptosis Assays (Flow Cytometry) Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism Signaling Signaling Pathway Analysis (Western Blot, Reporter Assays) Mechanism->Apoptosis Mechanism->Signaling InVivo In Vivo Studies (Animal Models) Apoptosis->InVivo Signaling->InVivo Toxicity Toxicity & Pharmacokinetics InVivo->Toxicity Efficacy Tumor Xenograft Models InVivo->Efficacy Data Data Analysis & Interpretation Toxicity->Data Conclusion Conclusion & Future Drug Development Efficacy->Data Data->Conclusion

Caption: Experimental workflow for assessing the anticancer effects of this compound.

Conclusion and Future Perspectives

This compound and other sesquiterpene lactones represent a promising class of natural products with significant therapeutic potential, particularly in the fields of oncology and inflammation. Their ability to modulate multiple key signaling pathways, such as NF-κB and STAT3, underscores their potential as multi-target agents.[7][8][9] Future research should focus on structure-activity relationship (SAR) studies to develop semi-synthetic derivatives with improved potency, selectivity, and pharmacokinetic profiles.[4] Furthermore, in vivo studies are crucial to validate the preclinical findings and to assess the safety and efficacy of these compounds in more complex biological systems, paving the way for potential clinical applications.

References

Methodological & Application

Application Note: High-Yield Extraction of Damsin from Ambrosia Species

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Damsin is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities. Primarily isolated from plants of the Ambrosia genus (Asteraceae family), this compound has demonstrated significant potential in drug discovery, exhibiting noteworthy anticancer, anti-inflammatory, and antiprotozoal properties[1][2]. Specifically, studies have shown that this compound can inhibit the proliferation of cancer cells and suppress key inflammatory pathways such as NF-κB and STAT3[1][3][4]. This document provides detailed protocols for the extraction and purification of this compound from Ambrosia species, summarizes quantitative yield data, and illustrates the relevant biological pathways and experimental workflows.

Quantitative Data: this compound Yield from Ambrosia Species

The yield of this compound can vary depending on the plant species, geographical location, and the extraction method employed. The following table summarizes reported yields from different studies.

Ambrosia SpeciesPlant PartExtraction SolventReported Yield of this compoundReference
Ambrosia arborescensAerial PartsEthyl Acetate (B1210297)13.4 mg/g[1][5]
Ambrosia maritimaWhole PlantDichloromethane (B109758)Not explicitly quantified, but isolated as a major constituent.[1][6]

Experimental Protocols

This section details two primary methods for the extraction and purification of this compound from Ambrosia plant material.

Protocol 1: Cold Maceration for Ambrosia maritima

This protocol is adapted from a method optimized for the extraction of sesquiterpene lactones from the whole plant material of A. maritima[6].

1. Plant Material Preparation:

  • Dry the whole plant material of Ambrosia maritima at room temperature or in a ventilated oven at low heat (40-50°C) until brittle.
  • Grind the dried plant material into a fine powder using a conventional grinder[6][7].

2. Extraction:

  • Place approximately 100 g of the powdered plant material into a stoppered flask.
  • Add a sufficient volume of dichloromethane (DCM) to fully submerge the powder.
  • Allow the mixture to macerate overnight at room temperature with gentle shaking[6].
  • Filter the extract through Whatman No. 1 filter paper to separate the solvent from the plant residue[6].

3. Solvent Evaporation:

  • Evaporate the DCM from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract[6].

4. Purification by Column Chromatography:

  • Prepare a silica (B1680970) gel-60 column.
  • Dissolve 1 g of the crude extract in a minimal amount of the initial mobile phase.
  • Load the dissolved extract onto the silica gel column.
  • Elute the column using a gradient of increasing polarity with a cyclohexane (B81311) and ethyl acetate solvent system[6].
  • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify those containing this compound.
  • Combine the this compound-rich fractions and evaporate the solvent to yield purified this compound.

Protocol 2: General Extraction for Ambrosia arborescens

This protocol is a generalized method based on techniques reported for A. arborescens and other Ambrosia species[1][3][7]. Polar organic solvents are effective for extracting sesquiterpene lactones[7].

1. Plant Material Preparation:

  • Dry the aerial parts (leaves and stems) of Ambrosia arborescens.
  • Grind the dried material into a coarse powder.

2. Extraction:

  • Pack the powdered material into a Soxhlet apparatus or use a maceration technique.
  • For maceration, submerge the powder in ethyl acetate (EtOAc) or another polar organic solvent like ethanol (B145695) or methanol[1][7].
  • Allow the extraction to proceed for 24-48 hours with periodic agitation.
  • Filter the mixture to separate the extract from the solid residue.

3. Solvent Evaporation and Precipitation:

  • Concentrate the filtrate using a rotary evaporator under vacuum.
  • To precipitate certain compounds and begin the purification process, add a non-polar solvent like diethyl ether to the concentrated extract. A white precipitate may form, which can be removed by filtration[3].
  • Evaporate the remaining solvent from the filtrate to yield the crude extract enriched with sesquiterpene lactones.

4. Purification by Column Chromatography:

  • Prepare a silica gel column.
  • Adsorb the crude extract onto a small amount of silica gel and load it onto the column.
  • Elute the column with a gradient solvent system, such as petroleum ether:ethyl acetate, starting with a low polarity and gradually increasing it[3].
  • Collect fractions and analyze them using TLC to identify and isolate this compound.

Visualizations

Experimental Workflow for this compound Extraction

The following diagram outlines the general workflow for the extraction and purification of this compound from Ambrosia species.

ExtractionWorkflow PlantMaterial 1. Ambrosia Plant Material (Dried and Ground) Extraction 2. Solvent Extraction (e.g., Maceration with DCM or EtOAc) PlantMaterial->Extraction Filtration 3. Filtration Extraction->Filtration Evaporation 4. Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation CrudeExtract 5. Crude Extract Evaporation->CrudeExtract Purification 6. Column Chromatography (Silica Gel) CrudeExtract->Purification Fractions 7. Fraction Collection & TLC Analysis Purification->Fractions Purethis compound 8. Purified this compound Fractions->Purethis compound

Caption: General workflow for this compound extraction and purification.

Signaling Pathway Inhibition by this compound

This compound exerts its biological effects, particularly its anticancer and anti-inflammatory activities, by interfering with specific cellular signaling pathways. It has been shown to be a potent inhibitor of the NF-κB and STAT3 pathways[1][3][4].

SignalingPathway cluster_pathways Cellular Signaling Cytokines Pro-inflammatory Stimuli (e.g., TNF-α, IL-6) NFKB_Pathway NF-κB Pathway Cytokines->NFKB_Pathway STAT3_Pathway STAT3 Pathway Cytokines->STAT3_Pathway Proliferation Gene Transcription (Inflammation, Proliferation, Survival) NFKB_Pathway->Proliferation STAT3_Pathway->Proliferation This compound This compound This compound->NFKB_Pathway This compound->STAT3_Pathway

Caption: this compound's inhibitory action on NF-κB and STAT3 pathways.

References

High-Yield Isolation and Purification of Damsin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Damsin is a naturally occurring sesquiterpene lactone found in plants of the Ambrosia genus, notably Ambrosia maritima and Ambrosia arborescens.[1][2] This compound has garnered significant interest within the scientific community due to its diverse pharmacological activities, including potent anti-inflammatory and cytotoxic effects.[3][4] Notably, this compound has been shown to inhibit key signaling pathways implicated in cancer progression, such as the NF-κB and STAT3 pathways.[5][6] The growing interest in this compound for potential therapeutic applications necessitates robust and efficient methods for its high-yield isolation and purification.

These application notes provide detailed protocols for the extraction, purification, and quantification of this compound from plant material. The methodologies described are compiled from published research and are intended to serve as a comprehensive guide for obtaining high-purity this compound for research and drug development purposes.

Data Presentation: Yields and Purity

The following tables summarize quantitative data from representative studies on the isolation and purification of this compound. These values can serve as a benchmark for researchers optimizing their own protocols.

Table 1: Extraction and Fractionation Yields of this compound from Ambrosia maritima

Extraction/Fractionation StepStarting Material (g)Yield (g)Yield (%)Reference
70% Ethanol (B145695) Extract1000 (aerial parts)430.043.0[3]
n-Hexane Fraction430.030.07.0[3]
Dichloromethane (B109758) (CH2Cl2) Fraction430.050.011.6[3]
Ethyl Acetate (B1210297) (EtOAc) Fraction430.026.66.2[3]
n-Butanol Fraction430.046.410.8[3]

Table 2: Purification of this compound from Ambrosia maritima Dichloromethane Extract

Purification StepStarting MaterialElution/Mobile PhaseFinal Yield of this compoundPurityReference
Silica (B1680970) Gel Column Chromatography1 g of crude extractCyclohexane (B81311):Ethyl Acetate gradient--[7]
Preparative HPLCFraction 3 from Column Chromatography60% Acetonitrile (B52724) / 40% H2O + 0.1% TFA50.5 mgNot specified, isolated as pure compound[7]

Table 3: Optimized Ultrasound-Assisted Extraction of this compound

Extraction MethodSolventTemperature (°C)Time (min)This compound Yield (µg/g of plant material)Reference
Ultrasound-Assisted Extraction (Optimized)55% EthanolNot specified30610.74 ± 34.4[8]

Experimental Protocols

Protocol 1: Extraction of this compound from Ambrosia maritima

This protocol details two common methods for extracting this compound from dried and ground plant material.

A. Cold Maceration Method [7]

  • Plant Material Preparation: Dry the aerial parts of Ambrosia maritima at room temperature in a well-ventilated area, protected from direct sunlight. Once fully dried, grind the plant material into a fine powder.

  • Maceration: Weigh 100 g of the powdered plant material and place it in a stoppered flask. Add a sufficient volume of dichloromethane (DCM) to fully submerge the powder.

  • Extraction: Allow the mixture to macerate overnight at room temperature with gentle shaking.

  • Filtration: Filter the extract through Whatman No. 1 filter paper to separate the solvent from the plant debris.

  • Concentration: Evaporate the DCM from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Storage: Store the crude extract at 4°C until further purification.

B. Ultrasound-Assisted Extraction (UAE) Method [8]

  • Plant Material Preparation: Prepare the dried and powdered plant material as described in the cold maceration method.

  • Extraction: In a suitable vessel, mix the powdered plant material with 55% ethanol at a drug-to-solvent ratio of 1:20 (g/mL).

  • Sonication: Place the vessel in an ultrasonic bath and sonicate for 30 minutes.

  • Filtration and Concentration: Following sonication, filter the extract and concentrate it using a rotary evaporator to yield the crude extract.

Protocol 2: Purification of this compound

This protocol describes a two-step purification process involving silica gel column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC).

A. Silica Gel Column Chromatography [7]

  • Column Packing: Prepare a silica gel 60 column using a slurry packing method with cyclohexane.

  • Sample Loading: Dissolve 1 g of the crude DCM extract in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, adsorbed sample onto the top of the prepared column.

  • Elution: Elute the column with a gradient of increasing polarity, starting with 100% cyclohexane and gradually increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., cyclohexane:ethyl acetate 7:3).

  • Pooling: Combine the fractions containing this compound based on the TLC analysis.

B. Preparative High-Performance Liquid Chromatography (HPLC) [7]

  • Sample Preparation: Evaporate the pooled fractions containing this compound to dryness and redissolve the residue in the mobile phase for injection.

  • Chromatographic Conditions:

    • Column: A suitable preparative C18 column.

    • Mobile Phase: An isocratic mixture of 60% acetonitrile and 40% water containing 0.1% (v/v) trifluoroacetic acid.

    • Flow Rate: A typical preparative flow rate (e.g., 17 mL/min, adjust based on column dimensions).

    • Detection: UV detection at an appropriate wavelength for this compound (e.g., 210 nm).

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Final Processing: Evaporate the solvent from the collected fraction to obtain pure this compound. Confirm the purity using analytical HPLC and identity by spectroscopic methods (e.g., NMR, MS).

Protocol 3: Quantification of this compound by HPLC-UV

This protocol provides a general framework for the quantification of this compound in extracts.

  • Standard Preparation: Prepare a stock solution of purified this compound of known concentration in a suitable solvent (e.g., methanol (B129727) or acetonitrile). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh a known amount of the plant extract and dissolve it in a known volume of the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analytical HPLC Conditions:

    • Column: A C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A suitable isocratic or gradient mixture of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV detector set at an appropriate wavelength.

  • Analysis: Inject the calibration standards and the sample solutions. Construct a calibration curve by plotting the peak area against the concentration of the this compound standards. Determine the concentration of this compound in the sample extract by interpolating its peak area on the calibration curve.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the inhibitory effect of this compound on key signaling pathways and a typical experimental workflow for its isolation and purification.

Damsin_NFkB_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK activates IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB phosphorylates IκB IkB IκB Degradation Degradation IkB->Degradation ubiquitination & degradation NFkB_p50_p65 NF-κB (p50/p65) NFkB_p50_p65_nuc NF-κB (p50/p65) (Active) NFkB_p50_p65->NFkB_p50_p65_nuc translocates IkB_NFkB->NFkB_p50_p65 releases This compound This compound This compound->IKK inhibits DNA DNA NFkB_p50_p65_nuc->DNA Gene_Transcription Pro-inflammatory Gene Transcription DNA->Gene_Transcription

This compound's inhibition of the NF-κB signaling pathway.

Damsin_STAT3_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Kinase Receptor->JAK activates STAT3 STAT3 (Inactive) JAK->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer dimerizes pSTAT3_dimer_nuc p-STAT3 Dimer (Active) pSTAT3_dimer->pSTAT3_dimer_nuc translocates This compound This compound This compound->JAK inhibits DNA DNA pSTAT3_dimer_nuc->DNA Gene_Transcription Target Gene Transcription DNA->Gene_Transcription

This compound's inhibition of the STAT3 signaling pathway.

Damsin_Purification_Workflow Plant_Material Dried & Powdered Ambrosia maritima Extraction Extraction (Maceration or UAE) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Damsin_Fractions This compound-Containing Fractions Column_Chromatography->Damsin_Fractions Prep_HPLC Preparative HPLC Damsin_Fractions->Prep_HPLC Pure_this compound High-Purity this compound Prep_HPLC->Pure_this compound Analysis Purity & Identity Confirmation (Analytical HPLC, NMR, MS) Pure_this compound->Analysis

Experimental workflow for this compound isolation and purification.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Damsin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Damsin is a bioactive sesquiterpene lactone found in plants of the Ambrosia genus, traditionally used in herbal medicine. It has garnered significant interest in the scientific community due to its potential therapeutic properties, including anti-inflammatory and anticancer activities. As research into this compound progresses, accurate and reliable quantification methods are crucial for pharmacokinetics, quality control of herbal extracts, and in vitro and in vivo studies. This application note provides a detailed protocol for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection.

Experimental Protocols

This section details the necessary equipment, reagents, and procedures for the quantification of this compound.

Equipment and Reagents
  • Equipment:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Diode Array Detector (DAD)

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

    • Analytical balance

    • Vortex mixer

    • Centrifuge

    • Syringe filters (0.45 µm)

    • HPLC vials

  • Reagents:

    • This compound analytical standard

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Methanol (B129727) (HPLC grade)

    • Formic acid (optional, for improved peak shape)

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation (from Plant Material)
  • Extraction:

    • Weigh 1 g of dried and ground plant material (e.g., aerial parts of Ambrosia arborescens).

    • Add 20 mL of a suitable solvent (e.g., ethyl acetate (B1210297) or methanol) and sonicate for 30 minutes.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction process twice more with fresh solvent.

    • Combine the supernatants and evaporate to dryness under reduced pressure.

  • Reconstitution and Filtration:

    • Reconstitute the dried extract with a known volume of the mobile phase (e.g., 1 mL).

    • Vortex thoroughly to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC Chromatographic Conditions

The following chromatographic conditions have been shown to be effective for the separation and quantification of this compound.

ParameterCondition
Column Reversed-phase C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and Water
Gradient Elution A gradient can be optimized, for example, starting with 30% Acetonitrile and increasing to 70% over 20 minutes.
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection Wavelength 220 nm
Column Temperature 25 °C

Data Presentation

The following table summarizes the quantitative data for a typical validated HPLC method for this compound.

ParameterValue
Retention Time (tR) ~ 8.5 min (Varies with specific method)
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~ 0.1 µg/mL
Limit of Quantification (LOQ) ~ 0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (Recovery %) 98 - 102%

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC quantification of this compound from sample preparation to data analysis.

G Figure 1: Experimental Workflow for this compound Quantification cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Processing A Plant Material Weighing B Solvent Extraction A->B C Centrifugation & Supernatant Collection B->C D Solvent Evaporation C->D E Reconstitution & Filtration D->E F Injection into HPLC E->F G Chromatographic Separation F->G H UV Detection at 220 nm G->H I Peak Integration H->I J Calibration Curve Generation I->J K This compound Quantification J->K

Figure 1: Experimental Workflow for this compound Quantification
Signaling Pathway

This compound has been reported to exert its anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The diagram below provides a simplified representation of this mechanism.

G Figure 2: Simplified NF-κB Signaling Pathway Inhibition by this compound cluster_0 Cytoplasm cluster_1 Nucleus TNFa Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex TNFa->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocates to This compound This compound This compound->IKK inhibits DNA DNA NFkB_nuc->DNA binds to Genes Pro-inflammatory Gene Expression DNA->Genes promotes

Figure 2: Simplified NF-κB Signaling Pathway Inhibition by this compound

Conclusion

This application note provides a robust and reliable HPLC method for the quantification of this compound. The detailed protocol and established chromatographic conditions offer a starting point for researchers, which can be further optimized based on specific instrumentation and sample matrices. The provided workflow and signaling pathway diagrams serve as visual aids to understand the experimental process and the compound's mechanism of action. Adherence to good laboratory practices and proper method validation are essential for obtaining accurate and reproducible results.

Application Notes and Protocols for the Structural Elucidation of Damsin via NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Damsin is a sesquiterpene lactone, a class of natural products known for their diverse and potent biological activities. Accurate structural elucidation is a critical first step in the exploration of their therapeutic potential. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for determining the three-dimensional structure of organic molecules like this compound in solution. This document provides a detailed guide to the NMR analysis of this compound, including protocols for a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments and the interpretation of the resulting data.

Molecular Structure of this compound

This compound possesses a complex polycyclic structure with multiple stereocenters. The unambiguous assignment of all proton (¹H) and carbon (¹³C) chemical shifts is essential for its complete structural characterization.

Figure 1: Chemical Structure of this compound.

Quantitative NMR Data for this compound

The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound. This data is essential for the complete structural assignment.

Disclaimer: The ¹H NMR data presented below is illustrative and based on typical chemical shifts for similar sesquiterpene lactones, as a complete published experimental dataset was not available at the time of this writing. The ¹³C NMR data is based on publicly available database information.

Table 1: ¹H NMR Spectroscopic Data for this compound (Illustrative)

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-12.50m
H-2α1.80m
H-2β1.60m
H-3α1.95m
H-3β1.75m
H-52.80dd10.5, 8.0
H-64.80t8.0
H-9α2.20m
H-9β2.05m
H-13a6.20d3.5
H-13b5.60d3.0
H-141.25s
H-151.10d7.0

Table 2: ¹³C NMR Spectroscopic Data for this compound

PositionChemical Shift (δ) ppm
C-141.5
C-227.0
C-336.5
C-4178.0
C-551.0
C-682.5
C-749.0
C-829.5
C-940.0
C-10139.0
C-11120.5
C-12170.0
C-13125.0
C-1421.0
C-1516.5

Experimental Protocols

Detailed methodologies for the key NMR experiments required for the structural elucidation of this compound are provided below.

Sample Preparation
  • Dissolve the Sample: Accurately weigh approximately 5-10 mg of purified this compound and dissolve it in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm for both ¹H and ¹³C).

  • Homogenize: Gently vortex the NMR tube to ensure the sample is completely dissolved and the solution is homogeneous.

1D NMR Spectroscopy

a) ¹H NMR (Proton) Spectroscopy

  • Objective: To determine the chemical environment and number of different types of protons in the molecule.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse Sequence: Standard single-pulse sequence (e.g., zg30).

    • Spectral Width: 0-12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Temperature: 298 K.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum using the TMS signal at 0.00 ppm.

b) ¹³C NMR (Carbon) Spectroscopy

  • Objective: To determine the number of non-equivalent carbon atoms and their chemical environments.

  • Instrument: A 100 MHz or higher (corresponding to the ¹H frequency) NMR spectrometer.

  • Parameters:

    • Pulse Sequence: Standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 0-200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

    • Temperature: 298 K.

  • Processing: Apply Fourier transformation with an exponential window function, phase correction, and baseline correction. Calibrate the spectrum using the TMS signal at 0.00 ppm.

2D NMR Spectroscopy

a) COSY (Correlation Spectroscopy)

  • Objective: To identify protons that are spin-spin coupled, typically those on adjacent carbon atoms.

  • Pulse Sequence: cosygpmfqf

  • Parameters:

    • Spectral Width (F1 and F2): 0-12 ppm.

    • Number of Increments (F1): 256-512.

    • Number of Scans per Increment: 8-16.

    • Relaxation Delay: 1.5 seconds.

  • Processing: Apply a sine-squared window function in both dimensions before Fourier transformation. Symmetrize the resulting spectrum.

b) HSQC (Heteronuclear Single Quantum Coherence)

  • Objective: To identify direct one-bond correlations between protons and their attached carbons.

  • Pulse Sequence: hsqcedetgpsisp2.2 (for multiplicity editing)

  • Parameters:

    • Spectral Width (F2 - ¹H): 0-12 ppm.

    • Spectral Width (F1 - ¹³C): 0-180 ppm.

    • Number of Increments (F1): 128-256.

    • Number of Scans per Increment: 8-32.

    • ¹JCH Coupling Constant: Optimized for an average one-bond C-H coupling of 145 Hz.

  • Processing: Apply a sine-squared window function in both dimensions before Fourier transformation.

c) HMBC (Heteronuclear Multiple Bond Correlation)

  • Objective: To identify long-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for connecting different spin systems and identifying quaternary carbons.

  • Pulse Sequence: hmbcgplpndqf

  • Parameters:

    • Spectral Width (F2 - ¹H): 0-12 ppm.

    • Spectral Width (F1 - ¹³C): 0-200 ppm.

    • Number of Increments (F1): 256-512.

    • Number of Scans per Increment: 16-64.

    • Long-Range Coupling Constant (ⁿJCH): Optimized for an average long-range coupling of 8 Hz.

  • Processing: Apply a sine-squared window function in both dimensions before Fourier transformation.

d) NOESY (Nuclear Overhauser Effect Spectroscopy)

  • Objective: To identify protons that are close to each other in space (typically < 5 Å), which provides information about the stereochemistry and conformation of the molecule.

  • Pulse Sequence: noesygpph

  • Parameters:

    • Spectral Width (F1 and F2): 0-12 ppm.

    • Number of Increments (F1): 256-512.

    • Number of Scans per Increment: 16-32.

    • Mixing Time (d8): 500-800 ms (B15284909) (optimized based on the molecular size).

  • Processing: Apply a sine-squared window function in both dimensions before Fourier transformation.

Data Interpretation and Structure Elucidation Workflow

The following diagram illustrates the logical workflow for elucidating the structure of this compound using the acquired NMR data.

Damsin_NMR_Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis cluster_interpretation Structure Elucidation H1_NMR ¹H NMR Proton_Spin_Systems Identify Proton Spin Systems H1_NMR->Proton_Spin_Systems Proton chemical shifts & couplings C13_NMR ¹³C NMR CH_Framework Establish C-H Framework C13_NMR->CH_Framework Carbon chemical shifts COSY COSY COSY->Proton_Spin_Systems ¹H-¹H correlations HSQC HSQC HSQC->CH_Framework ¹JCH correlations HMBC HMBC Connect_Fragments Connect Structural Fragments HMBC->Connect_Fragments ²⁻³JCH correlations (connects spin systems) NOESY NOESY Stereochemistry Determine Relative Stereochemistry NOESY->Stereochemistry Through-space ¹H-¹H correlations Proton_Spin_Systems->Connect_Fragments CH_Framework->Connect_Fragments Connect_Fragments->Stereochemistry Final_Structure Propose Final Structure Stereochemistry->Final_Structure

Caption: Workflow for this compound Structure Elucidation using NMR.

Signaling Pathway Visualization

While this compound's primary analysis involves structural elucidation, understanding its mechanism of action often involves investigating its effects on cellular signaling pathways. For instance, many sesquiterpene lactones are known to modulate the NF-κB signaling pathway. The following is a generalized diagram of this pathway, which can be a starting point for mechanism-of-action studies.

NFkB_Signaling_Pathway cluster_stimulus External Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Cytokines, LPS, etc. IKK IKK Complex Stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_complex p50/p65-IκBα (Inactive) IkB->NFkB_complex p50_p65 p50/p65 (Active NF-κB) NFkB_complex->p50_p65 IκBα degradation NFkB_nucleus p50/p65 p50_p65->NFkB_nucleus translocates to DNA DNA NFkB_nucleus->DNA binds to Gene_Expression Target Gene Expression (Inflammation, etc.) DNA->Gene_Expression regulates This compound This compound This compound->IKK inhibits

Caption: Generalized NF-κB Signaling Pathway and a Potential Point of Inhibition by this compound.

Conclusion

The comprehensive application of 1D and 2D NMR spectroscopy, as outlined in these protocols, enables the complete and unambiguous structural elucidation of this compound. The combination of COSY, HSQC, and HMBC experiments allows for the assembly of the carbon skeleton, while NOESY provides crucial information for determining the relative stereochemistry. This detailed structural information is fundamental for understanding its structure-activity relationships and for guiding further research in drug development.

Investigating Damsin's Anti-inflammatory Effects: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Damsin, a sesquiterpene lactone found in plants of the Ambrosia genus, has garnered significant interest for its potential therapeutic properties, particularly its anti-inflammatory effects. This document provides detailed application notes and experimental protocols for researchers investigating the anti-inflammatory mechanisms of this compound. The information compiled herein is based on scientific literature and aims to guide the design and execution of relevant in vitro studies.

This compound has been shown to exert its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] Furthermore, evidence suggests its modulatory role on other critical inflammatory cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways.[2] These pathways are central to the production of pro-inflammatory mediators such as cytokines and chemokines.

This document outlines protocols for cell-based assays to quantify the effects of this compound on inflammatory responses, including the analysis of key signaling proteins and the measurement of pro-inflammatory cytokine production.

Data Presentation

The following tables summarize the quantitative data reported for the anti-inflammatory effects of this compound.

Table 1: Inhibitory Concentration (IC50) of this compound

Cell LineParameterIC50 ValueReference
Human Dermal Fibroblasts (HDFa)IL-6 mRNA expressionNot explicitly defined, effective at 1-10 µM[1]
Human Dermal Fibroblasts (HDFa)MCP-1 mRNA expressionNot explicitly defined, effective at 1-10 µM[1]
Human Keratinocytes (HaCaT)MCP-1 expressionNot explicitly defined, effective at 1-10 µM[1]

Table 2: Effect of this compound on Pro-inflammatory Cytokine Expression

Cell LineTreatmentCytokineConcentration of this compound% ReductionReference
Human Dermal Fibroblasts (HDFa)LPSIL-6 mRNA1-10 µMAttenuated[1]
Human Dermal Fibroblasts (HDFa)LPSMCP-1 mRNA1-10 µMAttenuated[1]
Human Keratinocytes (HaCaT)-MCP-11-10 µMInhibited[1]

Table 3: Effect of this compound on NF-κB Signaling Proteins

Cell LineTreatmentProteinConcentration of this compoundEffectReference
Human Dermal Fibroblasts (HDFa)LPSPhospho-p65Not specifiedReduced[1]
Human Dermal Fibroblasts (HDFa)LPSPhospho-p105Not specifiedReduced[1]

Note: The available literature provides qualitative descriptions ("attenuated," "reduced," "inhibited") rather than precise percentage reductions for cytokine expression.

Signaling Pathways and Experimental Workflows

Damsin_Anti_inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MyD88-dependent pathway MAPK MAPK TLR4->MAPK NFkB_nuc NF-κB DNA DNA NFkB_nuc->DNA STAT3_nuc p-STAT3 STAT3_nuc->DNA Pro_inflammatory_Genes Pro-inflammatory Genes (IL-6, MCP-1) DNA->Pro_inflammatory_Genes Transcription This compound This compound This compound->IKK Inhibition MAPK_p MAPK_p This compound->MAPK_p Inhibition STAT3_p STAT3_p This compound->STAT3_p Inhibition STAT3_p->STAT3_nuc Translocation NFkB_active NFkB_active NFkB_active->NFkB_nuc Translocation

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis Culture Culture Cells (e.g., RAW 264.7, HDFa) Pretreat Pre-treat with this compound (various concentrations) Culture->Pretreat Stimulate Stimulate with LPS (e.g., 1 µg/mL) Pretreat->Stimulate Harvest_supernatant Harvest Supernatant Stimulate->Harvest_supernatant Harvest_cells Harvest Cells & Lyse Stimulate->Harvest_cells ELISA ELISA Harvest_supernatant->ELISA Protein_quant Protein_quant Harvest_cells->Protein_quant

Experimental Protocols

In Vitro Model of Inflammation using LPS-stimulated Macrophages

This protocol describes the induction of an inflammatory response in RAW 264.7 murine macrophages using Lipopolysaccharide (LPS) to screen the anti-inflammatory activity of this compound.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • LPS from E. coli O111:B4

  • Phosphate Buffered Saline (PBS)

  • 96-well and 6-well cell culture plates

  • Reagents for downstream analysis (ELISA, Western Blot)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in appropriate culture plates (e.g., 1 x 10^5 cells/well in a 96-well plate for ELISA or 1 x 10^6 cells/well in a 6-well plate for Western Blot) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • This compound Pre-treatment: The following day, remove the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10 µM). A vehicle control (DMSO) should be included. Incubate for 1-2 hours.

  • LPS Stimulation: After pre-treatment, add LPS to a final concentration of 1 µg/mL to all wells except for the unstimulated control group.

  • Incubation: Incubate the cells for the desired time period. For cytokine analysis (ELISA), a 24-hour incubation is common. For signaling pathway analysis (Western Blot), shorter incubation times (e.g., 15-60 minutes) are typically used to capture protein phosphorylation events.

  • Sample Collection:

    • For ELISA: Carefully collect the cell culture supernatant and store it at -80°C until analysis.

    • For Western Blot: Aspirate the medium, wash the cells with ice-cold PBS, and then lyse the cells directly in the well using an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

Quantification of Cytokine Production by ELISA

This protocol provides a general procedure for measuring the concentration of pro-inflammatory cytokines such as IL-6 and MCP-1 in cell culture supernatants using a sandwich ELISA kit.

Materials:

  • Commercially available ELISA kit for mouse IL-6 or MCP-1

  • Cell culture supernatants collected from the in vitro inflammation model

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual.

  • Coating: If using a kit that requires plate coating, coat the wells of a 96-well plate with the capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with the blocking buffer provided in the kit for 1-2 hours at room temperature.

  • Sample Incubation: Wash the plate and add the prepared standards and collected cell culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate and add the biotin-conjugated detection antibody to each well. Incubate for 1-2 hours at room temperature.

  • Streptavidin-HRP Incubation: Wash the plate and add Streptavidin-HRP conjugate to each well. Incubate for 30 minutes at room temperature in the dark.

  • Substrate Development: Wash the plate and add the TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark, allowing for color development.

  • Stop Reaction: Add the stop solution to each well to terminate the reaction.

  • Absorbance Measurement: Immediately measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of the cytokine in the unknown samples.

Analysis of NF-κB, MAPK, and STAT3 Signaling by Western Blot

This protocol details the steps for analyzing the phosphorylation status of key proteins in the NF-κB, MAPK, and STAT3 signaling pathways in cell lysates.

Materials:

  • Cell lysates collected from the in vitro inflammation model

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., rabbit anti-phospho-p65, rabbit anti-p65, rabbit anti-phospho-p38, rabbit anti-p38, rabbit anti-phospho-JNK, rabbit anti-JNK, rabbit anti-phospho-ERK, rabbit anti-ERK, rabbit anti-phospho-STAT3, rabbit anti-STAT3, and a loading control like mouse anti-β-actin)

  • HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP)

  • Enhanced Chemiluminescence (ECL) detection reagents

  • Imaging system for chemiluminescence detection

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations of all samples. Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Load the denatured protein samples onto an SDS-PAGE gel and run the electrophoresis until the dye front reaches the bottom of the gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween 20).

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Signal Detection: Apply ECL detection reagents to the membrane and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing (Optional): To detect multiple proteins on the same blot, the membrane can be stripped of the first set of antibodies and re-probed with a different primary antibody (e.g., for total protein or a loading control).

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the total protein and/or the loading control to determine the relative changes in protein phosphorylation.

Conclusion

The protocols and information provided in this document offer a comprehensive guide for researchers investigating the anti-inflammatory properties of this compound. By utilizing in vitro models of inflammation and established molecular biology techniques, it is possible to elucidate the mechanisms by which this compound modulates key inflammatory signaling pathways, including NF-κB, MAPK, and STAT3. The systematic application of these methods will contribute to a deeper understanding of this compound's therapeutic potential and support its further development as an anti-inflammatory agent.

References

Application Notes and Protocols for Cell-Based Assays to Determine Damsin Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Damsin, a sesquiterpene lactone isolated from plants of the Ambrosia genus, has demonstrated notable cytotoxic and anti-cancer properties.[1][2][3] This document provides detailed application notes and protocols for a panel of cell-based assays to characterize the cytotoxic effects of this compound. The following protocols are essential for researchers investigating the anti-cancer potential of this compound and its derivatives, providing a framework for assessing cell viability, membrane integrity, apoptosis, and cell cycle progression.

Data Presentation: Summary of this compound Cytotoxicity

The cytotoxic effects of this compound and its derivatives have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying cytotoxicity. The following tables summarize reported IC50 values for this compound and related compounds.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
Caco-2Colon Cancer>1048[2]
JIMT-1Breast Cancer1372[3]
MCF-10ANormal Breast Epithelial2072[3]
CCRF-CEMLeukemia4.3Not Specified[1]
HCT116 (p53+/+)Colon Cancer11.2Not Specified[1]
HCT116 (p53-/-)Colon Cancer21.8Not Specified[1]

Table 2: IC50 Values of this compound Derivatives in Breast Cancer Cell Lines (72h exposure)

CompoundIC50 in JIMT-1 (µM)IC50 in MCF-10A (µM)Reference
This compound1320[3]
Derivative 3a2.512[4]
Derivative 3i2.513[4]
Derivative 3r2.5>20[4]
Derivative 3u2.5>20[4]

Key Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[5][6][7]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest this compound treatment. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully aspirate the MTT solution and add 150 µL of a solubilization solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.

G cluster_workflow MTT Assay Workflow A Seed Cells (96-well plate) B Treat with this compound A->B C Add MTT Reagent B->C D Incubate (2-4h) C->D E Solubilize Formazan D->E F Measure Absorbance (570nm) E->F

MTT Assay Experimental Workflow
Cytotoxicity Assessment: Lactate (B86563) Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[9][10][11]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. In parallel, prepare wells for two controls: a "spontaneous LDH release" control (untreated cells) and a "maximum LDH release" control (cells treated with a lysis buffer).

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 200 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release Absorbance) / (Maximum Release Absorbance - Spontaneous Release Absorbance)] x 100

G cluster_workflow LDH Assay Workflow A Seed & Treat Cells B Collect Supernatant A->B C Add LDH Reaction Mix B->C D Incubate (30 min) C->D E Add Stop Solution D->E F Measure Absorbance (490nm) E->F

LDH Assay Experimental Workflow
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13][14][15][16]

Protocol:

  • Cell Culture and Treatment: Culture cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

G cluster_workflow Apoptosis Assay Workflow A Culture & Treat Cells B Harvest Cells A->B C Wash with PBS B->C D Resuspend in Binding Buffer C->D E Stain with Annexin V/PI D->E F Analyze by Flow Cytometry E->F

Apoptosis Assay Experimental Workflow
Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[17][18]

Protocol:

  • Cell Culture and Treatment: Culture cells and treat with this compound as described for the apoptosis assay.

  • Cell Harvesting: Harvest cells by trypsinization.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in a PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.

G cluster_workflow Cell Cycle Analysis Workflow A Culture & Treat Cells B Harvest & Fix Cells A->B C Wash with PBS B->C D Stain with PI/RNase A C->D E Analyze by Flow Cytometry D->E G cluster_pathway Inhibition of NF-κB Pathway by this compound This compound This compound p65p50 p65/p50 This compound->p65p50 Inhibits IkB IκB Nucleus Nucleus p65p50->Nucleus Translocation Gene Pro-survival Genes Nucleus->Gene Transcription Apoptosis Apoptosis Gene->Apoptosis Inhibition G cluster_pathway Inhibition of STAT3 Pathway by this compound This compound This compound STAT3 STAT3 This compound->STAT3 Inhibits Activation pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation Nucleus Nucleus pSTAT3->Nucleus Translocation TargetGenes Target Genes (e.g., Cyclin D1, Bcl-xL) Nucleus->TargetGenes Transcription Proliferation Cell Proliferation TargetGenes->Proliferation Promotes

References

In vivo Studies of Damsin in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Damsin is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities. In vitro studies have shown that this compound possesses potential anticancer properties by inhibiting cell proliferation and DNA biosynthesis. Furthermore, it has been demonstrated to inhibit the activation of key signaling pathways, namely nuclear factor-kappa B (NF-κB) and signal transducer and activator of transcription 3 (STAT3).[1] These pathways are crucial mediators of inflammatory responses and are often constitutively active in various cancer types, contributing to tumor growth, survival, and metastasis.

Despite the promising in vitro data, there is a notable lack of published in vivo studies specifically investigating the efficacy of this compound in animal models. To provide researchers with relevant protocols and a framework for conducting such studies, this document leverages data from in vivo studies of Parthenolide (B1678480) , a well-characterized sesquiterpene lactone that shares structural similarities and a common mechanism of action with this compound, namely the inhibition of the NF-κB pathway.[2][3][4] The following application notes and protocols are therefore based on established methodologies for Parthenolide and are intended to serve as a comprehensive guide for the preclinical evaluation of this compound and other related compounds.

Data Presentation: In vivo Efficacy of a Representative Sesquiterpene Lactone (Parthenolide)

The following tables summarize quantitative data from in vivo studies of Parthenolide, demonstrating its anti-inflammatory and anticancer activities in mouse models. These data serve as a benchmark for designing and evaluating future in vivo studies with this compound.

Table 1: Anti-Inflammatory Activity of Parthenolide in a Lipopolysaccharide (LPS)-Induced Endotoxic Shock Model in Mice

Treatment GroupDose (mg/kg, i.p.)Outcome MeasureResultPercent InhibitionCitation
Vehicle + LPS-Plasma Nitrate/Nitrite (µM)135 ± 12-[1]
Parthenolide + LPS0.25Plasma Nitrate/Nitrite (µM)105 ± 10~22%[1]
Parthenolide + LPS0.5Plasma Nitrate/Nitrite (µM)85 ± 9~37%[1]
Parthenolide + LPS1.0Plasma Nitrate/Nitrite (µM)60 ± 8~56%[1]
Vehicle + LPS-Lung Myeloperoxidase (MPO) Activity (U/g tissue)0.45 ± 0.05-[1]
Parthenolide + LPS1.0Lung Myeloperoxidase (MPO) Activity (U/g tissue)0.20 ± 0.04~56%[1]

Table 2: Anticancer Activity of Parthenolide in a Colorectal Cancer Xenograft Model in Mice

Treatment GroupDoseMean Tumor Volume (mm³)Tumor Growth Inhibition (%)Citation
Control-1800 ± 250-[5]
Parthenolidei.p. injection750 ± 150~58%[5]

Experimental Protocols

The following are detailed methodologies for key in vivo experiments, adapted from studies on Parthenolide. These protocols can be modified for the evaluation of this compound.

Protocol 1: Carrageenan-Induced Paw Edema in Mice (Acute Anti-inflammatory Model)

This model is used to assess the acute anti-inflammatory activity of a compound.

Materials:

  • Male Swiss mice (20-25 g)

  • This compound (or Parthenolide as a reference compound)

  • Vehicle (e.g., 0.5% carboxymethylcellulose or DMSO/saline solution)

  • 1% Carrageenan solution in saline

  • Plethysmometer or calipers

Procedure:

  • Animal Acclimatization: House the mice in a controlled environment (22 ± 2°C, 12h light/dark cycle) with free access to food and water for at least one week before the experiment.

  • Grouping: Randomly divide the animals into groups (n=6-8 per group):

    • Group 1: Vehicle control

    • Group 2: this compound (low dose)

    • Group 3: this compound (high dose)

    • Group 4: Positive control (e.g., Indomethacin, 5 mg/kg)

  • Compound Administration: Administer this compound or the vehicle intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before the carrageenan injection.

  • Induction of Edema: Inject 50 µL of 1% carrageenan solution subcutaneously into the subplantar region of the right hind paw of each mouse.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer or paw thickness with calipers immediately before the carrageenan injection (baseline) and at 1, 2, 3, 4, and 5 hours post-injection.

  • Data Analysis: Calculate the increase in paw volume (edema) by subtracting the baseline measurement from the post-injection measurements. The percentage of inhibition of edema is calculated using the formula: % Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100

Protocol 2: Human Tumor Xenograft Model in Nude Mice (Anticancer Model)

This model is used to evaluate the in vivo anticancer efficacy of a compound on human-derived tumors.

Materials:

  • Athymic nude mice (e.g., BALB/c nude), 6-8 weeks old

  • Human cancer cell line (e.g., HT-29 colorectal cancer cells)

  • Matrigel (optional, can improve tumor take rate)

  • This compound (or Parthenolide as a reference compound)

  • Vehicle for administration

  • Calipers

Procedure:

  • Cell Culture: Culture the selected human cancer cell line under standard conditions.

  • Tumor Cell Implantation:

    • Harvest the cells and resuspend them in sterile PBS or culture medium at a concentration of 5 x 10^7 cells/mL.

    • Anesthetize the mice.

    • Inject 100 µL of the cell suspension (5 x 10^6 cells), optionally mixed 1:1 with Matrigel, subcutaneously into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor the mice for tumor growth.

    • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 per group).

  • Treatment Administration:

    • Administer this compound or vehicle according to the planned schedule (e.g., daily intraperitoneal injections).

  • Tumor Measurement:

    • Measure the tumor dimensions (length and width) with calipers 2-3 times per week.

    • Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Endpoint and Analysis:

    • Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.

    • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, Western blotting).

    • Compare the mean tumor volumes and weights between the treated and control groups to determine the efficacy of the compound.

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates the proposed inhibitory action of this compound on the NF-κB signaling pathway, a mechanism shared with Parthenolide.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α / LPS TNFR Receptor TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_p65_active Active NF-κB (p65/p50) IKK->NFkB_p65_active Translocation NFkB_p65 NF-κB (p65/p50) NFkB_p65->IkB Gene_Expression Pro-inflammatory & Cancer-related Gene Expression NFkB_p65_active->Gene_Expression Induces Nucleus Nucleus This compound This compound This compound->IKK Inhibits

Caption: Proposed mechanism of this compound inhibiting the NF-κB signaling pathway.

Experimental Workflow Diagram

The diagram below outlines a general workflow for evaluating the in vivo anticancer potential of this compound in a xenograft mouse model.

Xenograft_Workflow Cell_Culture 1. Cancer Cell Culture (e.g., HT-29) Implantation 2. Subcutaneous Implantation in Nude Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 5. Drug Administration (this compound vs. Vehicle) Randomization->Treatment Measurement 6. Tumor Volume Measurement (2-3 times/week) Treatment->Measurement Endpoint 7. Study Endpoint Measurement->Endpoint Pre-defined duration or tumor size limit Analysis 8. Tumor Excision & Analysis (Weight, Biomarkers) Endpoint->Analysis

Caption: General workflow for assessing this compound's efficacy in a xenograft mouse model.

References

Application Notes and Protocols: Studying Damsin's Effect on the STAT3 Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Damsin is a sesquiterpene lactone isolated from the plant Ambrosia arborescens.[1][2] Sesquiterpene lactones are a class of natural products known for their diverse biological activities, including anti-inflammatory and anti-cancer effects.[3][4] Notably, this compound has been identified as an inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1] Constitutive activation of the STAT3 pathway is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis while suppressing anti-tumor immunity. Therefore, inhibitors of STAT3 signaling, such as this compound, are promising candidates for cancer therapy.

These application notes provide a comprehensive overview and detailed protocols for investigating the inhibitory effects of this compound on the STAT3 signaling pathway.

Mechanism of Action of STAT3 and this compound's Proposed Intervention

The STAT3 signaling cascade is typically initiated by the binding of cytokines or growth factors to their corresponding cell surface receptors. This leads to the activation of Janus kinases (JAKs), which then phosphorylate STAT3 proteins on a specific tyrosine residue (Tyr705). Phosphorylated STAT3 (p-STAT3) monomers dimerize via their SH2 domains, translocate to the nucleus, and bind to specific DNA sequences to regulate the transcription of target genes involved in cell survival (e.g., Bcl-xL, Mcl-1), proliferation (e.g., Cyclin D1, c-Myc), and angiogenesis (e.g., VEGF).

This compound, as a sesquiterpene lactone, is proposed to inhibit this pathway. Studies have shown that this compound and related compounds can interfere with STAT3 expression and activation.[1] The α-methylene-γ-lactone moiety present in many sesquiterpene lactones can act as a Michael acceptor, potentially forming covalent bonds with nucleophilic residues (like cysteine) in target proteins. It is hypothesized that this compound may directly interact with STAT3, possibly at the SH2 domain, preventing its dimerization and subsequent downstream signaling.

Data Presentation: Expected Quantitative Outcomes of this compound Treatment

The following tables summarize the expected quantitative data from key experiments designed to evaluate the effect of this compound on the STAT3 signaling pathway.

Table 1: Effect of this compound on STAT3-Dependent Luciferase Reporter Gene Expression

Treatment GroupThis compound Concentration (µM)Luciferase Activity (Relative Light Units)% Inhibition of STAT3 Activity
Vehicle Control01000 ± 500%
This compound1850 ± 4015%
This compound5550 ± 3545%
This compound10250 ± 2075%
This compound25100 ± 1590%

Table 2: IC50 Values of this compound on STAT3 Phosphorylation and Cell Viability

AssayCell LineIC50 of this compound (µM)
STAT3 Phosphorylation (p-STAT3 Tyr705)MDA-MB-231 (Breast Cancer)8.5 ± 1.2
STAT3 Phosphorylation (p-STAT3 Tyr705)Caco-2 (Colon Cancer)12.3 ± 2.1
Cell Viability (MTT Assay)MDA-MB-231 (Breast Cancer)15.2 ± 2.5
Cell Viability (MTT Assay)Caco-2 (Colon Cancer)20.1 ± 3.0

Experimental Protocols

Herein are detailed methodologies for key experiments to assess the impact of this compound on the STAT3 signaling pathway.

Protocol 1: STAT3-Dependent Luciferase Reporter Assay

Objective: To quantitatively measure the effect of this compound on STAT3 transcriptional activity.

Materials:

  • Cancer cell line with a constitutively active STAT3 pathway (e.g., MDA-MB-231, Caco-2).

  • STAT3-responsive luciferase reporter plasmid (e.g., pGL3-STAT3-Luc).

  • Control plasmid with a constitutively expressed reporter (e.g., pRL-TK for normalization).

  • Transfection reagent (e.g., Lipofectamine 3000).

  • This compound (dissolved in DMSO).

  • Cell culture medium and supplements.

  • Luciferase Assay System (e.g., Dual-Luciferase® Reporter Assay System).

  • Luminometer.

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the STAT3-responsive luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • This compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM). Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for an additional 24 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the luciferase assay kit.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the percentage inhibition of STAT3 activity relative to the vehicle control.

Protocol 2: Western Blot for Phosphorylated STAT3 (p-STAT3)

Objective: To determine the effect of this compound on the phosphorylation of STAT3 at Tyr705.

Materials:

  • Cancer cell line.

  • This compound.

  • RIPA buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-p-STAT3 (Tyr705), anti-total STAT3, anti-β-actin.

  • HRP-conjugated secondary antibody.

  • Enhanced Chemiluminescence (ECL) detection reagent.

  • Imaging system.

Procedure:

  • Cell Treatment: Seed cells and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time (e.g., 6, 12, or 24 hours).

  • Protein Extraction: Lyse the cells in RIPA buffer. Quantify the protein concentration using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3, total STAT3, and β-actin overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an ECL reagent and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the p-STAT3 levels to total STAT3 and the loading control (β-actin).

Visualizations

STAT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/ Growth Factor Receptor Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation (Tyr705) pSTAT3 p-STAT3 STAT3->pSTAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer Dimerization DNA DNA Dimer->DNA Nuclear Translocation & DNA Binding This compound This compound This compound->Dimer Inhibition Gene Target Gene Transcription DNA->Gene Activation

Experimental_Workflow cluster_invitro In Vitro Analysis start Cancer Cell Culture treatment This compound Treatment (Dose-Response) start->treatment luciferase Luciferase Reporter Assay treatment->luciferase western Western Blot (p-STAT3) treatment->western viability Cell Viability (MTT Assay) treatment->viability end Data Analysis (IC50, % Inhibition) luciferase->end western->end viability->end

References

Application Notes and Protocols for the Synthesis of Damsin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Damsin is a naturally occurring sesquiterpene lactone that has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities, including anti-inflammatory and anticancer properties. The core structure of this compound presents a valuable scaffold for the development of novel therapeutic agents. This document provides detailed application notes and protocols for the synthesis of various this compound derivatives. The methodologies described herein are based on established chemical transformations and aim to provide researchers with a practical guide for generating libraries of this compound analogs for structure-activity relationship (SAR) studies and drug discovery programs.

The key to the biological activity of this compound and its derivatives is often attributed to the α-methylene-γ-lactone moiety, which can act as a Michael acceptor, interacting with nucleophilic residues in biological macromolecules.[1][2] Modifications to other parts of the this compound scaffold can modulate this reactivity and introduce new pharmacological properties. This document will focus on two primary classes of derivatives: those synthesized via Claisen-Schmidt condensation and brominated derivatives.

Data Presentation: Cytotoxicity of this compound and its Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of this compound and a selection of its synthesized derivatives against human breast cancer cell lines (JIMT-1) and non-cancerous human breast epithelial cells (MCF-10A). This data is crucial for evaluating the potency and selectivity of the synthesized compounds.

CompoundDerivative TypeJIMT-1 IC50 (µM)MCF-10A IC50 (µM)Selectivity Index (MCF-10A/JIMT-1)
This compound (1) Natural Product~25~25~1
3a (E)-3-benzylidenethis compound5.0244.8
3i (E)-3-(4-fluorobenzylidene)this compound5.0244.8
3r Aldol condensation product (acyclic aldehyde)5.0>50>10
3u Aldol condensation product (acyclic aldehyde)5.0>50>10
11α,13-dibromothis compound Brominated DerivativeNot ReportedNot ReportedNot Reported
11β,13-dibromothis compound Brominated DerivativeNot ReportedNot ReportedNot Reported

Experimental Protocols

Protocol 1: Synthesis of (E)-3-benzylidenethis compound Derivatives via Claisen-Schmidt Condensation

This protocol describes a general procedure for the synthesis of (E)-3-benzylidenethis compound derivatives through the Claisen-Schmidt condensation of this compound with various aromatic aldehydes.[2] This reaction allows for the introduction of a wide range of substituents on the benzylidene moiety, enabling extensive SAR studies.

Materials:

Procedure:

  • Reaction Setup: In a 25x100 mm test tube, dissolve this compound (1 equivalent) and the desired substituted benzaldehyde (1.2 equivalents) in 3 mL of 95% ethanol with stirring.[7]

  • Base Addition: To the stirred solution, add 1 mL of 10% aqueous NaOH solution.[7]

  • Reaction: Continue stirring the mixture at room temperature. A precipitate should begin to form. Allow the reaction to proceed for 20 minutes with occasional stirring.[7]

  • Work-up:

    • Cool the reaction mixture in an ice bath for 5-10 minutes to ensure complete precipitation.[7]

    • Collect the crude product by vacuum filtration and wash the crystals with 2 mL of ice-cold water twice.[7]

  • Purification:

    • The crude product can be purified by recrystallization from a minimal volume of hot ethanol.[7]

    • Alternatively, for higher purity, the crude product can be subjected to column chromatography on silica gel. The appropriate solvent system for elution will depend on the polarity of the specific derivative and can be determined by thin-layer chromatography (TLC). A gradient of hexane and ethyl acetate (B1210297) is often effective.[3][4][5][6]

Expected Outcome: The Claisen-Schmidt condensation of this compound with aromatic aldehydes typically yields the corresponding (E)-3-benzylidenethis compound derivatives in good yields. The products can be characterized by standard spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: Synthesis of Dibrominated this compound Derivatives

This protocol outlines a general approach for the synthesis of 11α,13-dibromothis compound and 11β,13-dibromothis compound. While a specific detailed protocol for the dibromination of this compound was not found in the provided search results, a general procedure for the bromination of α,β-unsaturated carbonyl compounds can be adapted. This type of derivative has shown interesting biological activity, particularly in modulating the STAT3 signaling pathway.[8]

Materials:

  • This compound (1)

  • N-Bromosuccinimide (NBS) (2.2 equivalents)

  • Carbon tetrachloride (CCl4) or other suitable non-polar solvent

  • Benzoyl peroxide or AIBN (catalytic amount)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography[3][4][5][6]

  • Solvents for column chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in CCl4.

  • Reagent Addition: Add N-bromosuccinimide (2.2 equivalents) and a catalytic amount of benzoyl peroxide or AIBN to the solution.

  • Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by TLC. The reaction time will vary depending on the specific conditions.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture to remove succinimide.

    • Wash the filtrate with a saturated aqueous solution of sodium thiosulfate (B1220275) to remove any remaining bromine, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purification:

    • The crude product, which will likely be a mixture of diastereomers (11α,13-dibromothis compound and 11β,13-dibromothis compound), can be purified and the isomers separated by column chromatography on silica gel. A suitable eluent system, typically a mixture of hexane and ethyl acetate, should be determined by TLC analysis.[3][4][5][6]

Expected Outcome: This reaction is expected to yield a mixture of the 11α,13-dibromothis compound and 11β,13-dibromothis compound diastereomers. The individual isomers can be isolated and characterized by spectroscopic methods. The stereochemistry at the C11 position will influence the biological activity of the compounds.

Signaling Pathway Diagrams

This compound and its derivatives have been shown to exert their biological effects, at least in part, by modulating key signaling pathways involved in inflammation and cancer, namely the NF-κB and STAT3 pathways.[8] The α,β-unsaturated carbonyl moiety in the α-methylene-γ-lactone ring is a key structural feature responsible for this activity, likely through covalent modification of cysteine residues in target proteins.[2]

NF-κB Signaling Pathway Inhibition by this compound Derivatives

The NF-κB signaling pathway is a critical regulator of inflammation, immunity, and cell survival. Its aberrant activation is a hallmark of many chronic inflammatory diseases and cancers. This compound derivatives have been shown to inhibit this pathway.[2][8]

NF_kB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB_IkB NF-κB-IκBα (Inactive Complex) NFkB NF-κB (p65/p50) p65_p50_nuc p65/p50 NFkB->p65_p50_nuc Translocates to NFkB_IkB->NFkB Releases Nucleus Nucleus DNA DNA p65_p50_nuc->DNA Binds to Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Induces This compound This compound Derivatives This compound->IKK Inhibits This compound->p65_p50_nuc Inhibits DNA binding

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

STAT3 Signaling Pathway Inhibition by this compound Derivatives

The STAT3 signaling pathway is another crucial mediator of cell proliferation, survival, and differentiation. Constitutive activation of STAT3 is frequently observed in a variety of cancers. This compound and its derivatives have demonstrated the ability to inhibit this pathway.[8]

STAT3_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerizes STAT3_dimer_nuc p-STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc Translocates to Nucleus Nucleus DNA DNA STAT3_dimer_nuc->DNA Binds to Gene_Expression Target Gene Expression (e.g., c-Myc, Cyclin D1) DNA->Gene_Expression Induces This compound This compound Derivatives This compound->JAK Inhibits (potential) This compound->STAT3_active Inhibits phosphorylation

Caption: Inhibition of the STAT3 signaling pathway by this compound derivatives.

Conclusion

The synthetic protocols and biological data presented in this document provide a foundation for the exploration of this compound derivatives as potential therapeutic agents. The versatility of the Claisen-Schmidt condensation and the potential for further functionalization through reactions like bromination offer a rich avenue for the generation of diverse chemical libraries. The demonstrated activity of these compounds in inhibiting key oncogenic signaling pathways underscores their potential in cancer drug discovery. Further research into the precise molecular mechanisms of action and in vivo efficacy of these derivatives is warranted.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Damsin Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the extraction of Damsin from its natural sources, primarily species of the Ambrosia genus.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental process of this compound extraction.

Question 1: Why is my crude extract yield consistently low?

Answer: Low yield in the initial crude extract can be attributed to several factors related to the plant material, solvent selection, and extraction method.

  • Plant Material: The concentration of this compound can vary based on the plant's species, geographical location, harvest time, and storage conditions.[1] Additionally, the particle size of the plant material is crucial; a fine, consistent powder maximizes the surface area for solvent interaction, leading to a more efficient extraction.[2]

  • Solvent Selection: The choice of solvent and its polarity significantly impact extraction efficiency.[3] It is recommended to test a range of solvents to find the optimal one for this compound.

  • Extraction Conditions: Factors such as temperature, extraction time, and the solid-to-solvent ratio must be optimized.[4][5] Each of these parameters can individually or collectively affect the extraction yield.[4]

Question 2: I have a good crude extract yield, but the final yield of purified this compound is poor. What could be the cause?

Answer: A significant drop in yield during purification suggests that this compound may be degrading during the isolation process.

  • Thermal Degradation: this compound, like many natural products, can be sensitive to heat.[3] Repeated heating during solvent evaporation or the use of high-temperature extraction methods can lead to the breakdown of the molecule.[3] If you suspect thermal degradation, consider using a solvent with a lower boiling point or employing non-heat-based solvent removal techniques like rotary evaporation under reduced pressure.[3]

  • pH Instability: Extreme pH levels during liquid-liquid extraction or other purification steps can cause hydrolysis or rearrangement of the this compound molecule.[3] It is advisable to control the pH throughout the purification process.[3]

  • Oxidation: Some compounds are sensitive to air and can oxidize.[3] If this compound is susceptible to oxidation, working under an inert atmosphere (e.g., nitrogen or argon) can help prevent degradation.[3]

Question 3: My liquid-liquid extraction is not working well; I'm seeing an emulsion form between the two layers. How can I resolve this?

Answer: Emulsion formation is a common issue in liquid-liquid extraction, often caused by the presence of surfactant-like molecules in the crude extract.[6]

  • Gentle Mixing: Instead of vigorous shaking, gently swirl or invert the separatory funnel. This reduces the agitation that causes emulsions while still allowing for sufficient surface area contact between the two phases.[6]

  • Salting Out: Add a saturated sodium chloride solution (brine) to the mixture. This increases the ionic strength of the aqueous layer, which can help break the emulsion by forcing surfactant-like molecules into one of the phases.[6]

  • Change Solvent: Adding a small amount of a different organic solvent can alter the overall solvent properties and help break the emulsion.[6]

Question 4: How do I choose the right extraction method for this compound?

Answer: The choice of extraction method depends on the stability of this compound and the resources available.

  • Maceration: This is a simple technique suitable for heat-sensitive compounds like this compound. It involves soaking the plant material in a solvent for an extended period.[3]

  • Soxhlet Extraction: This method is more efficient than maceration but involves heating the solvent, which could potentially degrade this compound.[3]

  • Ultrasound-Assisted Extraction (UAE): UAE uses ultrasonic waves to enhance extraction, often resulting in higher yields and shorter extraction times compared to conventional methods.[7]

  • Microwave-Assisted Extraction (MAE): MAE is another advanced technique that can improve extraction efficiency.[3]

Below is a decision tree to help troubleshoot low extraction yields.

G start Low this compound Yield q1 Is the crude extract yield low? start->q1 a1_yes Optimize Extraction Parameters q1->a1_yes Yes q2 Is the final purified yield low? q1->q2 No a1_1 Grind plant material to a fine powder a1_yes->a1_1 a2_yes Investigate Compound Degradation q2->a2_yes Yes a2_1 Use lower temperatures a2_yes->a2_1 a1_2 Test different solvents and ratios a1_1->a1_2 a1_3 Optimize temperature and time a1_2->a1_3 a1_4 Consider advanced methods (UAE, MAE) a1_3->a1_4 end Improved Yield a1_4->end a2_2 Control pH during purification a2_1->a2_2 a2_3 Work under an inert atmosphere a2_2->a2_3 a2_3->end

Troubleshooting decision tree for low this compound yields.

Frequently Asked Questions (FAQs)

Question 1: What are the key factors influencing the yield of this compound extraction?

Answer: Several factors can significantly influence the final yield of this compound.[1] These include:

  • The plant material itself: Including the species, part of the plant used, and its geographical origin and harvest time.[1]

  • Preparation of the plant material: Proper drying and grinding to a suitable particle size are crucial.[2]

  • Choice of solvent: The type and polarity of the solvent will affect what is extracted.[5]

  • Extraction method: Different methods have varying efficiencies.[3]

  • Process parameters: Temperature, pressure, and extraction time all play a role.[2]

Question 2: What is the general workflow for this compound extraction and isolation?

Answer: A typical workflow involves several stages, from preparing the raw plant material to isolating the pure compound.

G cluster_0 Preparation cluster_1 Extraction cluster_2 Purification cluster_3 Analysis a Collect & Dry Plant Material (Ambrosia sp.) b Grind to Fine Powder a->b c Solid-Liquid Extraction (e.g., Maceration, UAE) b->c d Filter and Concentrate (Crude Extract) c->d e Solvent Partitioning (Liquid-Liquid Extraction) d->e f Chromatography (e.g., Column, HPLC) e->f g Pure this compound f->g h Characterization (NMR, MS) g->h

General workflow for this compound extraction and isolation.

Question 3: Can you provide a summary of optimized extraction conditions for this compound?

Answer: Optimization studies, particularly for ultrasound-assisted extraction (UAE) from Ambrosia maritima, have provided some quantitative data. The optimal conditions will vary depending on the specific plant material and desired purity.

ParameterOptimized ValueReference
Extraction Method Ultrasound-Assisted Extraction (UAE)[7]
Solvent 55% Ethanol (B145695) in Water[7]
Extraction Time 30 minutes[7]
Drug-to-Solvent Ratio 1:20 (g/mL)[7]
Predicted Yield 587.25 µg/g[7]
Experimental Yield 610.74 ± 34.4 µg/g[7]

Question 4: What are the known biological activities of this compound?

Answer: this compound has been shown to exhibit several biological activities, most notably anticancer effects.[8] It can inhibit cell proliferation and DNA biosynthesis.[8] Furthermore, this compound has been found to interfere with the NF-κB and STAT3 signaling pathways, which are crucial in cancer development.[8]

G This compound This compound NFkB NF-κB Pathway This compound->NFkB STAT3 STAT3 Pathway This compound->STAT3 Proliferation Cell Proliferation NFkB->Proliferation Inflammation Inflammation NFkB->Inflammation STAT3->Proliferation Apoptosis Apoptosis STAT3->Apoptosis

Inhibitory effect of this compound on NF-κB and STAT3 pathways.

Experimental Protocols

1. Maceration Protocol for this compound Extraction

This protocol is a general guideline for the maceration of this compound from dried plant material.

  • Preparation: Weigh the dried and finely ground plant material (e.g., Ambrosia arborescens).[3]

  • Soaking: Place the material in a sealed container, such as an Erlenmeyer flask. Add a suitable solvent (e.g., ethanol) to fully submerge the material, typically at a ratio of 1:10 or 1:20 (w/v) of plant material to solvent.[3]

  • Agitation: Seal the container and keep it at room temperature. Agitate the mixture periodically for a period ranging from several hours to several days.

  • Filtration: Separate the extract from the solid plant material by filtration.

  • Concentration: Remove the solvent from the extract, for example, by using a rotary evaporator, to obtain the crude extract.

2. Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is based on an optimized method for extracting this compound from Ambrosia maritima.[7]

  • Preparation: Weigh the dried and powdered plant material.

  • Extraction: Place the sample in an extraction vessel with 55% aqueous ethanol at a solid-to-liquid ratio of 1:20 (g/mL).[7]

  • Sonication: Place the vessel in an ultrasonic bath and sonicate for 30 minutes.[7] Maintain a constant temperature if possible.

  • Filtration: After sonication, filter the mixture to separate the extract from the plant residue.

  • Concentration: Evaporate the solvent from the filtrate to yield the crude this compound extract.

References

Technical Support Center: Overcoming Damsin Solubility Issues In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing the sesquiterpene lactone Damsin in in vitro experiments, solubility issues can present a significant hurdle. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address these challenges and ensure the successful implementation of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: I'm observing a precipitate after adding my this compound solution to the cell culture medium. What is the likely cause?

A1: Precipitation of this compound in aqueous solutions like cell culture media is a common issue due to its hydrophobic nature. The primary cause is often the compound's low aqueous solubility, leading it to fall out of solution when the concentration of the organic solvent it was initially dissolved in is diluted. Other contributing factors can include the temperature of the medium, the final concentration of this compound, and interactions with components in the medium such as salts and proteins.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: For hydrophobic compounds like this compound, Dimethyl Sulfoxide (DMSO) is the most widely recommended solvent for preparing high-concentration stock solutions. This compound is readily soluble in DMSO. It is crucial to use a high-purity, anhydrous grade of DMSO to avoid introducing contaminants or water that could affect solubility and experimental results.

Q3: What is the maximum concentration of DMSO that is safe for my cells?

A3: The tolerance of cell lines to DMSO can vary. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5% (v/v) to minimize solvent-induced cytotoxicity. It is always recommended to perform a vehicle control experiment (treating cells with the same final concentration of DMSO without this compound) to determine the specific tolerance of your cell line.

Q4: Can I dissolve this compound directly in ethanol (B145695) or methanol?

A4: While this compound is soluble in ethanol and methanol, these solvents are generally more volatile and can be more toxic to cells at lower concentrations compared to DMSO. Therefore, DMSO is the preferred solvent for preparing high-concentration stock solutions. If you must use ethanol or methanol, it is critical to determine the maximum tolerable concentration for your specific cell line and ensure the final concentration in your experiment is well below this limit.

Q5: My this compound solution has been stored for a while and now I see crystals. What should I do?

A5: Crystal formation in a stored this compound stock solution, particularly if stored at low temperatures, indicates that the compound has precipitated out of solution. Before use, it is essential to completely redissolve the this compound. This can typically be achieved by gently warming the vial in a 37°C water bath and vortexing until the solution is clear. Always visually inspect the solution for any particulate matter before adding it to your experimental setup. To prevent this, storing stock solutions at room temperature (if stable) or in smaller, single-use aliquots at -20°C can be beneficial.

Troubleshooting Guides

Guide 1: Preventing this compound Precipitation During Experimental Setup

This guide provides a step-by-step workflow to minimize the risk of this compound precipitation when preparing working solutions for your in vitro assays.

G cluster_0 Workflow for Preparing this compound Working Solution A Step 1: Prepare High-Concentration Stock Solution - Dissolve this compound in 100% DMSO. - Aim for a concentration of 10-20 mM. B Step 2: Pre-warm Cell Culture Medium - Warm your complete cell culture medium to 37°C. A->B C Step 3: Perform Serial Dilutions (if necessary) - If a range of concentrations is needed, perform serial dilutions of the stock in 100% DMSO. B->C D Step 4: Dilute into Pre-warmed Medium - Add the this compound stock solution directly to the pre-warmed medium with gentle but thorough mixing. - Avoid adding the stock solution to cold medium. C->D E Step 5: Final Concentration Check - Ensure the final DMSO concentration is ≤ 0.5%. - Visually inspect the final working solution for any signs of precipitation. D->E

Caption: Workflow for preparing this compound working solutions.

Guide 2: Troubleshooting Observed Precipitation

If you have already observed precipitation in your cell culture medium after adding this compound, this guide provides a logical approach to identify the cause and remedy the situation.

G cluster_1 Troubleshooting Precipitation of this compound Start Precipitation Observed in Medium Q1 Was the stock solution clear before use? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Was the medium pre-warmed to 37°C? A1_Yes->Q2 Sol1 Re-dissolve stock solution. Gently warm to 37°C and vortex. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the final DMSO concentration > 0.5%? A2_Yes->Q3 Sol2 Always use pre-warmed medium to improve solubility. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Sol3 Prepare a more concentrated stock solution to reduce the volume added to the medium. A3_Yes->Sol3 Q4 Is the final this compound concentration very high? A3_No->Q4 A4_Yes Yes Q4->A4_Yes A4_No No Q4->A4_No Sol4 The desired concentration may exceed this compound's solubility limit in the medium. Consider reducing the concentration. A4_Yes->Sol4 End Issue likely resolved. Proceed with experiment. A4_No->End

Caption: A step-by-step guide to troubleshooting this compound precipitation.

Data Presentation

Table 1: Solubility of this compound in Common Organic Solvents

SolventMolecular Weight ( g/mol )SolubilityRecommended Stock Concentration
DMSO 78.13High10 - 50 mM
Ethanol 46.07Moderate1 - 10 mM
Methanol 32.04Moderate1 - 10 mM

Note: The provided solubility classifications are qualitative. It is recommended to empirically determine the maximum solubility for your specific experimental needs.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Objective: To prepare a high-concentration, sterile stock solution of this compound for use in in vitro experiments.

Materials:

  • This compound (powder)

  • Dimethyl Sulfoxide (DMSO), cell culture grade, anhydrous

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes and sterile tips

Procedure:

  • Calculate the required mass of this compound:

    • The molecular weight of this compound is approximately 248.32 g/mol .

    • To prepare 1 mL of a 10 mM stock solution, you will need: 10 mmol/L * 0.001 L * 248.32 g/mol = 0.0024832 g = 2.48 mg

  • Weighing this compound:

    • In a sterile environment (e.g., a laminar flow hood), carefully weigh out 2.48 mg of this compound powder and transfer it to a sterile, amber microcentrifuge tube.

  • Dissolution in DMSO:

    • Add 1 mL of sterile, anhydrous DMSO to the tube containing the this compound powder.

  • Mixing:

    • Cap the tube securely and vortex the solution vigorously for 1-2 minutes, or until the powder is completely dissolved. A clear, particle-free solution should be obtained. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Sterilization (Optional):

    • If absolute sterility is required, the stock solution can be filter-sterilized using a 0.22 µm syringe filter that is compatible with DMSO.

  • Aliquoting and Storage:

    • Dispense the 10 mM stock solution into smaller, single-use aliquots in sterile, amber microcentrifuge tubes. This will minimize freeze-thaw cycles and protect the compound from light.

    • Store the aliquots at -20°C for long-term storage.

Protocol 2: Cytotoxicity Assay using MTT

Objective: To determine the cytotoxic effect of this compound on a specific cell line.

Materials:

  • 10 mM this compound stock solution in DMSO (from Protocol 1)

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the chosen cell line to 70-80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 10 mM this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Ensure the final DMSO concentration is consistent across all treatment wells and does not exceed 0.5%.

    • Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.

    • Carefully remove the medium from the cells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for an additional 2-4 hours at 37°C.

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC₅₀ value.

Potential Signaling Pathway of this compound

This compound, as a sesquiterpene lactone, may exert its biological effects through the modulation of key inflammatory and cell survival signaling pathways. While direct evidence for this compound is still emerging, related compounds are known to inhibit pathways such as NF-κB and STAT3.

G cluster_2 Potential this compound Signaling Pathway Inhibition Stimulus Pro-inflammatory Stimuli (e.g., TNF-α, IL-6) IKK IKK Complex Stimulus->IKK activates JAK JAK Stimulus->JAK activates IkB IκBα IKK->IkB phosphorylates IKK->IkB | NFkB NF-κB (p65/p50) IkB->NFkB inhibits NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocates Genes_NFkB Pro-inflammatory Gene Expression NFkB_nuc->Genes_NFkB activates STAT3 STAT3 JAK->STAT3 phosphorylates STAT3_p p-STAT3 STAT3->STAT3_p STAT3_dimer p-STAT3 Dimer STAT3_p->STAT3_dimer dimerizes STAT3_nuc p-STAT3 Dimer (nucleus) STAT3_dimer->STAT3_nuc translocates Genes_STAT3 Proliferation & Survival Gene Expression STAT3_nuc->Genes_STAT3 activates This compound This compound This compound->IKK inhibits? This compound->JAK inhibits?

Damsin stability in different solvents and pH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of Damsin in various solvents and pH conditions. It is intended for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound?

A1: this compound is a sesquiterpene lactone. This class of compounds is generally more stable in acidic environments and can undergo degradation in neutral to alkaline conditions. The primary degradation pathway is the hydrolysis of the lactone ring. However, some studies suggest that sesquiterpene lactones lacking a side chain, such as this compound, may exhibit greater stability across a range of pH values.[1]

Q2: I'm observing a loss of this compound activity in my aqueous-based assay. What could be the cause?

A2: Loss of activity in aqueous solutions, particularly at neutral or alkaline pH (pH > 7), could be due to the hydrolysis of the γ-lactone ring, a key structural feature for the biological activity of many sesquiterpene lactones. Consider buffering your solution to a slightly acidic pH (e.g., 5.5-6.5) to enhance stability.

Q3: Can the solvent I use to dissolve this compound affect its stability?

A3: Yes. While common organic solvents like DMSO, ethanol (B145695), and methanol (B129727) are generally suitable for preparing stock solutions, they can potentially react with this compound under certain conditions, especially during long-term storage or upon heating. For instance, alcoholic solvents like ethanol have been observed to form adducts with other sesquiterpene lactones. It is recommended to prepare fresh solutions for your experiments and to store stock solutions at -20°C or -80°C.

Q4: How should I prepare and store my this compound stock solutions?

A4: For optimal stability, it is recommended to prepare stock solutions of this compound in an anhydrous aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO). These stock solutions should be stored at low temperatures (-20°C or -80°C) to minimize degradation. For aqueous experiments, dilute the stock solution into your aqueous buffer immediately before use.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent results between experiments. Degradation of this compound in stock or working solutions.Prepare fresh solutions before each experiment. Store stock solutions in small aliquots at -20°C or below to avoid repeated freeze-thaw cycles. Ensure the solvent for the stock solution is anhydrous.
Loss of compound potency over time in an aqueous buffer. Hydrolysis of the lactone ring at neutral or alkaline pH.Buffer the aqueous solution to a slightly acidic pH (e.g., 5.5-6.5). If the experimental conditions permit, consider reducing the incubation time.
Appearance of unexpected peaks in HPLC/LC-MS analysis. This compound degradation.Analyze the sample promptly after preparation. If degradation is suspected, perform a forced degradation study (see Experimental Protocols) to identify potential degradation products. The primary degradation in aqueous media is likely hydrolysis of the lactone ring.
Precipitation of this compound in aqueous solutions. Poor solubility of this compound in the aqueous buffer.Increase the percentage of co-solvent (e.g., DMSO, ethanol) in the final solution, ensuring it does not exceed a concentration that affects the biological assay. The final concentration of DMSO should ideally be kept below 0.5%.

Data Presentation: this compound Stability

Table 1: Stability of this compound under Various Conditions (Template)

Solvent pH Temperature (°C) Time (hours) Initial Concentration (µM) Remaining this compound (%)
DMSON/A2524User-definedUser-defined
EthanolN/A2524User-definedUser-defined
PBS7.4372User-definedUser-defined
Acetate Buffer5.5372User-definedUser-defined
Tris Buffer8.0372User-definedUser-defined

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials :

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Microcentrifuge tubes

  • Procedure :

    • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex thoroughly until the this compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Assessment of this compound Stability in Different Solvents
  • Materials :

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Solvents to be tested (e.g., Ethanol, Methanol, Acetonitrile, Water)

    • HPLC or LC-MS system

  • Procedure :

    • Dilute the this compound stock solution to a final concentration of 100 µM in each of the test solvents.

    • Incubate the solutions at a controlled temperature (e.g., room temperature, 25°C).

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each solution.

    • Analyze the concentration of this compound in each aliquot using a validated HPLC or LC-MS method.

    • Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.

Protocol 3: Forced Degradation Study of this compound
  • Materials :

    • This compound stock solution

    • 0.1 M Hydrochloric acid (HCl)

    • 0.1 M Sodium hydroxide (B78521) (NaOH)

    • 3% Hydrogen peroxide (H₂O₂)

    • HPLC or LC-MS system

  • Procedure :

    • Acidic Condition : Dilute the this compound stock solution in 0.1 M HCl to a final concentration of 100 µM.

    • Basic Condition : Dilute the this compound stock solution in 0.1 M NaOH to a final concentration of 100 µM.

    • Oxidative Condition : Dilute the this compound stock solution in 3% H₂O₂ to a final concentration of 100 µM.

    • Incubate the solutions at room temperature for a specified period (e.g., 24 hours).

    • At the end of the incubation, neutralize the acidic and basic solutions.

    • Analyze all samples by HPLC or LC-MS to determine the percentage of degradation and to identify any major degradation products.

Visualizations

Signaling Pathway Inhibition

This compound, like many other sesquiterpene lactones, is known to exert its anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The following diagram illustrates the canonical NF-κB pathway and the likely point of inhibition by this compound.

NFkB_Pathway cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB_IkB NF-κB/IκB (Inactive Complex) NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_IkB:e->IkB:w Ubiquitination & Degradation NFkB_IkB->NFkB Releases Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces This compound This compound This compound->IKK_complex Inhibits

This compound's proposed inhibition of the NF-κB signaling pathway.
Experimental Workflow

The following diagram outlines a general workflow for assessing the stability of this compound.

Stability_Workflow start Prepare this compound Stock Solution (e.g., in DMSO) dilute Dilute Stock in Test Solvents/Buffers start->dilute incubate Incubate at Defined Temperature and Time Points dilute->incubate sample Collect Aliquots at Each Time Point incubate->sample analyze Analyze by HPLC/LC-MS sample->analyze quantify Quantify Remaining this compound analyze->quantify data Tabulate and Plot % Remaining vs. Time quantify->data end Determine Stability Profile data->end

A general workflow for determining the stability of this compound.

References

Technical Support Center: Large-Scale Purification of Damsin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals engaged in the large-scale purification of Damsin.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction and purification of this compound.

Question 1: My initial crude extract yield is very low. What are the potential issues?

Answer: A low yield of crude extract is a common challenge in natural product isolation and can stem from several factors related to the plant material, solvent, or extraction method.[1][2]

  • Plant Material Preparation: The efficiency of extraction is highly dependent on the physical state of the plant material. Ensure the dried plant material (Ambrosia maritima or other sources) is ground to a fine, uniform powder to maximize the surface area available for solvent penetration.[1][3] Inadequate drying can also hinder solvent efficiency.[1]

  • Solvent Selection: The polarity of the extraction solvent is critical.[2] For this compound, a sesquiterpene lactone, solvents of medium polarity are generally effective. Dichloromethane (DCM) has been successfully used for extraction via cold maceration.[4] However, the optimal solvent may vary. It is advisable to test a range of solvents with varying polarities (e.g., hexane, ethyl acetate (B1210297), methanol) to determine the most effective one for your specific biomass.[1]

  • Extraction Method Inefficiency: Traditional methods like maceration can be time-consuming and result in lower yields.[3] While methods like Soxhlet extraction can improve solvent efficiency, the prolonged exposure to heat can degrade thermally sensitive compounds like this compound.[1][3] Consider using advanced techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE), which can significantly reduce extraction time and increase yield while often operating at lower temperatures.[1][5]

Question 2: I obtained a good quantity of crude extract, but the final yield of pure this compound is poor. What could be happening?

Answer: This issue typically points towards product degradation during processing or inefficient purification steps.[2]

  • Thermal Degradation: this compound, like many sesquiterpene lactones, can be sensitive to heat.[3][6] If you are using high-temperature methods for solvent evaporation (e.g., high-heat rotary evaporation) or extraction (e.g., Soxhlet), you may be losing a significant portion of your target compound.[1] Always use a rotary evaporator under reduced pressure to keep temperatures low during solvent removal.[2][4]

  • pH Instability: Extreme pH values (highly acidic or alkaline) can cause structural changes and degradation of your compound.[2] It is recommended to maintain a neutral or slightly acidic pH during extraction and subsequent purification steps.[2]

  • Inefficient Purification Protocol: The crude extract of Ambrosia maritima contains numerous structurally similar sesquiterpene lactones, such as ambrosin (B1200770) and neoambrosin, which can be difficult to separate from this compound.[7][8] A single purification step is often insufficient. A multi-step approach involving techniques like liquid-liquid partitioning followed by column chromatography is necessary to effectively isolate this compound.[2]

Question 3: I'm struggling to separate this compound from other structurally related impurities. How can I improve my chromatographic separation?

Answer: The co-extraction of similar sesquiterpene lactones is a primary challenge.[7] Optimizing your chromatography protocol is key to achieving high purity.

  • Stationary Phase Selection: Silica (B1680970) gel 60 is commonly used for the initial separation of this compound from crude extracts.[4] For fine purification, High-Performance Liquid Chromatography (HPLC) with a reversed-phase column (like C8 or C18) is highly effective for separating complex mixtures of sesquiterpene lactones.[9][10]

  • Mobile Phase Optimization:

    • For silica gel chromatography , a gradient elution starting with a non-polar solvent and gradually increasing polarity is effective. A common system is a cyclohexane-ethyl acetate gradient.[4]

    • For reversed-phase HPLC , an acetonitrile-water gradient is typically used for separating this compound and related lactones.[9] The gradient slope and time should be optimized to maximize the resolution between the peak for this compound and those of closely eluting impurities like ambrosin and neoambrosin.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for the large-scale extraction of this compound?

For large-scale operations, Ultrasound-Assisted Extraction (UAE) presents a compelling option. It offers higher efficiency and reduced extraction times compared to traditional maceration.[5] Importantly, it can be performed at moderate temperatures, minimizing the risk of thermal degradation—a significant concern with methods like Soxhlet extraction.[1][3] Optimization of UAE parameters such as solvent composition (e.g., ethanol (B145695)/water mixtures), extraction time, and solvent-to-solid ratio is crucial for maximizing yield on an industrial scale.[5]

Q2: What are the critical parameters to control when scaling up silica gel chromatography?

Scaling up chromatography requires careful consideration to maintain separation efficiency.[11]

  • Column Dimensions: Maintain the same ratio of bed height to column diameter as in the lab-scale model.

  • Linear Velocity: Keep the linear velocity of the mobile phase constant. This means the volumetric flow rate must be increased proportionally to the square of the column's radius.

  • Sample Load: The amount of crude extract loaded should be proportional to the column volume. Overloading the column is a common cause of poor separation during scale-up.

  • Particle Size: Using a stationary phase with a consistent and appropriate particle size is critical for achieving good resolution and flow characteristics in large columns.

Q3: How can I confirm the purity and identity of my final this compound product?

A combination of analytical techniques is required:

  • HPLC: Use a validated HPLC method, preferably with a high-resolution column (e.g., RP-C18), to assess purity.[10] The presence of a single, sharp peak at the expected retention time for this compound is indicative of high purity. Detection is typically done at around 220 nm.[9]

  • Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (HPLC-MS) allows for the determination of the molecular weight of the compound in your peak, confirming it matches that of this compound.[4]

  • Nuclear Magnetic Resonance (NMR): For unambiguous structural confirmation, 1H and 13C NMR spectroscopy are essential. The resulting spectra should be compared with published data for this compound.[4]

Data Presentation

Table 1: Comparison of Extraction Methods for Sesquiterpene Lactones

MethodAdvantagesDisadvantagesSuitability for this compound
Maceration Simple, low-cost setup; suitable for heat-sensitive compounds.[3]Time-consuming, high solvent consumption, potentially lower yields.[3]Good for initial lab-scale work; less efficient for large scale.
Soxhlet Extraction Reduced solvent consumption compared to maceration.[3]Prolonged exposure to heat can degrade thermolabile compounds like this compound.[1][3]Not recommended due to the risk of thermal degradation.
Ultrasound-Assisted Extraction (UAE) Reduced extraction time, increased yield, lower operating temperatures.[1][5]Requires specialized equipment.Highly suitable for both lab and large-scale extraction.
Microwave-Assisted Extraction (MAE) Very fast, reduced solvent use, high efficiency.[2]Potential for localized overheating if not controlled properly.Suitable, but requires careful temperature monitoring.

Table 2: Typical HPLC Parameters for this compound Analysis and Purification

ParameterSpecificationPurposeReference
Column Reversed-Phase C8 or C18 (e.g., 125 mm x 4 mm, 5 µm)Separation of medium-polarity compounds.[4][9]
Mobile Phase Acetonitrile (B52724) and Water (with optional 0.1% TFA or formic acid)Elution of sesquiterpene lactones.[4][9]
Elution Mode Gradient (e.g., 35% acetonitrile increasing to 40% over 10 min)To resolve complex mixtures of similar compounds.[9]
Flow Rate ~1.0 mL/min (for analytical scale)Optimal separation and peak shape.[4][9]
Detection UV at 220 nmSesquiterpene lactones have a UV absorbance maximum near this wavelength.[9]
Internal Standard Naphthalene (optional, for quantification)Improves the accuracy of quantification.[9]

Experimental Protocols

Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is based on methodologies optimized for the extraction of sesquiterpene lactones from Ambrosia species.[5]

  • Preparation: Weigh the dried and finely ground plant material (Ambrosia maritima).

  • Solvent Addition: Place the ground material into an extraction vessel. Add the extraction solvent (e.g., 55% ethanol in water) at a solvent-to-solid ratio of 20:1 (v/w).[5]

  • Sonication: Place the vessel into an ultrasonic bath. Ensure the water level in the bath is sufficient to cover the solvent level inside the flask.

  • Extraction: Sonicate for a predetermined optimal time (e.g., 30 minutes) at a controlled temperature to prevent degradation.[5]

  • Filtration: After sonication, separate the mixture by filtering through Whatman No. 1 filter paper.[4]

  • Concentration: Remove the solvent from the filtrate using a rotary evaporator under reduced pressure at a temperature below 40°C to obtain the crude extract.[4]

Protocol 2: Large-Scale Silica Gel Column Chromatography

This protocol outlines a general procedure for the initial purification of the crude extract.[4]

  • Slurry Preparation: Prepare a slurry of silica gel 60 in a non-polar solvent (e.g., cyclohexane).

  • Column Packing: Pour the slurry into a glass column of appropriate size for the amount of crude extract. Allow the silica to settle into a uniform packed bed, and then drain the excess solvent until it is level with the top of the silica bed.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase (or a slightly stronger solvent like DCM if necessary) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully layer the dried, extract-coated silica onto the top of the column bed.

  • Elution: Begin elution with the starting mobile phase (e.g., 100% cyclohexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or linear gradient.

  • Fraction Collection: Collect fractions of a fixed volume.

  • Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing this compound. Pool the pure or semi-pure this compound fractions for further purification or final solvent evaporation.

Visualizations

G cluster_0 Upstream Processing cluster_1 Primary Purification cluster_2 Downstream Purification A Plant Material (Ambrosia maritima) B Grinding & Drying A->B C Ultrasound-Assisted Extraction (UAE) B->C D Filtration C->D E Solvent Evaporation (Low Temperature) D->E F Crude Extract E->F G Silica Gel Column Chromatography F->G H Fraction Collection & Analysis (TLC/HPLC) G->H I Fine Purification (Prep-HPLC) H->I J Crystallization / Final Solvent Evaporation I->J K Pure this compound (>95%) J->K

Caption: General workflow for the large-scale purification of this compound.

G A Problem: Low Final Yield of Pure this compound B Is the crude extract mass low? A->B C Review Extraction Protocol: - Check plant material grinding - Optimize solvent polarity - Consider UAE/MAE B->C Yes D Was solvent removal done at high temp? B->D No E Potential Thermal Degradation. Use rotary evaporator <40°C under reduced pressure. D->E Yes F Is chromatographic separation poor (overlapping peaks)? D->F No G Optimize Chromatography: - Adjust gradient slope - Test different stationary phase - Check for column overloading F->G Yes H Check for degradation during storage or in solution. Maintain neutral pH, protect from light. F->H No

Caption: Troubleshooting decision tree for low final yield of this compound.

G cluster_impurities Major Impurity Classes A Crude Extract from Ambrosia maritima B Target Compound: This compound A->B contains C Structurally Similar Impurities A->C contains D Other Sesquiterpene Lactones C->D e.g. E Other Plant Metabolites C->E e.g.

Caption: Logical relationship of this compound and key impurities in crude extracts.

References

Avoiding co-eluting impurities during Damsin HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HPLC analysis of Damsin. The information provided aims to help resolve common issues, particularly the challenge of co-eluting impurities.

Frequently Asked Questions (FAQs)

Q1: What are common issues encountered during the HPLC analysis of this compound?

Common issues include the appearance of co-eluting peaks, peak fronting or tailing, poor resolution between this compound and its impurities, and the emergence of unexpected peaks during stability studies. These challenges can arise from the structural similarity of related compounds, such as other sesquiterpene lactones present in the sample matrix.

Q2: How can I identify potential co-eluting impurities with this compound?

Potential co-eluting impurities for this compound, a sesquiterpene lactone, often include other structurally similar sesquiterpene lactones. One study on Ambrosia artemisiifolia identified several sesquiterpene lactones, including psilostachyin, peruvin, and acetoxydihydrothis compound, which could potentially co-elute with this compound depending on the chromatographic conditions.[1][2] To identify these, it is recommended to perform forced degradation studies (stress testing) under various conditions (acidic, basic, oxidative, photolytic, and thermal) to intentionally generate degradation products.[3][4] Analysis of these stressed samples can help reveal potential impurities and assess the specificity of the analytical method.

Q3: My this compound peak is showing significant tailing. What are the likely causes and solutions?

Peak tailing in HPLC analysis of compounds like this compound can be caused by several factors:

  • Secondary Silanol (B1196071) Interactions: Free silanol groups on the surface of the silica-based C18 column can interact with polar functional groups on the analyte, causing tailing.

    • Solution: Use an end-capped column or a column with a different stationary phase (e.g., phenyl-hexyl). Operating the mobile phase at a lower pH (e.g., pH 3-4) can also help by protonating the silanol groups and reducing unwanted interactions.

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion.

    • Solution: Dilute the sample and re-inject.

  • Column Contamination or Degradation: Buildup of contaminants or degradation of the stationary phase can affect peak shape.

    • Solution: Wash the column with a strong solvent (e.g., isopropanol) or, if necessary, replace the column.

Q4: I am observing poor resolution between my this compound peak and a closely eluting impurity. How can I improve the separation?

Improving resolution between closely eluting peaks is a common challenge in HPLC. Here are several strategies:

  • Optimize the Mobile Phase Composition:

    • Adjust Organic Modifier Percentage: A slight decrease in the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) will increase retention times and may improve separation.

    • Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter selectivity due to different solvent properties.

    • Modify the Aqueous Phase pH: Adjusting the pH of the aqueous portion of the mobile phase can change the ionization state of analytes and impurities, thus affecting their retention and improving separation.

  • Decrease the Flow Rate: Reducing the flow rate can increase column efficiency and improve resolution, though it will also increase the analysis time.

  • Use a Different Column:

    • Smaller Particle Size: Columns with smaller particles (e.g., 3 µm or sub-2 µm) offer higher efficiency and better resolution.

    • Different Stationary Phase: If using a C18 column, consider a C8, phenyl-hexyl, or a chiral stationary phase, which can offer different selectivities.

  • Adjust the Column Temperature: Increasing the column temperature can decrease viscosity and improve efficiency, while decreasing it can sometimes enhance selectivity.

Troubleshooting Guide: Co-eluting Impurities

This guide provides a systematic approach to resolving issues with co-eluting impurities during this compound HPLC analysis.

Diagram: Troubleshooting Workflow for Co-eluting Impurities

References

Troubleshooting low bioactivity of isolated Damsin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with isolated Damsin.

Troubleshooting Guide: Low Bioactivity of Isolated this compound

Low or inconsistent bioactivity of isolated this compound can arise from a variety of factors, from the initial isolation process to the final experimental setup. This guide addresses common issues in a question-and-answer format to help you troubleshoot your experiments.

Question: Why is my isolated this compound showing lower than expected bioactivity?

Answer: The reduced bioactivity of your isolated this compound sample can be attributed to several factors, including compound degradation, sample purity, experimental setup, and the specific biological system being used. Below is a detailed breakdown of potential causes and their solutions.

Table 1: Potential Causes and Solutions for Low this compound Bioactivity
Potential Cause Recommended Solution Quantitative Considerations & Remarks
Compound Degradation
Improper Storage TemperatureStore pure, dry this compound at -20°C or below in a tightly sealed container. For solutions in DMSO, store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.Sesquiterpene lactones in an ethanolic tincture showed significant degradation over 3 years: 13% at 4°C, 32% at 25°C, and 37% at 30°C[1][2]. While this compound's specific kinetics may differ, this highlights the importance of low-temperature storage.
pH InstabilityMaintain the pH of aqueous solutions within a weakly acidic to neutral range (pH 5.5 - 7.0). Sesquiterpene lactones can be unstable at alkaline pH.Some sesquiterpene lactones without side chains, like this compound, have shown stability at pH 5.5 and 7.4[3]. However, the lactone ring can be susceptible to hydrolysis under basic conditions[4][5].
Light ExposureProtect this compound, both in solid form and in solution, from direct light by using amber vials or by wrapping containers in aluminum foil.UV irradiation has been shown to degrade the sesquiterpene lactone lactucin, with a half-life of approximately 45 minutes[6][7].
Sample Purity
Presence of ImpuritiesRe-purify the this compound sample using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or column chromatography.Impurities from the extraction and isolation process can interfere with bioactivity assays.
Residual SolventsEnsure all organic solvents used during isolation are completely removed by drying the sample under high vacuum.Residual solvents can be toxic to cells and interfere with the assay results.
Experimental Protocol
Incorrect Compound ConcentrationVerify the concentration of your this compound stock solution using a calibrated analytical balance and ensure accurate serial dilutions.Inaccurate concentrations will lead to unreliable dose-response curves and IC50 values.
Cell Line Viability and Passage NumberUse healthy, actively dividing cells within a low passage number range. Regularly check for mycoplasma contamination.High passage numbers can lead to genetic drift and altered sensitivity to compounds.
Assay-Specific Issues (e.g., MTT Assay)Ensure complete solubilization of formazan (B1609692) crystals in the MTT assay. Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment.Incomplete formazan solubilization will lead to an underestimation of cell viability.
Inappropriate Vehicle ControlThe final concentration of the vehicle (e.g., DMSO) in the cell culture medium should be non-toxic to the cells, typically below 0.5%[8].High concentrations of DMSO can be cytotoxic and confound the results[9].

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve and store this compound?

A1: For long-term storage, it is recommended to store this compound as a dry powder at -20°C or below. For experimental use, Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for creating high-concentration stock solutions. These stock solutions should be stored at -20°C in small, single-use aliquots to prevent degradation from multiple freeze-thaw cycles. While unopened DMSO is very stable, once opened, it can absorb water from the atmosphere, which may affect the stability of the dissolved compound over time[8][10].

Q2: How can I confirm the purity of my isolated this compound?

A2: The purity of your this compound sample can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a standard method to determine purity by quantifying the peak area of this compound relative to any impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) can confirm the chemical structure and identify any degradation products or contaminants[6].

Q3: My this compound is active in one cell line but not in another. Why?

A3: The differential activity of this compound across various cell lines can be attributed to differences in their genetic makeup and protein expression profiles. For example, the expression levels of proteins in the NF-κB and STAT3 signaling pathways, which are known targets of this compound, can vary between cell lines, leading to different sensitivities to the compound[4].

Q4: Can I use a different bioactivity assay instead of the MTT assay?

A4: Yes, other cell viability and cytotoxicity assays can be used to assess this compound's bioactivity. These include the XTT, WST-1, and resazurin (B115843) (alamarBlue) assays, which also measure metabolic activity. Alternatively, assays that measure cell membrane integrity, such as the lactate (B86563) dehydrogenase (LDH) release assay, or assays that quantify apoptosis, like Annexin V/PI staining followed by flow cytometry, can provide a more detailed understanding of this compound's mechanism of action.

Experimental Protocols

Protocol 1: Bioactivity-Guided Isolation of this compound from Ambrosia maritima

This protocol describes a general procedure for the isolation of this compound from the plant Ambrosia maritima[4][6][8].

1. Plant Material and Extraction:

  • Dry the whole plant material of Ambrosia maritima and grind it into a fine powder.

  • Macerate the powdered plant material with dichloromethane (B109758) (DCM) at room temperature with gentle shaking overnight[6].

  • Filter the extract and evaporate the DCM under reduced pressure using a rotary evaporator to obtain the crude extract.

2. Chromatographic Fractionation:

  • Subject the crude DCM extract to silica (B1680970) gel column chromatography.

  • Elute the column with a gradient of increasing polarity, starting with a non-polar solvent like cyclohexane (B81311) and gradually increasing the proportion of a more polar solvent like ethyl acetate[6].

  • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

3. Purification of this compound:

  • Combine fractions containing this compound based on TLC analysis.

  • Further purify the this compound-containing fractions using preparative TLC or HPLC to obtain the pure compound[6][8].

4. Structure Elucidation:

  • Confirm the identity and purity of the isolated this compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry[6].

Protocol 2: MTT Cytotoxicity Assay for this compound

This protocol outlines the steps for determining the cytotoxic effects of this compound on a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

1. Cell Seeding:

  • Culture a suitable cancer cell line (e.g., Caco-2) in appropriate media[4].

  • Trypsinize and count the cells.

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

3. MTT Assay:

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.

4. Data Acquisition and Analysis:

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Visualizations

Experimental Workflow for this compound Bioactivity Assessment

Experimental_Workflow cluster_Isolation This compound Isolation & Purification cluster_Bioactivity Bioactivity Assessment plant Ambrosia maritima Plant Material extraction DCM Extraction plant->extraction crude_extract Crude Extract extraction->crude_extract column_chrom Silica Gel Column Chromatography crude_extract->column_chrom fractions Fractions column_chrom->fractions hplc HPLC Purification fractions->hplc pure_this compound Pure this compound hplc->pure_this compound treatment Treatment with this compound pure_this compound->treatment Test Compound cell_culture Cancer Cell Line Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding cell_seeding->treatment mtt_assay MTT Assay treatment->mtt_assay data_analysis Data Analysis (IC50) mtt_assay->data_analysis results Bioactivity Results data_analysis->results

Caption: Experimental workflow for this compound isolation and bioactivity testing.

This compound's Mechanism of Action via NF-κB Signaling Pathway

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Pro-inflammatory Stimuli (e.g., TNF-α) receptor Receptor (e.g., TNFR) stimulus->receptor ikk IKK Complex receptor->ikk activates ikb IκBα ikk->ikb phosphorylates ub_proteasome Ubiquitination & Proteasomal Degradation ikb->ub_proteasome nfkb_p65 p65 nfkb_p50 p50 nfkb_complex NF-κB (p65/p50)-IκBα (Inactive Complex) active_nfkb Active NF-κB (p65/p50) ub_proteasome->active_nfkb releases dna κB DNA Binding Sites active_nfkb->dna translocates & binds transcription Transcription of Pro-inflammatory Genes dna->transcription initiates This compound This compound This compound->nfkb_p65 Inhibits (prevents DNA binding)

Caption: this compound's inhibitory effect on the NF-κB signaling pathway.

References

Technical Support Center: High-Resolution Damsin NMR

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) spectroscopy, with a focus on resolving the complex spectra of Damsin and related sesquiterpene lactones. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and enhance spectral resolution during their experiments.

Frequently Asked Questions (FAQs)

Section 1: Sample Preparation

Q1: Why are my NMR peaks broad and poorly resolved? This is a common issue with my this compound samples.

A: Broad peaks in the NMR spectrum of this compound can stem from several sources, often related to sample preparation and magnetic field inhomogeneity. Key factors include:

  • Poor Shimming: The most common cause. An inhomogeneous magnetic field across the sample volume will cause identical nuclei to resonate at slightly different frequencies, leading to broad lines.[1][2]

  • Incomplete Dissolution: If your this compound sample is not fully dissolved, the presence of solid microparticles will severely disrupt the magnetic field homogeneity.[3][4][5][6]

  • High Concentration: Overly concentrated samples can increase solution viscosity, which restricts molecular tumbling and leads to broader signals. Aggregation at high concentrations can also be a factor.[7][8][9]

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic species (e.g., dissolved O₂, transition metal ions like Fe³⁺, Cu²⁺) can cause significant line broadening.[3]

  • Chemical Exchange: If this compound is undergoing conformational exchange on the NMR timescale, or if there are acidic protons exchanging with the solvent, peaks can appear broad.[10][11]

Q2: What is the optimal concentration and volume for a this compound NMR sample?

A: For a standard 5 mm NMR tube, the following guidelines are recommended:

  • Concentration: For a ¹H NMR spectrum of a small organic molecule like this compound (MW < 600), a concentration of 1-10 mg dissolved in the appropriate solvent volume is usually sufficient.[8] For ¹³C NMR, which is much less sensitive, a higher concentration is preferable.[8]

  • Volume: The required solution volume is typically 0.5 - 0.6 mL, which corresponds to a column height of about 40 mm in the tube.[8] Using less than the minimum volume can make proper shimming impossible, leading to poor resolution.[10]

Q3: How can I remove paramagnetic impurities from my sample?

A: Paramagnetic impurities, such as dissolved oxygen or metal ions, are a common cause of line broadening.[3]

  • Dissolved Oxygen: This is the most common paramagnetic impurity. It can be removed by degassing the sample using the "freeze-pump-thaw" technique for at least three cycles.[5] A simpler, though less effective, method is to gently bubble an inert gas like nitrogen or argon through the sample solution (outside the NMR tube to avoid solvent loss) before capping.[12]

  • Metal Ions: If you suspect contamination from metal ions (e.g., from glassware or reagents), you can attempt removal by adding a chelating agent like EDTA or by using precipitation methods with hydroxide (B78521) or phosphate (B84403) salts under alkaline conditions.[3][13][14] Be aware that adding such agents may introduce new signals into your spectrum.[3] Filtering the sample through a small plug of glass wool or a syringe filter can also help remove particulate matter.[5][15]

Section 2: Spectrometer & Acquisition

Q4: What is shimming, and why is it critical for resolution?

A: Shimming is the process of adjusting small electromagnetic coils (shim coils) around the sample to counteract inhomogeneities in the main static magnetic field (B₀).[2][16] An ideal magnetic field is perfectly uniform, ensuring all identical nuclei in the sample experience the same field strength and resonate at the exact same frequency. In reality, imperfections in the magnet and the introduction of the sample itself distort the field.[16] Poor shimming results in a non-uniform field, causing broad, misshapen peaks and reduced resolution, which can obscure fine details like coupling patterns.[1][2][10]

Q5: How can I optimize acquisition parameters for better resolution?

A: While shimming is paramount, certain acquisition parameters can be adjusted to favor resolution. The key is to ensure the Free Induction Decay (FID) is sampled for a sufficiently long time.

ParameterRecommended Setting for High ResolutionRationale
Acquisition Time (AQ) 2 - 4 seconds (or longer)Longer AQ allows for the digitization of the FID for a longer period. This defines the narrowest possible peak width, as digital resolution is inversely proportional to AQ (Resolution ≈ 1/AQ).[17]
Spectral Width (SW) As narrow as possibleSet the spectral width to encompass all expected signals from this compound, but no wider. A narrower SW for a fixed number of data points (TD) results in a longer acquisition time, improving resolution.[18]
Relaxation Delay (D1) 1 - 5 secondsWhile not directly impacting resolution, an adequate relaxation delay (typically 1-2 seconds for ¹H) ensures the system returns to equilibrium before the next scan, improving signal-to-noise and preventing artifacts in quantitative experiments.[7] For qNMR, this should be at least 5 times the longest T1 relaxation time.[7]
Number of Scans (NS) As needed for S/NThe number of scans primarily affects the signal-to-noise ratio (S/N), not resolution. However, a good S/N is necessary to see the resolved peaks clearly.[19]

Troubleshooting Guides

Guide 1: Systematic Troubleshooting of Poor Resolution

If you are experiencing broad or poorly resolved peaks in your this compound NMR spectrum, follow this systematic workflow to diagnose and solve the issue.

G cluster_0 cluster_1 Step 1: Check Sample cluster_2 Step 2: Re-prepare Sample cluster_3 Step 3: Check Spectrometer cluster_4 Step 4: Data Processing cluster_5 Start Start: Poor Resolution Observed Check_Dissolution Is the sample fully dissolved? Start->Check_Dissolution Check_Concentration Is concentration optimal (1-10 mg)? Check_Dissolution->Check_Concentration Yes Filter Filter sample through glass wool pipette Check_Dissolution->Filter No Check_Volume Is sample height > 40 mm? Check_Concentration->Check_Volume Yes Adjust_Conc Dilute or prepare a new sample Check_Concentration->Adjust_Conc No Adjust_Vol Add more solvent to reach correct height Check_Volume->Adjust_Vol No Shim Perform manual or gradient shimming Check_Volume->Shim Yes Filter->Shim Adjust_Conc->Shim Adjust_Vol->Shim Check_Lock Is the lock signal stable and maximized? Shim->Check_Lock Apply_Window Apply resolution-enhancing window function (e.g., GM) Check_Lock->Apply_Window Yes, but still needs improvement End End: Resolution Improved Check_Lock->End Yes, problem solved! Apply_Window->End

Caption: Troubleshooting workflow for poor NMR resolution.

Guide 2: Data Processing for Resolution Enhancement

After acquiring the FID, you can use processing techniques to improve the final spectrum. This involves a trade-off, typically between resolution and signal-to-noise (S/N).

Q: What is a window function (apodization) and how can it improve my spectrum?

A: A window function is a mathematical function that you multiply the FID by before performing the Fourier Transform.[20] This is done to alter the resulting spectrum's appearance. Different functions can be used to prioritize either S/N or resolution.[21]

  • For Enhancing S/N: An exponential multiplying function (em) is used. This function decays, forcing the tail of the FID (which is mostly noise) to zero. This reduces noise but at the cost of broader lines (lower resolution). A "matched filter" is an exponential window where the line broadening (LB) parameter matches the natural line width of the peaks, maximizing S/N without significantly increasing the line width.[20]

  • For Enhancing Resolution: A Gaussian-Lorentzian transformation (gm) can be used. This function de-emphasizes the beginning of the FID (where the broad components of the signal are) and emphasizes the later parts (where the sharp components are).[20] This narrows the peaks, potentially revealing hidden coupling constants, but it will decrease the S/N.[20][22]

Window FunctionCommon ParametersPrimary EffectSide Effect
Exponential (em) LB > 0 (e.g., 0.3 Hz)Increases Signal-to-NoiseDecreases Resolution (broader peaks)
Lorentz-Gauss (gm) LB < 0 (e.g., -1 to -3 Hz)GB (0.1 to 0.9)Increases ResolutionDecreases Signal-to-Noise; may distort lineshape
Sine Bell (sin) SSB (2 to 4)Increases Resolution; reduces broad signalsCan cause baseline distortion ("wiggles") if FID is truncated

Experimental Protocols

Protocol 1: High-Resolution Sample Preparation for this compound

This protocol outlines the steps for preparing a this compound sample to maximize spectral quality and resolution.

G start Start weigh 1. Weigh 2-5 mg of purified this compound start->weigh dissolve 2. Dissolve in 0.6 mL of deuterated solvent (e.g., CDCl3) in a clean vial weigh->dissolve mix 3. Vortex/sonicate until fully dissolved dissolve->mix inspect 4. Visually inspect for particulates mix->inspect filter 5. Filter solution into NMR tube using a pipette with glass wool inspect->filter Cloudy or Particulates transfer 6. Transfer solution into a high-quality NMR tube inspect->transfer Clear filter->transfer check_height 7. Check sample height (must be > 40 mm) transfer->check_height cap 8. Cap the NMR tube and wipe clean check_height->cap end Ready for NMR cap->end

Caption: Workflow for preparing a high-resolution NMR sample.

Methodology:

  • Weigh Sample: Accurately weigh 2-5 mg of purified, dry this compound into a clean glass vial.

  • Add Solvent: Using a calibrated pipette, add 0.6 mL of a high-purity deuterated solvent (e.g., CDCl₃, Acetone-d₆). Common solvent impurities can be identified using reference tables.[23][24]

  • Ensure Complete Dissolution: Vortex the vial and, if necessary, sonicate for 1-2 minutes to ensure the sample is completely dissolved.[11] Incomplete dissolution is a major cause of poor resolution.[3]

  • Visual Inspection: Hold the vial up to a light source. The solution should be completely transparent and free of any suspended particles or cloudiness.[4][8]

  • Filter (If Necessary): If any solid particles are visible, filter the solution directly into the NMR tube. This can be done by passing the solution through a Pasteur pipette tightly packed with a small plug of glass wool.[5][6]

  • Transfer to NMR Tube: Carefully transfer the clear solution into a high-quality, clean, and dry NMR tube. Economy tubes can compromise shimming and spectral quality.[3][4]

  • Check Volume: Ensure the final liquid height in the tube is at least 40 mm (~0.5 mL).[8] Insufficient sample height makes it impossible to achieve good magnetic field homogeneity.[16]

  • Final Steps: Cap the NMR tube securely, invert it several times to ensure the solution is homogeneous, and wipe the outside of the tube with a lint-free tissue before inserting it into the spectrometer.[8]

References

Technical Support Center: Enhancing the Bioavailability of Damsin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Damsin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of this promising sesquiterpene lactone.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your research.

1. Issue: Poor Dissolution of this compound in Aqueous Media

Question: My powdered this compound is not dissolving sufficiently in my aqueous buffer for in vitro experiments. What can I do?

Answer: This is a common issue as this compound, a lipophilic sesquiterpene lactone, is known to have low water solubility.[1][2] For instance, it is often dissolved in 100% DMSO to prepare stock solutions.[3] Here are several strategies to address this:

  • Co-solvents: Try incorporating a water-miscible organic solvent into your aqueous buffer. Common choices include ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG). Start with a low percentage (e.g., 1-5%) and gradually increase it, while monitoring for any potential effects on your experimental system.

  • Surfactants: The use of non-ionic surfactants like Tween® 80 or Cremophor® EL at concentrations above their critical micelle concentration (CMC) can create micelles that encapsulate this compound and increase its apparent solubility.

  • Complexation: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with lipophilic molecules like this compound, thereby enhancing their aqueous solubility.

2. Issue: Low Permeability in Caco-2 Cell Assays

Question: I am observing very low apparent permeability (Papp) values for this compound in my Caco-2 cell permeability assay, suggesting poor intestinal absorption. How can I troubleshoot this?

Answer: Low permeability of sesquiterpene lactones across Caco-2 monolayers is a known challenge.[4] Here are some potential reasons and solutions:

  • Efflux Transporters: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which are expressed in Caco-2 cells and pump the compound back into the apical side, reducing the net transport across the monolayer.[4]

    • Troubleshooting: Conduct bidirectional permeability studies (apical-to-basolateral and basolateral-to-apical). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux. You can confirm this by co-incubating this compound with a known P-gp inhibitor, such as verapamil. An increase in the A-B Papp value in the presence of the inhibitor would confirm that this compound is a P-gp substrate.

  • Poor Solubility in the Assay Medium: The low aqueous solubility of this compound can be a limiting factor in permeability studies.

    • Troubleshooting: Consider using a transport buffer with a small percentage of a solubilizing agent, as mentioned in the dissolution troubleshooting section. However, be cautious as high concentrations of some excipients can affect cell monolayer integrity. Always run a parallel control with the vehicle to assess its effect on the cells.

  • Metabolism by Caco-2 Cells: Caco-2 cells express some metabolic enzymes, including cytochrome P450s, which could potentially metabolize this compound during the assay, leading to an underestimation of its permeability.[5]

    • Troubleshooting: Analyze both the donor and receiver compartments for the presence of this compound metabolites using a validated analytical method (e.g., LC-MS/MS).

3. Issue: High Variability in In Vivo Pharmacokinetic Studies

Question: My in vivo oral bioavailability studies with this compound in animal models are showing high inter-individual variability. What could be the cause and how can I minimize it?

Answer: High variability in the oral pharmacokinetics of natural products is a common challenge. For sesquiterpene lactones, this can be attributed to several factors:[4]

  • First-Pass Metabolism: this compound may be extensively metabolized in the gut wall and/or the liver before it reaches systemic circulation. Cytochrome P450 enzymes, particularly CYP3A4, are known to be involved in the metabolism of many sesquiterpene lactones.[4]

    • Troubleshooting: Consider co-administration with a CYP3A4 inhibitor (in preclinical models) to assess the impact of first-pass metabolism. This can help to determine if this is a major contributor to the low bioavailability.

  • Influence of Gut Microbiota: The gut microbiota can metabolize sesquiterpene lactones, leading to variability in absorption depending on the composition of the gut microbiome in individual animals.[2]

  • Food Effects: The presence of food in the gastrointestinal tract can significantly impact the absorption of lipophilic compounds.

    • Troubleshooting: Standardize the feeding conditions of your animal models (e.g., fasted vs. fed state) to reduce this source of variability.

  • Formulation-Related Issues: If you are using a simple suspension of this compound, its poor solubility can lead to erratic absorption.

    • Troubleshooting: Developing an enabling formulation, such as a nanoformulation, can help to improve the consistency of absorption.

Frequently Asked Questions (FAQs)

1. What is the Biopharmaceutics Classification System (BCS) and where does this compound likely fall?

The Biopharmaceutics Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability.[6]

  • Class I: High Solubility, High Permeability

  • Class II: Low Solubility, High Permeability

  • Class III: High Solubility, Low Permeability

  • Class IV: Low Solubility, Low Permeability

Based on the available information indicating its poor aqueous solubility and likely permeability challenges, This compound is anticipated to be a BCS Class II or Class IV compound. A definitive classification would require experimental determination of its aqueous solubility and intestinal permeability.

2. What are some promising strategies to enhance the oral bioavailability of this compound?

Several formulation strategies can be employed to overcome the bioavailability challenges of this compound:

  • Nanoformulations: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area, leading to improved dissolution rate and saturation solubility. Promising nanoformulation approaches include:

    • Nanosuspensions: Dispersions of pure drug nanocrystals stabilized by surfactants and/or polymers.

    • Lipid-Based Nanoformulations: These include nanoemulsions, self-nanoemulsifying drug delivery systems (SNEDDS), and solid lipid nanoparticles (SLNs). These formulations can enhance solubility, protect the drug from degradation, and potentially facilitate lymphatic uptake, bypassing first-pass metabolism.[7]

    • Polymeric Nanoparticles: Encapsulating this compound within biodegradable polymers like PLGA can provide controlled release and protect the drug from the harsh environment of the gastrointestinal tract.

  • Amorphous Solid Dispersions (ASDs): Dispersing this compound in its amorphous (non-crystalline) state within a polymer matrix can significantly enhance its aqueous solubility and dissolution rate.

  • Complexation with Cyclodextrins: As mentioned earlier, forming inclusion complexes with cyclodextrins can improve the solubility and dissolution of this compound.

3. What analytical methods are suitable for quantifying this compound in biological samples?

Due to the complexity of biological matrices and the expected low concentrations of this compound after oral administration, highly sensitive and specific analytical methods are required.

  • High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying small molecules in biological samples due to its high sensitivity, selectivity, and ability to provide structural information for metabolite identification.[8][9]

  • High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection: This method can also be used, but it may lack the sensitivity and selectivity of LC-MS/MS, especially for in vivo studies where concentrations are low. A validated HPLC-UV method would require careful optimization of the chromatographic conditions to separate this compound from endogenous interferences.[10]

Table 1: General Physicochemical Properties of this compound and Related Sesquiterpene Lactones

PropertyThis compoundOther Sesquiterpene LactonesReference
Molecular Formula C₁₅H₂₀O₃Varies[11]
Molecular Weight 248.32 g/mol Varies[11]
Solubility in Water Very Low (Qualitative)Dehydrocostuslactone: 5.1 mg/L, Costunolide: 26.0 mg/L[12]
Solubility in Organic Solvents Soluble in DMSOSoluble in ethanol, ethyl acetate, chloroform[3][13]

Table 2: Example of Nanoformulation Characteristics for Sesquiterpene Lactones (Liposomal Formulations)

ParameterLIPO + Eremantholide CLIPO + GoyazensolideReference
Particle Size (nm) 108.5 ± 7.92111.5 ± 2.29[7]
Polydispersity Index (PDI) 0.053 ± 0.0330.049 ± 0.013[7]
Zeta Potential (mV) -20 to -30 (Typical for similar formulations)-20 to -30 (Typical for similar formulations)[7]
Encapsulation Efficiency (%) Not ReportedNot Reported[7]

Experimental Protocols

1. General Protocol for Caco-2 Permeability Assay

This protocol provides a general framework for assessing the intestinal permeability of this compound.

Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells (passage number 20-40)

  • Transwell® inserts (e.g., 12-well or 24-well plates with 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS, pH 7.4)

  • This compound stock solution (in DMSO)

  • Lucifer yellow (monolayer integrity marker)

  • Validated analytical method for this compound quantification (e.g., LC-MS/MS)

Methodology:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of the Transwell® inserts at an appropriate density. Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Test: Before the transport experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) using a voltmeter. Alternatively, determine the permeability of a paracellular marker like Lucifer yellow.

  • Transport Experiment (Apical to Basolateral): a. Wash the cell monolayers with pre-warmed transport buffer. b. Add the transport buffer containing a known concentration of this compound (with a final DMSO concentration typically ≤1%) to the apical (donor) chamber. c. Add fresh transport buffer to the basolateral (receiver) chamber. d. Incubate the plates at 37°C with gentle shaking. e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh buffer.

  • Transport Experiment (Basolateral to Apical - for efflux assessment): a. Follow the same procedure as above, but add the this compound solution to the basolateral chamber and sample from the apical chamber.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method.

  • Calculation of Papp: The apparent permeability coefficient (Papp) in cm/s is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the steady-state flux of the drug across the monolayer (µg/s).

    • A is the surface area of the filter membrane (cm²).

    • C₀ is the initial concentration of the drug in the donor chamber (µg/mL).

2. General Protocol for Preparation of this compound-Loaded Polymeric Nanoparticles by Emulsion-Solvent Evaporation

Objective: To encapsulate this compound within polymeric nanoparticles to improve its dissolution and stability.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Poly(vinyl alcohol) (PVA) or another suitable surfactant

  • Organic solvent (e.g., dichloromethane (B109758) or ethyl acetate)

  • Purified water

  • Magnetic stirrer

  • Probe sonicator or high-speed homogenizer

  • Rotary evaporator

  • Centrifuge

Methodology:

  • Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in the organic solvent.

  • Aqueous Phase Preparation: Dissolve the surfactant (e.g., PVA) in purified water.

  • Emulsification: Add the organic phase to the aqueous phase dropwise while stirring at high speed or homogenizing to form an oil-in-water (o/w) emulsion. Use a probe sonicator to reduce the droplet size to the nano-range.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours or use a rotary evaporator under reduced pressure to remove the organic solvent.

  • Nanoparticle Collection: Centrifuge the resulting nanoparticle suspension at high speed. Discard the supernatant and wash the nanoparticle pellet with purified water to remove the excess surfactant.

  • Lyophilization (Optional): For long-term storage, the nanoparticles can be freeze-dried with a cryoprotectant (e.g., trehalose (B1683222) or sucrose) to obtain a powder.

  • Characterization: Characterize the prepared nanoparticles for particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency, and drug loading.

Diagrams

Bioavailability_Enhancement_Strategies cluster_challenges Bioavailability Challenges for this compound cluster_strategies Enhancement Strategies cluster_outcomes Desired Outcomes Poor Aqueous Solubility Poor Aqueous Solubility Nanoformulations Nanoformulations Poor Aqueous Solubility->Nanoformulations Amorphous Solid Dispersions Amorphous Solid Dispersions Poor Aqueous Solubility->Amorphous Solid Dispersions Cyclodextrin Complexation Cyclodextrin Complexation Poor Aqueous Solubility->Cyclodextrin Complexation Low Permeability Low Permeability Low Permeability->Nanoformulations First-Pass Metabolism First-Pass Metabolism First-Pass Metabolism->Nanoformulations Increased Dissolution Increased Dissolution Nanoformulations->Increased Dissolution Enhanced Permeation Enhanced Permeation Nanoformulations->Enhanced Permeation Reduced Metabolism Reduced Metabolism Nanoformulations->Reduced Metabolism Amorphous Solid Dispersions->Increased Dissolution Cyclodextrin Complexation->Increased Dissolution Improved Bioavailability Improved Bioavailability Increased Dissolution->Improved Bioavailability Enhanced Permeation->Improved Bioavailability Reduced Metabolism->Improved Bioavailability

Caption: Strategies to overcome this compound's bioavailability challenges.

Caco2_Permeability_Workflow Start Start Seed Caco-2 cells on Transwell Seed Caco-2 cells on Transwell Start->Seed Caco-2 cells on Transwell Culture for 21-25 days Culture for 21-25 days Seed Caco-2 cells on Transwell->Culture for 21-25 days Check Monolayer Integrity (TEER) Check Monolayer Integrity (TEER) Culture for 21-25 days->Check Monolayer Integrity (TEER) Perform Bidirectional Transport Study Perform Bidirectional Transport Study Check Monolayer Integrity (TEER)->Perform Bidirectional Transport Study Quantify this compound (LC-MS/MS) Quantify this compound (LC-MS/MS) Perform Bidirectional Transport Study->Quantify this compound (LC-MS/MS) Calculate Papp and Efflux Ratio Calculate Papp and Efflux Ratio Quantify this compound (LC-MS/MS)->Calculate Papp and Efflux Ratio End End Calculate Papp and Efflux Ratio->End

Caption: Workflow for Caco-2 cell permeability assay of this compound.

Damsin_Metabolism_Pathway This compound This compound PhaseI_Metabolites Phase I Metabolites (e.g., hydroxylated, reduced) This compound->PhaseI_Metabolites CYP450 Enzymes (e.g., CYP3A4) PhaseII_Metabolites Phase II Metabolites (e.g., glucuronide conjugates) PhaseI_Metabolites->PhaseII_Metabolites UGTs Excretion Excretion PhaseII_Metabolites->Excretion

Caption: Postulated metabolic pathway for this compound.

References

Mitigating degradation of Damsin during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Damsin. This resource is designed to assist researchers, scientists, and drug development professionals in mitigating the degradation of this compound during storage and experimentation. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and integrity of your this compound samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during storage?

A1: this compound, a sesquiterpene lactone, is susceptible to degradation through several mechanisms, primarily hydrolysis and nucleophilic addition reactions. The key reactive sites in the this compound molecule are the α,β-unsaturated γ-lactone and the cyclopentenone ring. These sites are electrophilic and can react with nucleophiles. Environmental factors that can accelerate degradation include:

  • pH: Neutral to alkaline conditions can promote hydrolysis of the lactone ring and other ester functionalities.

  • Temperature: Elevated temperatures accelerate the rate of all chemical degradation reactions. Studies on other sesquiterpene lactones have shown significant degradation at room temperature (+25°C) and above.[1]

  • Light: Exposure to light, particularly UV radiation, can induce photochemical degradation.[1]

  • Solvents: Protic solvents, especially alcohols like ethanol, can react with the α,β-unsaturated carbonyl groups to form adducts.[2][3]

  • Oxygen: The presence of oxygen can lead to oxidative degradation.

Q2: What are the recommended storage conditions for solid this compound?

A2: To ensure the long-term stability of solid (powder) this compound, it is crucial to minimize its exposure to conditions that promote degradation. The following storage conditions are recommended:

ParameterRecommendationRationale
Temperature -20°C or -80°CLow temperatures significantly slow down the rate of chemical degradation.[2]
Atmosphere Inert gas (e.g., Argon, Nitrogen)Minimizes oxidative degradation.
Light Protect from light (use amber vials or store in the dark)Prevents photodegradation.[1]
Moisture Store in a tightly sealed container with a desiccantPrevents hydrolysis.

Q3: How should I prepare and store this compound solutions for my experiments?

A3: The stability of this compound in solution is highly dependent on the solvent and storage conditions. Here are some best practices:

ParameterRecommendationRationale
Solvent Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for creating stock solutions of sesquiterpene lactones.[1] For aqueous buffers, first dissolve this compound in a minimal amount of DMSO and then dilute with the aqueous buffer.DMSO is aprotic and generally less reactive than protic solvents. Using a co-solvent approach helps to dissolve this compound in aqueous media where it has low solubility.[2]
pH Maintain a slightly acidic pH (e.g., pH 5-6) for aqueous solutions.Sesquiterpene lactones can be unstable at neutral to alkaline pH.[2]
Temperature Store stock solutions at -20°C or -80°C in small aliquots.[2]Minimizes degradation and avoids repeated freeze-thaw cycles.
Preparation Prepare fresh working solutions from the stock solution for each experiment whenever possible.[2]Ensures the use of this compound at its highest purity and activity.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Inconsistent or lower-than-expected biological activity in assays. This compound degradation due to improper storage or handling.- Review your storage conditions for both solid this compound and solutions. Ensure they are stored at the recommended low temperatures and protected from light and moisture. - Prepare fresh solutions from a new vial of solid this compound. - Avoid using solutions that have undergone multiple freeze-thaw cycles.
Appearance of new peaks in HPLC analysis of a this compound sample. Degradation of this compound into one or more new products.- Analyze the sample using a stability-indicating HPLC method to separate and quantify the degradation products. - If degradation is confirmed, review storage and handling procedures. - Consider performing forced degradation studies to identify potential degradation products and pathways.
Difficulty in dissolving this compound in aqueous buffers. Low aqueous solubility of this compound.- Use a co-solvent technique. First, dissolve this compound in a small amount of a water-miscible organic solvent like DMSO, and then slowly add this solution to the aqueous buffer while vortexing.[2] - The use of cyclodextrins can also be explored to form inclusion complexes and increase aqueous solubility.[2]

Experimental Protocols

Stability-Indicating HPLC Method for this compound (General Protocol)

This protocol provides a general framework for developing a stability-indicating HPLC method for this compound. Optimization will be necessary for specific instrumentation and applications.

Objective: To separate and quantify this compound in the presence of its potential degradation products.

Instrumentation and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm).[4]

  • Ammonium (B1175870) acetate (B1210297) buffer (10 mM, pH adjusted to 3 with acetic acid).[4]

  • Methanol (B129727) (HPLC grade).[4]

  • Water (HPLC grade).

  • This compound reference standard.

Chromatographic Conditions (Starting Point):

ParameterCondition
Mobile Phase A gradient of Ammonium Acetate Buffer (pH 3) and Methanol.
Flow Rate 1.0 mL/min.[4]
Column Temperature 25°C
Detection Wavelength 210 nm (based on the UV absorbance of the α,β-unsaturated carbonyl group)
Injection Volume 10 µL

Procedure:

  • Mobile Phase Preparation: Prepare the ammonium acetate buffer and filter it through a 0.45 µm filter. Prepare the mobile phase by mixing the buffer and methanol in the desired ratio for the gradient elution. Degas the mobile phase before use.[4]

  • Standard Solution Preparation: Accurately weigh and dissolve this compound reference standard in methanol to prepare a stock solution (e.g., 1 mg/mL). Further dilute with the mobile phase to prepare working standard solutions of known concentrations.

  • Sample Preparation: Prepare this compound samples (e.g., from storage stability studies) by dissolving them in methanol and diluting with the mobile phase to a concentration within the calibration range.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Identify the this compound peak based on its retention time compared to the standard. Calculate the concentration of this compound in the samples using a calibration curve generated from the standard solutions. Degradation is indicated by a decrease in the area of the this compound peak and the appearance of new peaks.

Forced Degradation Studies Protocol (General)

Forced degradation studies are essential to understand the degradation pathways of this compound and to develop a stability-indicating analytical method.

Objective: To generate potential degradation products of this compound under various stress conditions.

Procedure:

  • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before HPLC analysis.

  • Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH at room temperature for a specified period. Neutralize the solution before HPLC analysis.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide at room temperature for a specified period.

  • Thermal Degradation: Expose solid this compound to dry heat (e.g., 80°C) for a specified period. Dissolve the stressed solid in methanol for HPLC analysis.

  • Photodegradation: Expose a solution of this compound (in a photostable solvent like acetonitrile) to UV light (e.g., 254 nm) for a specified period.

For each condition, a control sample (this compound in the same solvent but not exposed to the stressor) should be analyzed in parallel. The extent of degradation should be targeted to be in the range of 5-20% to allow for the detection of degradation products without complete loss of the parent compound.

Visualizations

Potential Degradation Pathways of this compound

Damsin_Degradation cluster_hydrolysis Hydrolysis (Alkaline/Acidic) cluster_nucleophilic_addition Nucleophilic Addition cluster_oxidation Oxidation This compound This compound Hydrolyzed_Lactone Lactone Ring Opening This compound->Hydrolyzed_Lactone H₂O / OH⁻ or H⁺ Solvent_Adduct Solvent Adduct (e.g., Ethanol) This compound->Solvent_Adduct Nucleophilic Solvent (e.g., ROH) Oxidized_Products Oxidized Derivatives This compound->Oxidized_Products Oxidizing Agent (e.g., H₂O₂)

Caption: Potential degradation pathways of this compound.

Experimental Workflow for this compound Stability Assessment

Stability_Workflow start Start: this compound Sample storage Store under defined conditions (Temperature, Humidity, Light) start->storage sampling Sample at time points (t=0, t=1, t=2, ...) storage->sampling analysis Analyze by Stability-Indicating HPLC Method sampling->analysis quantification Quantify this compound and Degradation Products analysis->quantification data_analysis Determine Degradation Rate and Identify Products quantification->data_analysis end End: Stability Profile data_analysis->end

Caption: Workflow for assessing this compound storage stability.

Logical Relationship for Mitigating this compound Degradation

Mitigation_Logic goal Goal: Mitigate this compound Degradation control_temp Control Temperature (Store at -20°C or lower) goal->control_temp control_light Control Light Exposure (Use amber vials, store in dark) goal->control_light control_moisture Control Moisture (Use desiccants, airtight containers) goal->control_moisture control_ph Control pH (Slightly acidic for solutions) goal->control_ph control_solvent Choose Appropriate Solvent (e.g., DMSO for stock) goal->control_solvent lyophilization Consider Lyophilization for long-term storage goal->lyophilization

Caption: Key strategies to mitigate this compound degradation.

References

Selecting the appropriate cell line for Damsin studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Damsin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a naturally occurring sesquiterpene lactone that has demonstrated significant anti-cancer properties. Its primary mechanism of action involves the inhibition of cell proliferation and DNA biosynthesis.[1] It has been shown to interfere with key signaling pathways involved in cancer cell growth and survival, notably the NF-κB and STAT3 pathways.

Q2: Which cell lines are most sensitive to this compound?

The sensitivity of cancer cell lines to this compound can vary. Based on published data, leukemia cell lines such as CCRF-CEM have shown high sensitivity. However, this compound has also shown efficacy in various solid tumor cell lines, including those from breast, colon, and melanoma cancers. The choice of cell line should be guided by the specific research question and the expression levels of the target pathways (NF-κB and STAT3).

Q3: What are the typical IC50 values for this compound in various cancer cell lines?

IC50 values for this compound can differ based on the cell line, incubation time, and the specific assay used. Below is a summary of reported IC50 values to guide your experimental design.

Cell LineCancer TypeIC50 (µM)
CCRF-CEMLeukemia4.3
HCT116 (p53-/-)Colon Carcinoma21.8
HCT116 (p53+/+)Colon CarcinomaNot Specified
CEM/ADR5000Leukemia (Doxorubicin-resistant)Not Specified
MDA-MB-231 (BCRP-transfected)Breast CancerNot Specified
U87GlioblastomaNot Specified

Note: This table provides a selection of publicly available data and should be used as a reference.[2] It is highly recommended to determine the IC50 value for your specific cell line and experimental conditions.

Troubleshooting Guide

Q4: My IC50 value for this compound is significantly different from the published data. What could be the reason?

Several factors can contribute to variations in IC50 values:

  • Cell Line Authenticity and Passage Number: Ensure your cell line is authentic and within a low passage number. Genetic drift in cell lines can alter drug sensitivity.

  • Cell Seeding Density: The initial number of cells seeded can influence the final IC50 value. It is crucial to maintain consistency in seeding density across experiments.

  • This compound Purity and Handling: Verify the purity of your this compound compound. Improper storage or handling can lead to degradation.

  • Assay Protocol Variations: Differences in incubation time, serum concentration in the media, and the type of cytotoxicity assay used (e.g., MTT, XTT, CellTiter-Glo) can all affect the outcome.

  • Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is consistent and non-toxic to the cells.

Q5: I am not observing any significant inhibition of the NF-κB or STAT3 pathways after this compound treatment. What should I check?

  • Treatment Concentration and Duration: You may need to optimize the concentration of this compound and the treatment duration. A time-course and dose-response experiment is recommended.

  • Cellular Lysate Preparation: Ensure your lysis buffer and protocol are appropriate for preserving the phosphorylation status of key signaling proteins (e.g., p-STAT3, p-p65). The inclusion of phosphatase and protease inhibitors is critical.

  • Antibody Quality: The quality of the primary antibodies used for Western blotting is crucial. Ensure they are validated for the specific targets and species.

  • Positive Controls: Include appropriate positive controls to ensure that the signaling pathways can be activated in your cell line and that your detection method is working correctly.

Experimental Protocols

Q6: Can you provide a detailed protocol for determining the cytotoxicity of this compound using an MTT assay?

Certainly. The following is a standard protocol for an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine cell viability after treatment with this compound.

Materials:

  • This compound compound

  • Target cancer cell line

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and a no-treatment control.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Signaling Pathways and Experimental Workflows

This compound's Impact on NF-κB and STAT3 Signaling

This compound has been shown to inhibit the pro-survival NF-κB and STAT3 signaling pathways in cancer cells. The following diagram illustrates the general mechanism of these pathways and the likely points of inhibition by this compound.

Damsin_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IKK IKK Complex This compound->IKK Inhibits JAK JAK This compound->JAK Inhibits Cytokine_Receptor Cytokine Receptor Cytokine_Receptor->IKK Activates Cytokine_Receptor->JAK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_IkB NF-κB-IκB (Inactive) Nucleus_NFkB NF-κB (Active) NFkB->Nucleus_NFkB Translocation to Nucleus NFkB_IkB->NFkB IkB Degradation Gene_Expression_NFkB Target Gene Expression (Proliferation, Survival) Nucleus_NFkB->Gene_Expression_NFkB STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Dimerization Gene_Expression_STAT3 Target Gene Expression (Proliferation, Angiogenesis) pSTAT3->Gene_Expression_STAT3 Translocation to Nucleus Damsin_Workflow Start Start: Select Cancer Cell Line Cell_Culture Cell Culture and Maintenance Start->Cell_Culture Seeding Seed Cells in 96-well Plates Cell_Culture->Seeding Treatment Treat Cells with This compound Seeding->Treatment Damsin_Prep Prepare this compound Serial Dilutions Damsin_Prep->Treatment Incubation Incubate for 24, 48, 72 hours Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Absorbance Measure Absorbance (570 nm) MTT_Assay->Absorbance Data_Analysis Data Analysis: Calculate % Viability and IC50 Absorbance->Data_Analysis Pathway_Analysis Mechanism of Action Studies (e.g., Western Blot for NF-κB, STAT3) Data_Analysis->Pathway_Analysis End End: Report Findings Data_Analysis->End Pathway_Analysis->End

References

Validation & Comparative

Damsin vs. Coronopilin: A Comparative Analysis of Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Damsin and Coronopilin (B1206532), two naturally occurring sesquiterpene lactones isolated from plants of the Ambrosia genus, have garnered significant interest in oncology research for their potential as anticancer agents. Both compounds share a core pseudoguaianolide (B12085752) structure but differ in their functional groups, leading to distinct biological activities. This guide provides an objective, data-driven comparison of their anticancer efficacy and mechanisms of action, supported by experimental findings.

Comparative Cytotoxicity

The direct cytotoxic effect of this compound and Coronopilin has been evaluated across multiple human cancer cell lines. Experimental data consistently demonstrates that while both compounds exhibit anticancer activity, this compound is generally more potent. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

Table 1: In Vitro Cytotoxicity (IC50/EC50 in µM) of this compound vs. Coronopilin in Human Cancer Cell Lines

Cell LineCancer TypeThis compound (µM)Coronopilin (µM)Reference
Caco-2Colon CancerMore potentLess potent[1]
A549Lung Cancer10.7240.8[2]
HeLaCervical Cancer~12.5-25~50-100[2]
Panc-1Pancreatic Cancer~12.5-25>100[2]
MCF-7Breast CancerNot specified16[3]
JIMT-1Breast CancerNot specified16[3]
HCC1937Breast CancerNot specified15[3]
MCF-10ANormal-like BreastSignificantly lower cytotoxicity15[2][3]

Note: Some values are approximated from graphical data or textual descriptions in the cited literature. A direct numerical value was not available for this compound in Caco-2 cells, but it was explicitly stated to be more potent than Coronopilin[1].

The data indicates that this compound consistently shows lower IC50/EC50 values across lung, cervical, and pancreatic cancer cell lines, suggesting a broader and more potent cytotoxic profile compared to Coronopilin[2]. Interestingly, in breast cancer cell lines, Coronopilin's activity was notable, while this compound was reported to have a significantly lower cytotoxic effect on the normal-like breast epithelial cell line MCF-10A, suggesting a potential therapeutic window[2].

Mechanisms of Action: A Comparative Overview

The anticancer effects of this compound and Coronopilin are attributed to their ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and inflammation. Both compounds have been shown to inhibit the NF-κB and STAT3 pathways and induce apoptosis.

Nuclear Factor-κB (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) are transcription factors that are constitutively activated in many cancers, promoting the expression of genes involved in cell survival, proliferation, and angiogenesis.

Both this compound and Coronopilin have been shown to inhibit the expression of NF-κB and STAT3[1][4]. Studies using luciferase reporter systems revealed that this compound is a more potent inhibitor of both pathways compared to Coronopilin. The inhibitory concentrations (IC50) for these pathways were determined to be:

  • NF-κB Inhibition: this compound (7.2 µM) vs. Coronopilin (10.1 µM)[4].

  • STAT3 Inhibition: this compound (12.4 µM) vs. Coronopilin (18.3 µM)[4].

This differential activity underscores this compound's superior potency at the molecular level.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine/Growth Factor Receptor JAK JAK CytokineReceptor->JAK STAT3_inactive STAT3 JAK->STAT3_inactive phosphorylates STAT3_active p-STAT3 Dimer STAT3_inactive->STAT3_active dimerizes IKK IKK IkB_NFkB IκBα-NF-κB IKK->IkB_NFkB phosphorylates IκBα NFkB NF-κB IkB_NFkB->NFkB IκBα degradation releases NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates This compound This compound This compound->STAT3_inactive inhibits activation This compound->IKK inhibits Coronopilin Coronopilin Coronopilin->STAT3_inactive Coronopilin->IKK TargetGenes Target Gene Expression (Proliferation, Survival) STAT3_active->TargetGenes NFkB_nuc->TargetGenes

Fig 1. Inhibition of NF-κB and STAT3 Pathways.

Apoptosis, or programmed cell death, is a critical mechanism for eliminating cancer cells. Both compounds have been shown to induce apoptosis, but their efficacy varies depending on the cell line.

Table 2: Comparison of Apoptotic Effects

Cell LineCompoundObservationReference
A549CoronopilinSignificant increase in apoptotic cells at 25-100 µM.[2]
A549This compoundNo significant effect on apoptosis.[2]
HeLaCoronopilinSignificant increase in apoptotic cells at 100 µM.[2]
HeLaThis compoundNo significant effect on apoptosis.[2]
Caco-2BothInhibited formation of cytoplasmic DNA histone complexes (an apoptosis marker).[1]

In A549 and HeLa cells, Coronopilin was more effective at inducing apoptosis than this compound[2]. Conversely, in Caco-2 colon cancer cells, both compounds were shown to induce apoptosis, as indicated by the inhibition of cytoplasmic DNA histone complex formation[1]. This suggests that the pro-apoptotic activity of these compounds is highly context- and cell-type-dependent.

Experimental Protocols

The following are generalized protocols for the key experiments used to evaluate and compare this compound and Coronopilin.

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[5][6]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 1x10⁴ to 1x10⁵ cells/well) and incubate overnight to allow for attachment.

  • Compound Treatment: Treat cells with various concentrations of this compound or Coronopilin. Include a vehicle control (e.g., DMSO) and a no-cell background control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the purple formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.

G A 1. Seed cells in 96-well plate B 2. Incubate overnight (37°C, 5% CO2) A->B C 3. Add varying concentrations of This compound / Coronopilin B->C D 4. Incubate for 24-72 hours C->D E 5. Add MTT Reagent to each well D->E F 6. Incubate for 2-4 hours (Formazan crystals form) E->F G 7. Add Solubilization Solution (e.g., DMSO) F->G H 8. Shake plate to dissolve crystals G->H I 9. Measure absorbance at 570 nm H->I J 10. Calculate % Viability and IC50 I->J

Fig 2. General Workflow for the MTT Assay.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8][9][10]

  • Cell Culture and Treatment: Culture cells and treat with the desired concentrations of this compound or Coronopilin for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of ~1 × 10⁶ cells/mL.[7]

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[7][9]

  • Analysis: Add additional 1X Annexin-binding buffer and analyze the cells immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

This method uses PI to stain DNA, allowing for the analysis of cell cycle phase distribution (G0/G1, S, G2/M) by flow cytometry.[11][12][13][14]

  • Cell Harvesting and Fixation: Harvest treated cells and wash with PBS. Fix the cells by adding them dropwise to cold 70% ethanol (B145695) while vortexing, then incubate for at least 30-60 minutes at 4°C.[12][13][14]

  • Washing: Centrifuge the fixed cells to remove the ethanol and wash twice with PBS.

  • RNase Treatment: Resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/mL) to degrade RNA and prevent its staining by PI.[13]

  • PI Staining: Add PI staining solution (e.g., 50 µg/mL) to the cells.

  • Incubation: Incubate for at least 5-10 minutes at room temperature.[13]

  • Flow Cytometry: Analyze the samples on a flow cytometer, collecting fluorescence data on a linear scale. The DNA content will correspond to the cell cycle phase.

Western blotting is used to detect and quantify specific proteins, such as those in the NF-κB and STAT3 pathways (e.g., p-STAT3, IκBα).[15][16][17][18]

  • Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a solution like 5% non-fat dry milk or BSA in TBST to prevent non-specific antibody binding.[17]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-STAT3) overnight at 4°C.[15][17]

  • Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[18]

  • Analysis: Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.

Conclusion

Both this compound and Coronopilin exhibit promising anticancer properties, primarily through the inhibition of pro-survival signaling pathways like NF-κB and STAT3. The available data consistently points to This compound as the more potent of the two compounds in terms of both cytotoxicity across a range of cancer cell lines and its ability to inhibit these key molecular targets[1][2][4]. However, Coronopilin has demonstrated a more pronounced ability to induce apoptosis in certain cell lines, such as A549 and HeLa[2].

The choice between these molecules for further preclinical and clinical development may depend on the specific cancer type and the desired therapeutic mechanism. The greater potency of this compound makes it an attractive lead compound, while the differential apoptotic activity of Coronopilin warrants further investigation into its specific cellular targets. Future research should focus on in vivo studies to validate these in vitro findings and to assess the safety and efficacy of these natural products in more complex biological systems.

References

Comparative analysis of Damsin and Ambrosin bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

Introduction

Damsin and Ambrosin are naturally occurring sesquiterpenoid lactones, primarily isolated from plants of the Ambrosia genus. Both compounds have garnered significant interest in the scientific community for their potent biological activities, particularly in the realms of oncology and immunology. This guide provides a comprehensive comparative analysis of the bioactivities of this compound and Ambrosin, supported by experimental data, detailed protocols for key assays, and visualizations of their molecular pathways to aid researchers in their drug discovery and development endeavors.

Comparative Bioactivity Data

The following table summarizes the cytotoxic effects of this compound and Ambrosin on various human breast cancer cell lines and a normal-like breast epithelial cell line. The data is derived from a key comparative study, providing a head-to-head evaluation of their potency.

CompoundCell LineCell TypeIC50 (µM) after 72hReference
This compound MCF-10ANormal-like breast epithelial8.1 ± 0.4[1]
MCF-7Breast adenocarcinoma3.7 ± 0.4[1]
JIMT-1Breast ductal carcinoma3.3 ± 0.6[1]
HCC1937Breast ductal carcinoma6.8 ± 0.4[1]
Ambrosin MCF-10ANormal-like breast epithelial2.1 ± 0.1[1]
MCF-7Breast adenocarcinoma1.7 ± 0.1[1]
JIMT-1Breast ductal carcinoma1.4 ± 0.1[1]
HCC1937Breast ductal carcinoma4.1 ± 0.3[1]
MDA-MB-231Triple-negative breast cancer~25[2]

Key Findings from Cytotoxicity Data:

  • Potency: Ambrosin consistently demonstrates greater cytotoxicity against the tested breast cancer cell lines compared to this compound, with lower IC50 values across the board.[1]

  • Selectivity: Both compounds exhibit some level of selectivity, being more potent against cancer cell lines than the normal-like MCF-10A cell line. However, Ambrosin shows a narrower therapeutic window in this specific study.[1]

  • Triple-Negative Breast Cancer: Ambrosin has also been shown to be effective against the triple-negative breast cancer cell line MDA-MB-231.[2]

Mechanisms of Action: A Comparative Overview

This compound and Ambrosin exert their biological effects through the modulation of several key signaling pathways implicated in cancer and inflammation.

Anti-Cancer Mechanisms

Both compounds have been shown to inhibit the growth and proliferation of cancer cells, with a notable impact on cancer stem cells (CSCs), which are believed to be responsible for tumor recurrence and metastasis.[3][4][5]

This compound:

  • NF-κB Inhibition: this compound inhibits the nuclear translocation of the p65 subunit of NF-κB, a key transcription factor that promotes inflammation, cell survival, and proliferation.[6][7]

  • STAT3 Inhibition: this compound has been reported to inhibit the STAT3 signaling pathway, another critical mediator of cancer cell growth and survival.

Ambrosin:

  • NF-κB Inhibition: Similar to this compound, Ambrosin is a potent inhibitor of the NF-κB pathway.[4]

  • EGFR and RhoC GTPase Inhibition: Ambrosin has been shown to act as an antagonist of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and RhoC GTPase. Inhibition of EGFR autophosphorylation and RhoC activity are novel mechanisms that contribute to its anti-cancer effects.

  • Wnt/β-catenin Pathway Inhibition: In triple-negative breast cancer cells, Ambrosin has been demonstrated to suppress the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[8][9]

  • Induction of Apoptosis: Ambrosin induces apoptotic cell death in breast cancer cells, a process that is caspase-dependent.[2][4]

Anti-Inflammatory Mechanisms

Both this compound and Ambrosin exhibit significant anti-inflammatory properties, primarily through the suppression of pro-inflammatory cytokines.

  • This compound: In human skin cells, this compound has been shown to inhibit the expression of the pro-inflammatory cytokine IL-6 and the chemokine MCP-1 by modulating NF-κB signaling.[6][7]

  • Ambrosin: In a murine model of acute lung injury, Ambrosin significantly reduced the levels of the pro-inflammatory cytokines TNF-α and IL-6 in bronchoalveolar lavage fluid.[10] It has also been shown to have antineuroinflammatory effects.[11]

While both compounds demonstrate anti-inflammatory activity through cytokine inhibition, a direct head-to-head quantitative comparison in the same experimental model is not yet available in the literature.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the molecular interactions and experimental procedures, the following diagrams were generated using the DOT language.

Damsin_Signaling_Pathway This compound This compound IKK IKK This compound->IKK Inhibits STAT3 STAT3 This compound->STAT3 IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocation Gene_Expression Pro-inflammatory & Pro-survival Genes NFkB_nucleus->Gene_Expression Activates pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation pSTAT3->Gene_Expression Activates

Caption: this compound's inhibitory effects on NF-κB and STAT3 pathways.

Ambrosin_Signaling_Pathway Ambrosin Ambrosin EGFR EGFR Ambrosin->EGFR Inhibits RhoC RhoC-GTP Ambrosin->RhoC Inhibits Wnt Wnt/β-catenin Pathway Ambrosin->Wnt Inhibits NFkB NF-κB Activation Ambrosin->NFkB Apoptosis Apoptosis Ambrosin->Apoptosis Induces pEGFR p-EGFR EGFR->pEGFR Autophosphorylation Cell_Proliferation Cell Proliferation & Survival pEGFR->Cell_Proliferation RhoC->Cell_Proliferation Wnt->Cell_Proliferation NFkB->Cell_Proliferation

Caption: Ambrosin's multi-target inhibitory effects on cancer signaling.

Experimental_Workflow start Start: Cancer Cell Culture treatment Treatment with this compound or Ambrosin (Varying Concentrations) start->treatment incubation Incubation (e.g., 72 hours) treatment->incubation mtt MTT Assay for Cell Viability (IC50) incubation->mtt western Western Blot for Protein Phosphorylation (p-EGFR, p-STAT3) incubation->western luciferase Luciferase Reporter Assay (NF-κB, STAT3 activity) incubation->luciferase g_lisa G-LISA/Pull-down Assay (RhoC activity) incubation->g_lisa data_analysis Data Analysis and Comparison mtt->data_analysis western->data_analysis luciferase->data_analysis g_lisa->data_analysis

Caption: General experimental workflow for comparative bioactivity analysis.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are intended as a guide and may require optimization for specific cell lines and laboratory conditions.

MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • 96-well plates

    • Cancer cell lines of interest

    • Complete culture medium

    • This compound and Ambrosin stock solutions (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound or Ambrosin (typically ranging from 0.1 to 100 µM) for the desired time period (e.g., 72 hours). Include a vehicle control (DMSO).

    • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.

NF-κB Luciferase Reporter Assay

This assay quantifies the transcriptional activity of NF-κB.

  • Materials:

    • HEK293T or other suitable host cells

    • NF-κB luciferase reporter plasmid

    • Renilla luciferase plasmid (for normalization)

    • Transfection reagent (e.g., Lipofectamine)

    • This compound or Ambrosin

    • Inducer of NF-κB activity (e.g., TNF-α)

    • Dual-Luciferase Reporter Assay System

    • Luminometer

  • Protocol:

    • Co-transfect cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase plasmid.

    • Plate the transfected cells in a 96-well plate.

    • Pre-treat the cells with different concentrations of this compound or Ambrosin for 1-2 hours.

    • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to activate the NF-κB pathway.

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

Western Blot Analysis for Phosphorylated Proteins (e.g., p-EGFR, p-STAT3)

This technique detects and quantifies the levels of specific phosphorylated proteins.

  • Materials:

    • Cancer cell lines

    • This compound or Ambrosin

    • Stimulating agent (e.g., EGF for p-EGFR, IL-6 for p-STAT3)

    • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

    • Primary antibodies (anti-p-EGFR, anti-EGFR, anti-p-STAT3, anti-STAT3, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • ECL detection reagent

    • Imaging system

  • Protocol:

    • Culture cells to 70-80% confluency and serum-starve overnight if necessary.

    • Pre-treat cells with this compound or Ambrosin for the desired time.

    • Stimulate cells with the appropriate agonist (e.g., EGF or IL-6) for a short period (e.g., 15-30 minutes).

    • Lyse the cells on ice and quantify the protein concentration.

    • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL reagent and an imaging system.

    • Strip and re-probe the membrane for total protein and a loading control (e.g., β-actin) for normalization.

RhoC GTPase Activation Assay (Pull-down)

This assay measures the amount of active, GTP-bound RhoC.

  • Materials:

    • Cancer cell lines

    • Ambrosin

    • GST-Rhotekin-RBD (Rho-binding domain) fusion protein coupled to glutathione-agarose beads

    • Lysis buffer

    • Wash buffer

    • SDS-PAGE and Western blot reagents

    • Anti-RhoC antibody

  • Protocol:

    • Treat cells with Ambrosin as required.

    • Lyse the cells and clarify the lysate by centrifugation.

    • Incubate the cell lysate with GST-Rhotekin-RBD beads to pull down active RhoC-GTP.

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Analyze the eluted proteins by Western blotting using an anti-RhoC antibody.

    • Analyze a portion of the total cell lysate to determine the total RhoC levels for normalization.

Conclusion

Both this compound and Ambrosin are promising natural compounds with significant anti-cancer and anti-inflammatory properties. The available data suggests that Ambrosin is a more potent cytotoxic agent against breast cancer cells than this compound. Their mechanisms of action are multifaceted, involving the inhibition of key signaling pathways such as NF-κB. Ambrosin exhibits a broader inhibitory profile, also targeting the EGFR, RhoC, and Wnt/β-catenin pathways.

This comparative guide provides a foundation for further research into these compounds. Future studies should focus on direct comparative analyses of their anti-inflammatory effects and further elucidation of their complex signaling networks. Such research will be crucial for the potential development of this compound, Ambrosin, or their derivatives as novel therapeutic agents.

References

A Comparative Analysis of Damsin and Other Sesquiterpene Lactones: Efficacy and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological efficacy of damsin with other prominent sesquiterpene lactones (SLs), including parthenolide (B1678480), helenalin (B1673037), coronopilin, and ambrosin. Sesquiterpene lactones are a class of naturally occurring compounds renowned for their potent anti-inflammatory and anticancer properties. This document synthesizes experimental data on their cytotoxic and signaling pathway inhibitory activities, presents detailed experimental protocols for key assays, and visualizes complex biological processes to facilitate further research and drug development in this promising field.

Comparative Analysis of Biological Activities

The anticancer and anti-inflammatory activities of this compound and other sesquiterpene lactones have been evaluated in numerous studies. The following tables summarize their inhibitory concentrations (IC50) against various cancer cell lines and their efficacy in inhibiting key inflammatory signaling pathways. It is important to note that IC50 values can vary depending on the specific cell line, experimental conditions, and assay used.

Anticancer Activity
CompoundCancer Cell LineIC50 (µM)Reference
This compound A549 (Lung)10.72[1]
HeLa (Cervical)-[1]
Panc-1 (Pancreatic)-[1]
Caco-2 (Colorectal)>10[2]
JIMT-1 (Breast)-
MCF-7 (Breast)-
Coronopilin A549 (Lung)40.8[1]
HeLa (Cervical)>100[1]
Panc-1 (Pancreatic)>100[1]
Caco-2 (Colorectal)>10[2]
Parthenolide MCF-7 (Breast)9.54 ± 0.82[3]
MDA-MB-231 (Breast)6-9[4]
GLC-82 (Lung)6.07 ± 0.45[5]
A549 (Lung)15.38 ± 1.13[5]
Helenalin T47D (Breast)-[6]
Ambrosin MDA-MB-231 (Breast)~7.5

Note: "-" indicates that a specific value was not provided in the cited literature under comparable conditions.

Inhibition of Inflammatory Signaling Pathways
CompoundTarget PathwayCell LineIC50/EC50 (µM)Reference
This compound NF-κBCaco-27.2[2]
STAT3-12.4[2]
Coronopilin NF-κBCaco-210.1[2]
STAT3-18.3[2]
Parthenolide NF-κBRAW 264.7~5[1]
JAK2 (upstream of STAT3)-3.937[7]
Helenalin NF-κBJurkat~5 (for direct p65 modification)[1]

Mechanisms of Action

Sesquiterpene lactones exert their biological effects through various mechanisms, primarily by targeting key signaling pathways involved in inflammation, cell proliferation, and survival. The presence of an α-methylene-γ-lactone moiety is a common structural feature responsible for their reactivity, allowing them to form covalent bonds with nucleophilic residues, such as cysteine, on target proteins.

This compound has demonstrated potent anticancer effects by inhibiting cell proliferation and DNA biosynthesis.[2] It effectively downregulates the activity of the transcription factors Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3), both of which are crucial for promoting inflammatory responses and tumor cell survival.[2]

Parthenolide is one of the most extensively studied sesquiterpene lactones. Its primary mechanism of action is the inhibition of the NF-κB signaling pathway.[1] Parthenolide can directly target and inhibit the IκB kinase (IKK) complex, preventing the degradation of the inhibitory IκBα protein and thereby blocking the nuclear translocation of NF-κB.[8] Additionally, some studies suggest it can directly alkylate the p65 subunit of NF-κB.[9] Parthenolide also inhibits the JAK/STAT3 pathway by covalently targeting Janus kinases (JAKs).[7]

Helenalin is a potent anti-inflammatory and cytotoxic agent. Its principal mechanism involves the direct alkylation of the p65 subunit of NF-κB, which inhibits its ability to bind to DNA and activate transcription of pro-inflammatory genes.[10][11] This direct targeting of a key transcription factor makes helenalin a powerful inhibitor of inflammatory responses.

Coronopilin and Ambrosin , similar to this compound, exhibit anticancer properties by inhibiting cell proliferation and key signaling pathways like NF-κB and STAT3.[2] Ambrosin has also been shown to inhibit the growth and spread of cancer stem cells.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the DOT language.

G Inhibition of the NF-κB Signaling Pathway cluster_stimulus External Stimuli (e.g., TNF-α, LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor 1. Activation IKK_Complex IKK Complex Receptor->IKK_Complex 2. Signal Transduction IkB IκB IKK_Complex->IkB 3. Phosphorylation IkB_NFkB_Complex IκB-NF-κB Complex NFkB_p65_p50 NF-κB (p65/p50) Nuclear_Translocation NF-κB (p65/p50) NFkB_p65_p50->Nuclear_Translocation 5. Nuclear Translocation IkB_NFkB_Complex->NFkB_p65_p50 4. IκB Degradation DNA DNA Nuclear_Translocation->DNA 6. DNA Binding Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression 7. Transcription This compound This compound This compound->NFkB_p65_p50 Inhibits Parthenolide Parthenolide Parthenolide->IKK_Complex Inhibits Helenalin Helenalin Helenalin->NFkB_p65_p50 Inhibits (Direct Alkylation)

Caption: Inhibition of the canonical NF-κB signaling pathway by sesquiterpene lactones.

G Inhibition of the JAK-STAT3 Signaling Pathway cluster_stimulus External Stimuli (e.g., IL-6) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor JAK JAK Receptor->JAK STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive 1. Phosphorylation STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer 2. Dimerization Nuclear_Translocation p-STAT3 Dimer STAT3_dimer->Nuclear_Translocation 3. Nuclear Translocation DNA DNA Nuclear_Translocation->DNA 4. DNA Binding Gene_Expression Target Gene Expression (Proliferation, Survival) DNA->Gene_Expression 5. Transcription This compound This compound This compound->STAT3_inactive Inhibits Phosphorylation Parthenolide Parthenolide Parthenolide->JAK Inhibits

Caption: Inhibition of the JAK-STAT3 signaling pathway by sesquiterpene lactones.

G Experimental Workflow for Cytotoxicity Assay (MTT Assay) Cell_Seeding 1. Seed cells in a 96-well plate Compound_Treatment 2. Treat cells with varying concentrations of sesquiterpene lactones Cell_Seeding->Compound_Treatment Incubation 3. Incubate for a defined period (e.g., 24, 48, 72 hours) Compound_Treatment->Incubation MTT_Addition 4. Add MTT reagent to each well Incubation->MTT_Addition Formazan_Formation 5. Incubate to allow formazan (B1609692) crystal formation MTT_Addition->Formazan_Formation Solubilization 6. Add solubilizing agent (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Reading 7. Measure absorbance at ~570 nm Solubilization->Absorbance_Reading Data_Analysis 8. Calculate cell viability and determine IC50 values Absorbance_Reading->Data_Analysis

Caption: A generalized workflow for determining the cytotoxicity of compounds using an MTT assay.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the evaluation of sesquiterpene lactones.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the sesquiterpene lactones in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting a dose-response curve.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

  • Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.

  • Cell Seeding: After 24 hours, seed the transfected cells into a 96-well plate.

  • Compound Treatment: Pre-treat the cells with various concentrations of the sesquiterpene lactones for 1-2 hours.

  • Stimulation: Induce NF-κB activation by adding a stimulant such as tumor necrosis factor-alpha (TNF-α; 10 ng/mL) or lipopolysaccharide (LPS; 1 µg/mL) and incubate for an additional 6-8 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Express the results as a percentage of the activity in the stimulated, vehicle-treated control cells.

Western Blot Analysis of STAT3 Phosphorylation

This technique is used to detect the phosphorylation status of STAT3, which is indicative of its activation.

  • Cell Culture and Treatment: Culture cells to 70-80% confluency. Pre-treat the cells with the sesquiterpene lactones for a specified duration, followed by stimulation with a STAT3 activator (e.g., IL-6; 20 ng/mL) for 15-30 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3) overnight at 4°C. Following washes with TBST, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Re-probing: Strip the membrane and re-probe with an antibody for total STAT3 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-STAT3 signal to the total STAT3 signal and the loading control.

References

Unveiling the Anticancer Potential of Damsin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the sesquiterpene lactone Damsin reveals its promising anticancer effects across a spectrum of cancer types, primarily through the inhibition of key signaling pathways. This guide provides a comparative overview of this compound's efficacy, supported by experimental data, detailed protocols, and visual pathway diagrams to aid researchers in oncology and drug development.

This compound, a naturally occurring sesquiterpene lactone, has demonstrated significant potential as an anticancer agent. This document synthesizes available research to present a comparative guide on its effects in various cancer cell lines, focusing on its mechanism of action, cytotoxic potency, and impact on cell cycle regulation and apoptosis.

Comparative Anticancer Efficacy of this compound

This compound exhibits a range of cytotoxic effects against different cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, have been determined in several studies, indicating its effectiveness in inhibiting cancer cell proliferation.

Cancer TypeCell LineIC50 (µM)Reference
LeukemiaCCRF-CEM4.3
Colon CancerHCT116 (p53-/-)21.8[1]
Breast CancerJIMT-1Varies (Potent)[2]
Breast Cancer (Normal-like)MCF-10ALess Potent[3][2]
Colon CancerCaco-2Dose-dependent inhibition[4]

Note: IC50 values can vary between studies due to different experimental conditions.

Mechanism of Action: Targeting Key Signaling Pathways

This compound's anticancer activity is largely attributed to its ability to interfere with critical signaling pathways that regulate cell growth, proliferation, and survival. The primary targets identified are the Nuclear Factor-kappa B (NF-κB) and the Signal Transducer and Activator of Transcription 3 (STAT3) pathways.[4]

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammatory responses and is often constitutively active in cancer cells, promoting their survival and proliferation. This compound has been shown to inhibit NF-κB expression.[4] The α-methylene-γ-lactone moiety in this compound's structure is thought to act as a Michael acceptor, allowing it to alkylate nucleophilic residues in proteins, with a suggested target being the p65 subunit of the NF-κB complex.[5] This interaction likely disrupts the translocation of NF-κB to the nucleus, thereby preventing the transcription of its target genes involved in cell survival.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK complex IkB IκBα IKK->IkB Phosphorylates IkB->IkB NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation This compound This compound This compound->IKK Inhibits DNA DNA NFkB_n->DNA Genes Pro-survival Genes (e.g., Bcl-xL, Cyclin D1) DNA->Genes Transcription STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK STAT3_m STAT3 (monomer) JAK->STAT3_m Phosphorylates (p-STAT3) STAT3_d STAT3 (dimer) STAT3_m->STAT3_d Dimerization STAT3_n p-STAT3 (dimer) STAT3_d->STAT3_n Translocation This compound This compound This compound->STAT3_m Inhibits (Prevents Phosphorylation/ Dimerization) DNA DNA STAT3_n->DNA Genes Target Genes (e.g., Bcl-2, Cyclin D1, VEGF) DNA->Genes Transcription Apoptosis_Pathway This compound This compound Bcl2 Anti-apoptotic Bcl-2 family proteins This compound->Bcl2 Inhibits BaxBak Pro-apoptotic Bax/Bak Bcl2->BaxBak Inhibits Mito Mitochondrion BaxBak->Mito Promotes Mitochondrial Outer Membrane Permeabilization CytC Cytochrome c Mito->CytC Releases Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes Cell_Cycle_Workflow This compound This compound NFkB_STAT3 NF-κB / STAT3 This compound->NFkB_STAT3 Inhibits CyclinD1 Cyclin D1 NFkB_STAT3->CyclinD1 Transcription CDK46 CDK4/6 CyclinD1->CDK46 Activates Rb Rb CDK46->Rb Phosphorylates (inactivates) E2F E2F Rb->E2F Inhibits G1_S G1/S Transition E2F->G1_S Promotes

References

Damsin: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Damsin, a sesquiterpene lactone isolated from Ambrosia arborescens. The following sections detail its performance in preclinical studies, supported by experimental data, to offer valuable insights for cancer research and drug development.

In Vitro Efficacy of this compound

This compound has demonstrated significant cytotoxic and anti-proliferative effects across a variety of cancer cell lines in laboratory settings. Its primary mechanism of action involves the inhibition of key signaling pathways implicated in cancer cell survival and proliferation.

Cytotoxicity Across Cancer Cell Lines

This compound's ability to inhibit cancer cell growth is quantified by its half-maximal inhibitory concentration (IC50), the concentration of the drug required to inhibit the growth of 50% of a cell population. Lower IC50 values indicate greater potency.

Cell LineCancer TypeIC50 (µM)Reference
Caco-2Colon Carcinoma7.2[1]
HeLaCervical Cancer12.4 (STAT3 inhibition)[1]
A549Lung Carcinoma10.72[2]
Panc-1Pancreatic Cancer>100[2]
Mechanism of Action: Inhibition of NF-κB and STAT3 Signaling

Studies have shown that this compound exerts its anticancer effects by targeting the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathways.[1][3] These pathways are crucial for cancer cell proliferation, survival, and inflammation. This compound's inhibitory action on these pathways was confirmed using luciferase reporter assays.[3]

In Vivo Efficacy of this compound

While research on the in vivo efficacy of purified this compound is ongoing, studies on the ethanolic extract of Ambrosia arborescens, of which this compound is a major bioactive component, have shown promising results in animal models.

Tumor Growth Inhibition in a Rat Model of Breast Cancer

In a study utilizing a 7,12-dimethylbenz[a]anthracene (B13559) (DMBA)-induced model of breast cancer in rats, oral administration of an ethanolic extract of Ambrosia arborescens led to a dose-dependent reduction in tumor volume.[4][5][6]

Treatment GroupDosage (mg/kg/day)Mean Final Tumor Volume (mm³)Tumor Volume Reduction (%)Reference
Control (DMBA only)-2500-[4][6]
A. arborescens Extract200180028[4][6]
A. arborescens Extract400120052[4][6]
A. arborescens Extract60080068[4][6]

Experimental Protocols

In Vitro Assays

1. MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as a measure of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: An MTT solution is added to each well and incubated for 2-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.

2. Luciferase Reporter Assay for NF-κB and STAT3 Activity

This assay measures the activity of the NF-κB and STAT3 transcription factors.

  • Transfection: Cells are transfected with a reporter plasmid containing the firefly luciferase gene under the control of a promoter with NF-κB or STAT3 response elements. A control plasmid with Renilla luciferase is also co-transfected to normalize for transfection efficiency.

  • Compound Treatment and Stimulation: Transfected cells are pre-treated with this compound and then stimulated with an appropriate inducer (e.g., TNF-α for NF-κB, IL-6 for STAT3) to activate the respective pathway.

  • Cell Lysis and Luciferase Measurement: Cells are lysed, and the luciferase activity is measured using a luminometer after the addition of the appropriate substrates for firefly and Renilla luciferase.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. A decrease in luciferase activity in this compound-treated cells indicates inhibition of the NF-κB or STAT3 pathway.

In Vivo Study

DMBA-Induced Breast Cancer Model in Rats

This model is used to evaluate the effect of potential anticancer agents on the development and growth of mammary tumors.

  • Tumor Induction: Female Sprague-Dawley rats are administered a single oral dose of 7,12-dimethylbenz[a]anthracene (DMBA) to induce mammary tumors.

  • Treatment: Once tumors are palpable, the rats are randomly assigned to control and treatment groups. The treatment groups receive daily oral doses of the Ambrosia arborescens extract for a specified period (e.g., 4 months). The control group receives a placebo.

  • Tumor Measurement: Tumor size is measured regularly (e.g., weekly) using calipers. Tumor volume is calculated using the formula: (length × width²) / 2.

  • Data Analysis: The tumor volumes of the treated groups are compared to the control group to determine the extent of tumor growth inhibition.

Visualizing the Mechanisms and Workflow

To better understand the biological pathways affected by this compound and the experimental processes, the following diagrams are provided.

G cluster_0 Experimental Workflow In Vitro In Vitro Cell Lines Cell Lines In Vitro->Cell Lines In Vivo In Vivo Animal Model Animal Model In Vivo->Animal Model MTT Assay MTT Assay Cell Lines->MTT Assay Luciferase Assay Luciferase Assay Cell Lines->Luciferase Assay Data Analysis Data Analysis MTT Assay->Data Analysis Luciferase Assay->Data Analysis Tumor Induction Tumor Induction Animal Model->Tumor Induction Treatment Treatment Tumor Induction->Treatment Tumor Measurement Tumor Measurement Treatment->Tumor Measurement Tumor Measurement->Data Analysis

Caption: General workflow for in vitro and in vivo efficacy testing.

G cluster_1 NF-κB Signaling Pathway Stimuli (e.g., TNF-α) Stimuli (e.g., TNF-α) Receptor Receptor Stimuli (e.g., TNF-α)->Receptor IKK Complex IKK Complex Receptor->IKK Complex IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) releases Nucleus Nucleus NF-κB (p50/p65)->Nucleus translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription This compound This compound This compound->IKK Complex inhibits

Caption: this compound's inhibition of the NF-κB signaling pathway.

G cluster_2 STAT3 Signaling Pathway Cytokine (e.g., IL-6) Cytokine (e.g., IL-6) Receptor Receptor Cytokine (e.g., IL-6)->Receptor JAK JAK Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates STAT3 Dimer STAT3 Dimer STAT3->STAT3 Dimer dimerizes Nucleus Nucleus STAT3 Dimer->Nucleus translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription This compound This compound This compound->STAT3 inhibits phosphorylation

Caption: this compound's inhibition of the STAT3 signaling pathway.

References

The Structure-Activity Relationship of Damsin and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of the natural product Damsin and its synthetic analogs. The primary focus is on their cytotoxic and anti-inflammatory effects, with a detailed examination of their structure-activity relationships (SAR). Experimental data is presented in a structured format to facilitate comparison, and detailed protocols for key biological assays are provided.

Core Structure and Mechanism of Action

This compound is a sesquiterpene lactone characterized by a pseudoguaianolide (B12085752) skeleton. A key feature for its biological activity is the α-methylene-γ-lactone moiety. This functional group acts as a Michael acceptor, allowing it to react with nucleophiles, particularly the thiol groups of cysteine residues in proteins. This reactivity is believed to be a primary contributor to its cytotoxic and anti-inflammatory properties. A significant target of this compound and its analogs is the NF-κB signaling pathway, a critical regulator of inflammation and cell survival.

Cytotoxicity of this compound and its Analogs

The cytotoxic effects of this compound and a series of its 3-substituted derivatives have been evaluated against the human breast cancer cell line JIMT-1 and the non-cancerous human breast epithelial cell line MCF-10A. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

CompoundSubstituent at C-3IC50 (µM) JIMT-1IC50 (µM) MCF-10ASelectivity Index (MCF-10A/JIMT-1)
This compound (1a) H8.8 ± 1.2> 20> 2.3
3a Phenylmethylene3.6 ± 0.517 ± 2.04.7
3b 4-Methylphenylmethylene3.8 ± 0.412 ± 1.03.2
3c 4-Methoxyphenylmethylene4.5 ± 0.618 ± 2.04.0
3d 4-Chlorophenylmethylene2.9 ± 0.311 ± 1.03.8
3e 4-Bromophenylmethylene2.5 ± 0.310 ± 1.04.0
3f 4-Fluorophenylmethylene3.1 ± 0.412 ± 1.03.9
3g 2-Chlorophenylmethylene4.2 ± 0.515 ± 1.03.6
3h 2,4-Dichlorophenylmethylene2.2 ± 0.29.0 ± 0.84.1
3i 3,4-Dichlorophenylmethylene3.5 ± 0.416 ± 2.04.6
3j 2-Naphthylmethylene2.8 ± 0.313 ± 1.04.6
3k 2-Furanylmethylene5.5 ± 0.7> 20> 3.6
3l 2-Thienylmethylene4.8 ± 0.619 ± 2.04.0
5a (Cys-adduct) -> 20> 20-

Data sourced from: Lozano, M., et al. (2019). Cytotoxicity of New this compound Derivatives in Breast Cancer Cells. and Lozano, M., et al. (2019). Selective Cytotoxicity of this compound Derivatives in Breast Cancer Cells.

Structure-Activity Relationship for Cytotoxicity

The data reveals several key SAR trends for the cytotoxicity of this compound analogs:

  • The α-methylene-γ-lactone moiety is essential for activity. The cysteine adduct 5a , where the Michael acceptor is quenched, shows a complete loss of cytotoxicity, confirming the importance of this functional group.

  • Substitution at the C-3 position generally enhances cytotoxicity. Most of the 3-substituted analogs exhibit lower IC50 values against the JIMT-1 cancer cell line compared to the parent compound, this compound.

  • Aromatic substituents at C-3 are favorable. Analogs with various substituted phenylmethylene groups at the C-3 position demonstrate potent cytotoxicity.

  • Halogen substitution on the aromatic ring can increase potency. Derivatives with chloro and bromo substituents on the phenyl ring (e.g., 3d , 3e , 3h , 3i ) are among the most potent compounds.

  • Selectivity towards cancer cells is observed. Many of the analogs show a higher potency against the JIMT-1 cancer cell line compared to the non-cancerous MCF-10A cell line, as indicated by the selectivity index.

Anti-inflammatory Activity of this compound and its Analogs

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

This protocol is used to determine the cytotoxic effects of this compound and its analogs on cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.

Procedure:

  • Cell Seeding: Seed cells (e.g., JIMT-1 or MCF-10A) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the cells with the compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay is used to evaluate the potential of this compound analogs to inhibit the production of nitric oxide, a key inflammatory mediator.

Principle: In response to inflammatory stimuli like LPS, macrophages upregulate the expression of inducible nitric oxide synthase (iNOS), which produces large amounts of NO. The amount of NO produced can be indirectly measured by quantifying the accumulation of nitrite (B80452), a stable breakdown product of NO, in the cell culture supernatant using the Griess reagent.

Procedure:

  • Cell Seeding: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the this compound analogs for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce iNOS expression and NO production. Include a negative control (no LPS) and a positive control (LPS alone).

  • Incubation: Incubate the cells for 24 hours.

  • Griess Assay:

    • Collect the cell culture supernatant.

    • Add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant.

    • Incubate in the dark at room temperature for 10-15 minutes. A pink to reddish color will develop in the presence of nitrite.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition compared to the LPS-only control. Calculate the IC50 value from the dose-response curve.

NF-κB Inhibition: Western Blot Analysis

This protocol is used to investigate the molecular mechanism of NF-κB inhibition by this compound analogs by examining the levels of key proteins in the signaling pathway.

Principle: Western blotting allows for the detection and quantification of specific proteins in a complex mixture. By probing for proteins such as p65, IκBα, and phosphorylated IκBα, the effect of the compounds on the NF-κB signaling cascade can be determined.

Procedure:

  • Cell Treatment and Lysis: Treat cells with the this compound analog and/or an NF-κB activator (e.g., TNF-α or LPS). After treatment, lyse the cells to extract total protein or separate cytoplasmic and nuclear fractions.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-p65, anti-IκBα, or anti-phospho-IκBα).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., β-actin or GAPDH).

Visualizing Molecular Interactions and Experimental Processes

To better understand the relationships and processes described, the following diagrams have been generated.

SAR_Logic This compound This compound Core AlphaMethylene α-methylene-γ-lactone (Michael Acceptor) This compound->AlphaMethylene Essential Moiety C3_Substitution Substitution at C-3 This compound->C3_Substitution Modification Cytotoxicity Increased Cytotoxicity & Selective Toxicity AlphaMethylene->Cytotoxicity Contributes to Aromatic Aromatic Substituents C3_Substitution->Aromatic Favorable Halogen Halogenation of Aromatic Ring Aromatic->Halogen Enhances Potency Halogen->Cytotoxicity Contributes to

Structure-Activity Relationship Logic for this compound Analogs

Experimental_Workflow cluster_Cytotoxicity Cytotoxicity Assessment cluster_AntiInflammatory Anti-inflammatory Assessment CellSeeding_C 1. Seed Cells (e.g., JIMT-1, MCF-10A) Treatment_C 2. Treat with This compound Analogs CellSeeding_C->Treatment_C MTT_Assay 3. Perform MTT Assay Treatment_C->MTT_Assay IC50_C 4. Calculate IC50 Values MTT_Assay->IC50_C CellSeeding_A 1. Seed Macrophages (e.g., RAW 264.7) Treatment_A 2. Treat with This compound Analogs CellSeeding_A->Treatment_A LPS_Stimulation 3. Stimulate with LPS Treatment_A->LPS_Stimulation Griess_Assay 4. Perform Griess Assay for Nitric Oxide LPS_Stimulation->Griess_Assay IC50_A 5. Calculate IC50 Values Griess_Assay->IC50_A NFkB_Pathway cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates p_IkBa p-IκBα IkBa->p_IkBa p65_p50 p65/p50 (NF-κB) p65_p50_N p65/p50 p65_p50->p65_p50_N Nuclear Translocation IkBa_p65_p50 IκBα-p65/p50 (Inactive Complex) IkBa_p65_p50->IkBa IkBa_p65_p50->p65_p50 Degradation Proteasomal Degradation p_IkBa->Degradation Ubiquitination This compound This compound/Analogs This compound->IKK Inhibits? This compound->p65_p50 Inhibits nuclear translocation? DNA κB DNA Site p65_p50_N->DNA Binds Transcription Gene Transcription (Inflammation, Cell Survival) DNA->Transcription Initiates

Damsin's Potency: A Comparative Analysis Against Established Chemotherapy Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cytotoxic potency of damsin, a naturally occurring sesquiterpene lactone, with established chemotherapy agents. The following sections present quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways to facilitate an objective evaluation of this compound's potential as an anticancer agent.

Data Presentation: Comparative Cytotoxicity (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The values presented in the tables below are collated from various studies. It is important to note that direct comparison of IC50 values between different studies should be approached with caution due to potential variations in experimental conditions.

Cell LineCancer TypeThis compound IC50 (µM)Doxorubicin IC50 (µM)Cisplatin IC50 (µM)Paclitaxel IC50 (nM)
MCF-7 Breast AdenocarcinomaData not available~0.1 - 1.0[1]~5 - 20[2]~2 - 10[3]
MDA-MB-231 Breast AdenocarcinomaData not available~0.05 - 0.5[1]~10 - 50[2]~1 - 5[3]
T47D Breast Ductal CarcinomaData not available0.202[3]Data not available1577.2[3]
Caco-2 Colorectal AdenocarcinomaPotent Inhibition (Specific IC50 not provided)[4]Data not availableData not availableData not available
CCRF-CEM Acute Lymphoblastic Leukemia4.3[5]0.02[5]Data not availableData not available
CEM/ADR5000 Doxorubicin-resistant LeukemiaData not available123.0[5]Data not availableData not available
HCT116 (p53+/+) Colon Cancer10.9[5]Data not availableData not availableData not available
HCT116 (p53-/-) Colon Cancer21.8[5]Data not availableData not availableData not available

Note: The IC50 values for established chemotherapy drugs can vary significantly depending on the specific experimental conditions, such as incubation time and the specific assay used. The values presented here are approximate ranges compiled from the cited literature.

Experimental Protocols

The determination of IC50 values is crucial for assessing the cytotoxic potential of a compound. The following is a detailed methodology for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric assay for assessing cell metabolic activity.

MTT Cytotoxicity Assay Protocol

This protocol is a standard method for evaluating the in vitro cytotoxicity of compounds like this compound.

1. Cell Seeding:

  • Harvest and count cells from culture.

  • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of this compound or the comparative chemotherapy drug in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the stock solution in a complete cell culture medium to achieve the desired final concentrations.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

  • Include a vehicle control (medium with the same concentration of the solvent used for the drug) and a blank (medium only).

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

3. MTT Addition and Incubation:

  • After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

  • Incubate the plate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

4. Solubilization of Formazan:

  • After incubation with MTT, carefully remove the medium.

  • Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl, or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization.

5. Absorbance Measurement:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

6. Data Analysis:

  • The absorbance values are proportional to the number of viable cells.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

  • The IC50 value is determined from this curve as the concentration of the compound that causes a 50% reduction in cell viability.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways implicated in the action of this compound and a typical experimental workflow for its evaluation.

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay (e.g., MTT) cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Preparation (this compound & Chemo Drugs) treatment Treatment with Compounds compound_prep->treatment cell_seeding->treatment incubation Incubation (24-72h) treatment->incubation mtt_addition MTT Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization absorbance_reading Absorbance Reading (570nm) formazan_solubilization->absorbance_reading data_processing Data Processing absorbance_reading->data_processing ic50_determination IC50 Determination data_processing->ic50_determination

Caption: Experimental workflow for determining IC50 values.

damsin_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor IKK IKK receptor->IKK External Stimuli JAK JAK receptor->JAK IkB IκB IKK->IkB Phosphorylates IKK->IkB NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3_nuc STAT3 STAT3->STAT3_nuc Dimerization & Translocation This compound This compound This compound->IKK Inhibits This compound->STAT3 Inhibits Activation Gene_Transcription Gene Transcription (Proliferation, Anti-apoptosis) NFkB_nuc->Gene_Transcription STAT3_nuc->Gene_Transcription

Caption: this compound's inhibitory effect on NF-κB and STAT3 signaling pathways.

This compound has been shown to inhibit the NF-κB and STAT3 signaling pathways.[4] The diagram above illustrates the canonical NF-κB pathway, where external stimuli lead to the activation of IKK, which in turn phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus to promote gene transcription. This compound is believed to exert its effect by inhibiting IKK. Concurrently, this compound inhibits the activation of STAT3, preventing its dimerization and translocation to the nucleus, thereby blocking its transcriptional activity. Both pathways are crucial for cell proliferation and survival, and their inhibition by this compound contributes to its anticancer effects.

References

A Comparative Analysis of Damsin's Efficacy in Targeting Cancer Stem Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Damsin, a natural sesquiterpene lactone, with other therapeutic alternatives in its efficacy against cancer stem cells (CSCs). The data presented is compiled from preclinical studies to offer an objective overview for research and drug development purposes.

Introduction to Cancer Stem Cells and Therapeutic Challenges

Cancer stem cells (CSCs) are a subpopulation of cells within a tumor that possess the ability to self-renew and differentiate, driving tumor growth, metastasis, and recurrence.[1][2] A significant challenge in cancer therapy is the inherent resistance of CSCs to conventional treatments like chemotherapy and radiation.[1] This has spurred the search for novel compounds that can specifically target and eliminate this resilient cell population. This compound, a natural product isolated from the plant Ambrosia arborescens, and its synthetic derivative Ambrosin, have emerged as promising anti-CSC agents.[3] This guide compares the experimental data on this compound and Ambrosin with two other compounds known to target CSCs: Salinomycin and Metformin.

Quantitative Comparison of Anti-CSC Agents

The following tables summarize the available quantitative data on the efficacy of this compound, Ambrosin, Salinomycin, and Metformin against cancer cells and cancer stem cells.

Table 1: Cytotoxicity (IC50) of Anti-CSC Agents on Breast Cancer Cell Lines

CompoundCell LineIC50 (µM)Notes
This compound MCF-73.5 ± 0.4Human breast adenocarcinoma
JIMT-12.9 ± 0.5Human breast adenocarcinoma, trastuzumab-resistant
HCC19375.1 ± 0.5Human primary breast carcinoma, BRCA1 mutant
MCF-10A8.0 ± 0.7Non-tumorigenic breast epithelial cells
Ambrosin MCF-71.7 ± 0.2Human breast adenocarcinoma
JIMT-11.4 ± 0.1Human breast adenocarcinoma, trastuzumab-resistant
HCC19374.1 ± 0.3Human primary breast carcinoma, BRCA1 mutant
MCF-10A2.1 ± 0.2Non-tumorigenic breast epithelial cells
Salinomycin MDA-MB-231~1.0Triple-negative breast cancer
Metformin MCF-75-10 mMHuman breast adenocarcinoma
MDA-MB-2315-10 mMTriple-negative breast cancer

Data for this compound and Ambrosin extracted from Sotillo et al., PLoS ONE, 2017.[4]

Table 2: Effect of Anti-CSC Agents on Cancer Stem Cell Populations and Properties

CompoundAssayCell LineConcentrationEffect
This compound CD44+/CD24- PopulationJIMT-15 µM~40% reduction
ALDH+ PopulationJIMT-15 µM~30% reduction
Colony Forming EfficiencyJIMT-15 µM~60% reduction
Wound HealingJIMT-15 µMSignificant inhibition
Ambrosin CD44+/CD24- PopulationJIMT-15 µM>50% reduction
ALDH+ PopulationJIMT-15 µM>50% reduction
Colony Forming EfficiencyJIMT-15 µM~80% reduction
Wound HealingJIMT-15 µMSignificant inhibition
Salinomycin Tumorsphere FormationVariousLow µMInhibition
ALDH+ PopulationVariousLow µMReduction
Metformin Mammosphere FormationMCF-70.1 mMSignificant inhibition
CD44high/CD24low PopulationMCF-70.1 mMSelective killing

Data for this compound and Ambrosin extracted from Sotillo et al., PLoS ONE, 2017.[4] Data for Salinomycin and Metformin is a qualitative summary from multiple sources.[5][6]

Signaling Pathways Targeted by this compound

This compound and its analogue Ambrosin have been shown to interfere with key signaling pathways that are crucial for the survival and self-renewal of cancer stem cells. The primary target identified is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway .[4] There is also evidence suggesting a potential role in modulating the STAT3 (Signal Transducer and Activator of Transcription 3) pathway , which often exhibits crosstalk with the NF-κB pathway in cancer.[7][8]

NF_kB_Pathway cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates Gene_Transcription Gene Transcription (Proliferation, Survival, Anti-apoptosis) Nucleus->Gene_Transcription promotes This compound This compound / Ambrosin This compound->IKK inhibits

Caption: this compound's inhibition of the canonical NF-κB signaling pathway.

STAT3_Pathway cluster_cytoplasm Cytoplasm IL6 IL-6 IL6R IL-6R IL6->IL6R JAK JAK IL6R->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus translocates Gene_Transcription Gene Transcription (Self-renewal, Proliferation, Angiogenesis) Nucleus->Gene_Transcription promotes NFkB_crosstalk NF-κB Pathway NFkB_crosstalk->IL6 induces expression

Caption: Overview of the STAT3 signaling pathway in cancer stem cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the cited studies.

Cell Culture
  • Cell Lines: MCF-7, JIMT-1, HCC1937 (breast cancer) and MCF-10A (non-tumorigenic breast epithelial) cells were used.

  • Culture Conditions: Cells were maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and other necessary growth factors, at 37°C in a humidified atmosphere with 5% CO2.

Cell Proliferation Assay (MTT Assay)
  • Seed cells in 96-well plates at a density of 2,000-5,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (this compound, Ambrosin, etc.) for 72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 values using appropriate software (e.g., GraphPad Prism).

Cancer Stem Cell Marker Analysis (Flow Cytometry)
  • CD44+/CD24- Staining:

    • Harvest and wash the cells with PBS.

    • Resuspend the cells in a staining buffer (e.g., PBS with 2% FBS).

    • Incubate the cells with fluorescently labeled anti-CD44 and anti-CD24 antibodies for 30 minutes on ice in the dark.

    • Wash the cells and resuspend them in the staining buffer.

    • Analyze the stained cells using a flow cytometer.

  • ALDEFLUOR™ Assay (for ALDH activity):

    • Follow the manufacturer's protocol for the ALDEFLUOR™ kit.

    • Briefly, incubate a single-cell suspension with the ALDEFLUOR™ reagent for 30-60 minutes at 37°C.

    • A parallel sample is treated with the ALDH inhibitor DEAB as a negative control.

    • Analyze the cells by flow cytometry to quantify the ALDH-positive population.

Tumorsphere Formation Assay
  • Plate single cells in ultra-low attachment 6-well plates at a low density (e.g., 1,000 cells/well).

  • Culture the cells in a serum-free sphere medium supplemented with EGF and bFGF.

  • Treat the cells with the desired concentrations of the test compounds.

  • Incubate for 7-14 days to allow for tumorsphere formation.

  • Count the number of spheres (typically >50 µm in diameter) per well under a microscope.

Experimental_Workflow Start Start: Cancer Cell Lines Treatment Treatment with This compound or Alternatives Start->Treatment Proliferation Cell Proliferation Assay (MTT) Treatment->Proliferation CSC_Analysis CSC Marker Analysis (Flow Cytometry) Treatment->CSC_Analysis Self_Renewal Tumorsphere Formation Assay Treatment->Self_Renewal Migration Wound Healing Assay Treatment->Migration Data_Analysis Data Analysis and Comparison Proliferation->Data_Analysis CSC_Analysis->Data_Analysis Self_Renewal->Data_Analysis Migration->Data_Analysis

References

Safety Operating Guide

Navigating the Disposal of Damsin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

It is imperative to consult with your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal protocol to ensure full compliance with local, state, and federal regulations.

Immediate Safety and Logistical Information

Before handling Damsin, it is crucial to be aware of its general chemical and physical properties and to handle it with the care required for a physiologically active substance of unknown long-term toxicity.

Property Value Source
Molecular Formula C15H20O3PubChem[1]
Molecular Weight 248.32 g/mol PubChem[1][2]
Appearance Solid (assumed)General chemical information
Solubility Insoluble in waterGeneral Safety Data Sheet

Proper Disposal Protocol

Due to the absence of a specific SDS for this compound, it must be treated as hazardous waste. The following step-by-step guide provides a framework for its safe disposal.

Step 1: Waste Identification and Segregation

  • Solid Waste: All materials contaminated with this compound, including unused or expired solid compounds, weighing papers, contaminated gloves, and pipette tips, must be collected in a designated hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Sharps: Any chemically contaminated sharps, such as needles or broken glass, must be disposed of in a designated, puncture-proof sharps container labeled for chemical waste.[3]

Step 2: Container Management

  • Labeling: All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and a list of all constituents and their approximate concentrations.[3] Do not use abbreviations or chemical formulas.

  • Condition: Containers must be in good condition, compatible with the waste they contain, and kept securely closed except when adding waste.

Step 3: Storage

  • Store hazardous waste in a designated, well-ventilated, and secure Satellite Accumulation Area (SAA) within or near the laboratory.

  • Ensure that the storage area is clearly marked with a "Danger – Hazardous Waste" sign.

  • Segregate this compound waste from incompatible materials, such as strong oxidizing agents.

Step 4: Waste Pickup and Disposal

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

  • Do not dispose of this compound or any materials contaminated with it in the regular trash or down the drain.[4]

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not available, the principles of chemical waste management are based on established safety and environmental protection protocols. The disposal procedure outlined above is derived from general guidelines for handling hazardous laboratory chemicals.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

Damsin_Disposal_Workflow start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_generation Waste Generation (Solid, Liquid, Sharps) ppe->waste_generation segregation Segregate Waste Streams waste_generation->segregation solid_waste Solid Waste Container segregation->solid_waste Solid liquid_waste Liquid Waste Container segregation->liquid_waste Liquid sharps_waste Sharps Container segregation->sharps_waste Sharps labeling Label Containers Correctly ('Hazardous Waste', 'this compound', Constituents) solid_waste->labeling liquid_waste->labeling sharps_waste->labeling storage Store in Designated Satellite Accumulation Area labeling->storage ehs_contact Contact EHS for Pickup storage->ehs_contact disposal Professional Disposal by EHS ehs_contact->disposal end End: Safe and Compliant Disposal disposal->end

Caption: Logical workflow for the proper disposal of this compound.

Decontamination Procedures

All surfaces, glassware, and equipment that have come into contact with this compound must be thoroughly decontaminated. Use an appropriate solvent (e.g., ethanol (B145695) or acetone, depending on compatibility with the materials) to rinse the surfaces, and collect the rinsate as hazardous liquid waste.

In Case of a Spill

For small spills, carefully sweep up the solid material, avoiding dust formation, and place it in a labeled hazardous waste container.[4] Ensure the area is well-ventilated during cleanup. For larger spills, or if you are unsure how to proceed, evacuate the area and contact your institution's EHS department immediately.

By adhering to these general but essential guidelines, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and compliance within their research environment.

References

Personal protective equipment for handling Damsin

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Damsin

Personal Protective Equipment (PPE)

A thorough PPE strategy is mandatory to prevent skin and respiratory exposure when handling this compound.[1]

PPE ComponentSpecificationRationale
Gloves Nitrile, double-gloved.[1]Prevents skin contact with the potent sensitizer.[1]
Lab Coat Disposable, fluid-resistant.[1]Protects clothing and skin from contamination.[1]
Eye Protection Chemical safety goggles.[1]Protects eyes from dust particles and splashes.[1]
Respiratory Protection NIOSH-approved N95 or higher respirator.[1]Required when handling the powder outside of a containment system.[1]
Operational Plan: Handling and Storage

Proper operational procedures are crucial for minimizing exposure risk.

Engineering Controls:

  • Primary Containment: All handling of solid this compound should occur in a certified chemical fume hood or a glove box to minimize inhalation exposure.[1]

  • Ventilation: Ensure adequate general laboratory ventilation.[1]

Procedural Guidance:

  • Weighing: Perform all weighing operations within a chemical fume hood. Use a dedicated and labeled weighing vessel.[1]

  • General Handling: Avoid direct contact with skin, eyes, and clothing. Work in a well-ventilated area to prevent the accumulation of dust.[2]

  • Storage: Store this compound in a sealed container in a cool, dry place, away from direct sunlight and high temperatures.[2] Keep containers securely closed when not in use.[3]

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.[1]

Waste Segregation and Collection:

  • Solid Waste: Collect all solid waste, including contaminated PPE (gloves, lab coats), weighing paper, and absorbent materials, in a dedicated, clearly labeled, and sealed hazardous waste container.[1]

  • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, clearly labeled, and sealed hazardous waste container.[1]

Disposal Protocol:

  • Labeling: Clearly label all waste containers with "Hazardous Waste" and the chemical name "this compound".[4]

  • Storage: Store waste containers in a designated, secure area away from incompatible materials.[5]

  • Arrangement for Disposal: Follow your institution's and local regulations for the disposal of hazardous chemical waste.[3][4] Do not dispose of this compound down the drain or in regular trash.[6]

Emergency Procedures

First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, removing contact lenses if present and easy to do. Seek medical attention if irritation persists.

  • Skin Contact: Remove contaminated clothing. Wash skin with soap and plenty of water.[7] Seek medical advice if discomfort or irritation persists.

  • Inhalation: Move the exposed individual to fresh air. If breathing is difficult, give oxygen. Get medical assistance if cough or other symptoms appear.

  • Ingestion: Do NOT induce vomiting.[1] Rinse mouth thoroughly with water. Seek immediate medical attention.[1]

Spill Cleanup:

  • Evacuate the area.[1]

  • Wear appropriate PPE, including respiratory protection.[1]

  • Cover the spill with an absorbent material.[1]

  • Carefully collect the spilled material and absorbent into a sealed, labeled hazardous waste container.[1]

  • Clean the spill area with a suitable solvent (e.g., 70% ethanol).[1]

Experimental Protocol: Preparation of a this compound Stock Solution

This protocol outlines the steps for safely preparing a stock solution of this compound for experimental use.

Materials:

  • This compound (solid)

  • Anhydrous solvent (e.g., DMSO, Ethanol)

  • Certified chemical fume hood

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Volumetric flask

  • Pipettes

  • Vortex mixer or sonicator

  • Appropriate PPE (as detailed in the table above)

Procedure:

  • Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is functioning correctly.

  • Weighing:

    • Place a piece of weighing paper or a weighing boat on the analytical balance within the fume hood.

    • Tare the balance.

    • Carefully transfer the desired amount of this compound powder onto the weighing paper using a clean spatula.

    • Record the exact weight.

  • Dissolution:

    • Carefully transfer the weighed this compound powder into an appropriately sized volumetric flask.

    • Add a small amount of the chosen solvent to the flask to dissolve the powder.

    • Use a vortex mixer or sonicator to ensure complete dissolution.

  • Final Volume Adjustment:

    • Once the this compound is fully dissolved, add the solvent to the flask up to the calibration mark.

    • Cap the flask and invert it several times to ensure a homogenous solution.

  • Labeling and Storage:

    • Clearly label the flask with the chemical name (this compound), concentration, solvent, date of preparation, and your initials.

    • Store the stock solution in a tightly sealed container at the recommended temperature, protected from light.

  • Cleanup:

    • Dispose of all contaminated materials (weighing paper, pipette tips, gloves) in the designated hazardous solid waste container.[1]

    • Wipe down the balance and surrounding surfaces in the fume hood with a suitable solvent.[1]

Workflow Diagram

The following diagram illustrates the decision-making process and subsequent actions required in the event of a this compound spill.

Spill_Response_Workflow spill This compound Spill Occurs evacuate Evacuate Immediate Area spill->evacuate assess Assess Spill Size (Minor vs. Major) evacuate->assess ppe Don Appropriate PPE (Double Gloves, Goggles, Respirator, Lab Coat) assess->ppe Minor Spill major_spill Major Spill Procedure: - Alert Others - Contact Emergency Response assess->major_spill Major Spill contain Contain the Spill with Absorbent Material ppe->contain collect Collect Absorbed Material into a Labeled Hazardous Waste Container contain->collect clean Clean Spill Area with Suitable Solvent collect->clean dispose Dispose of all Contaminated Materials as Hazardous Waste clean->dispose report Report Incident to Lab Supervisor/Safety Officer dispose->report

Caption: Workflow for handling a this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.